Isoconazole Nitrate

Catalog No.
S530887
CAS No.
24168-96-5
M.F
C18H15Cl4N3O4
M. Wt
479.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoconazole Nitrate

CAS Number

24168-96-5

Product Name

Isoconazole Nitrate

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid

Molecular Formula

C18H15Cl4N3O4

Molecular Weight

479.1 g/mol

InChI

InChI=1S/C18H14Cl4N2O.HNO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)

InChI Key

NNGQLSIGRSTLLU-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(2,4-dichloro beta-(2,6-dichlorobenzyloxy)phenethyl) imidazole, Fazol, Gyno Icaden, Gyno-Travogen, Icaden, isoconazole, isoconazole nitrate, R15454, Travogyn

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

The exact mass of the compound Isoconazole nitrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoconazole nitrate mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Primary Antifungal Mechanism of Action

Isoconazole nitrate exerts its antifungal effect primarily by inhibiting the synthesis of ergosterol, a critical sterol component of fungal cell membranes [1] [2]. The table below details the key steps and consequences of this mechanism.

Step Description Key Outcome
Target Enzyme Inhibits lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1) [1] [3]. Halts conversion of lanosterol to ergosterol [1].
Metabolic Disruption Causes accumulation of toxic sterol intermediates (e.g., lanosterol) and depletion of ergosterol [1]. Disruption of fungal membrane integrity and function [1].
Cellular Consequences Increased membrane permeability, leakage of intracellular components, and inhibition of cell growth and division [1]. Fungistatic and/or fungicidal effects [1].

This ergosterol-targeting mechanism provides broad-spectrum activity against dermatophytes, yeasts, molds, and some Gram-positive bacteria [4] [3]. Its low systemic absorption after topical application makes it suitable for treating superficial skin and vaginal infections [5] [6].

Additional Biological Activities

Beyond its primary antifungal action, this compound exhibits other biologically relevant activities:

  • Anti-inflammatory Properties: When formulated with corticosteroid diflucortolone valerate, it rapidly reduces itching, redness, and inflammation associated with dermatomycoses [4] [7].
  • Antitumor Activity (Preclinical Finding): Recent studies indicate this compound inhibits hepatocellular carcinoma (HCC) cell viability in vitro and in vivo by generating cytotoxic reactive oxygen species (ROS) [8]. This effect involves a feedback mechanism where ROS activate the transcription factor NRF2, which upregulates metallothionein (MT) genes to protect cancer cells from oxidative stress [8].

The DOT script below illustrates the signaling pathway for this antitumor activity.

G ISN This compound (ISN) ROS Excessive ROS Production ISN->ROS Cytotoxicity Oxidative Stress & Cytotoxicity ROS->Cytotoxicity NRF2_Act NRF2 Activation & Nuclear Translocation ROS->NRF2_Act MT_Trans Transcription of Metallothionein (MT) Genes NRF2_Act->MT_Trans MT_Effect MT Detoxification & Cytoprotection MT_Trans->MT_Effect MT_Effect->Cytotoxicity Counteracts Resistance Attenuated Anti-Tumor Effect MT_Effect->Resistance Feedback Loop

This compound induces antitumor effects via ROS-mediated cytotoxicity and a protective NRF2-MT pathway.

Experimental Protocols for Key Findings

For researchers aiming to validate or explore these mechanisms, here are summaries of key experimental methodologies.

Protocol: Antifungal Efficacy Testing

This standard protocol assesses the direct antifungal effect of this compound [4].

  • Objective: Determine the Minimum Inhibitory Concentrations (MICs) against various fungi.
  • Method: Broth or agar dilution methods according to CLSI guidelines.
  • Key Measures: MIC values well below the concentration achieved in skin and hair follicles after topical application.
Protocol: Assessing Antitumor Activity via ROS

This cell-based protocol elucidates the novel antitumor mechanism [8].

  • Cell Lines: Use human HCC cell lines (e.g., HepG2, MHCC97H) and non-malignant control lines.
  • Treatment: Expose cells to a concentration gradient of this compound for 24 hours.
  • Viability Assay: Perform CCK-8 assay to measure cell viability inhibition.
  • ROS Detection: Use fluorescent probe DCFH-DA to detect and quantify intracellular ROS.
  • Validation: Apply ROS scavenger N-acetylcysteine (NAC) to confirm ROS-mediated cytotoxicity.

The DOT script below visualizes this experimental workflow.

G Start Cell Seeding (HCC & Non-malignant lines) Treat Treatment with ISN Concentration Gradient Start->Treat Viability CCK-8 Viability Assay Treat->Viability ROS_Detect ROS Detection (DCFH-DA Probe) Treat->ROS_Detect Analysis Data Analysis: IC50, ROS Levels Viability->Analysis ROS_Detect->Analysis Scavenge Co-treatment with ROS Scavenger (NAC) Scavenge->Viability Scavenge->ROS_Detect

Experimental workflow for evaluating this compound's antitumor activity and ROS involvement.

Quantitative Data Summary

The table below consolidates key quantitative data from the search results for easy reference.

Parameter Value / Range Context / Measurement Source
Common Topical Formulation 1% (10 mg/g) Cream Standard concentration for skin infections [9] [7]. [9] [7]
Typical Dosage (Combination Cream) Applied twice daily For combination therapy (this compound + diflucortolone valerate) [7]. [7]
Vaginal Pessary Single Dose 600 mg Effective single dose for vaginal candidiasis [5] [6]. [5] [6]
Enzyme Inhibition (Primary Target) Lanosterol 14α-demethylase (CYP51A1) Key enzyme in fungal ergosterol biosynthesis pathway [1] [3]. [1] [3]
Key Spectroscopic Methods (for Analysis) FT-IR, UV-Vis, ¹H NMR Used for structural characterization and computational validation [3]. [3]

Future Research Directions

Current evidence opens several promising avenues for further investigation:

  • Exploring Combination Therapies: Research combining this compound with MT inhibitors could enhance its efficacy against specific cancers by overcoming innate resistance mechanisms [8].
  • Structural Activity Relationship (SAR) Studies: Computational and spectroscopic analyses can inform the design of novel derivatives with improved potency or reduced potential for resistance [3].
  • Repurposing for Oncology: The compelling preclinical evidence in HCC models warrants further investigation into its potential as an anti-cancer agent, particularly in combination therapies [8].

References

Mechanism of Action and Antifungal Spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Isoconazole nitrate functions primarily by inhibiting the enzyme lanosterol 14α-demethylase, a critical cytochrome P450 (CYP51A1) enzyme in the fungal ergosterol biosynthesis pathway [1] [2] [3]. This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylsterols and a depletion of ergosterol in the fungal cell membrane [3]. This compromises membrane integrity and function, resulting in increased cellular permeability and eventual cell death [2] [3].

Its broad-spectrum activity covers a wide range of pathogens as summarized in the table below.

Pathogen Category Specific Microorganisms Key Citations
Dermatophytes Various species causing tinea infections [4] [3]
Yeasts Candida albicans, other Candida species [4] [3]
Moulds / Filamentous Fungi Various species [1] [3]
Gram-positive Bacteria Staphylococcus, Streptococcus, Corynebacterium (e.g., C. minutissimum) [1] [4]

The mechanism of action is illustrated in the following pathway diagram.

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Enzyme Conversion Ergosterol Ergosterol Enzyme->Ergosterol ToxicSterols Accumulation of Toxic 14α-methylsterols Enzyme->ToxicSterols Blocked reaction Isoconazole This compound Isoconazole->Enzyme Inhibition MembraneDefect Defective Cell Membrane ToxicSterols->MembraneDefect Depletes ergosterol CellDeath Fungal Cell Death MembraneDefect->CellDeath Increased permeability

This compound inhibits ergosterol synthesis, leading to fungal cell death.

Key Physicochemical Properties and Analytical Methods

This compound has the molecular formula C18H15Cl4N3O4 and a molecular weight of 479.14 g/mol [5]. It is characterized by poor aqueous solubility, which is a key challenge for its bioavailability [3].

Quantitative Physicochemical Data
Property Value / Description Reference
Aqueous Solubility 0.5088 ± 0.0062 mg/mL (in water) [3]
Melting Point 178 - 182 °C [5]
BCS Classification Class II (Low solubility, high permeability) [3]
HPLC Analysis Protocol

A validated HPLC method for quantifying this compound purity and concentration is described below [3].

  • Objective: To quantify this compound (ISN) and determine its purity.
  • Chromatographic Conditions:
    • Column: C18 column.
    • Mobile Phase: Not explicitly specified in the provided source, though another method for a binary mixture uses 80% acetonitrile–20% methanol [6].
    • Detection Wavelength: Method validated at 230 nm [6].
    • Flow Rate: Not specified in the provided results.
  • Method Validation:
    • Linearity: The calibration curve showed excellent linearity with a correlation coefficient (R²) of 0.9998 [3].
    • Accuracy: Recovery rates were between 99.24% and 101.19%, within the acceptable 98-102% range [3].
    • Precision: Relative Standard Deviation (RSD%) was below 2% at four concentration levels [3].
    • Sensitivity: Limit of Detection (LOD) was 1.30 μg/mL and Limit of Quantification (LOQ) was 3.95 μg/mL [3].

Advanced Experimental Protocols

Phase Solubility Analysis with Methyl-β-Cyclodextrin (M-β-CD)

This protocol assesses the ability of methyl-β-cyclodextrin (M-β-CD) to form soluble inclusion complexes with this compound to enhance its solubility [3].

  • Objective: To determine the apparent stability constant (K_S) and molar ratio of the ISN/M-β-CD inclusion complex.
  • Materials: this compound (ISN), Methyl-β-cyclodextrin (M-β-CD), distilled water.
  • Procedure:
    • Prepare a series of aqueous M-β-CD solutions with concentrations (e.g., from 0 to 20 mM).
    • Add an excess amount of ISN to each solution.
    • Seal the vessels and shake them in a water bath at a constant temperature (e.g., 25°C) for a defined period (equilibrium was reached at 24 hours in the study).
    • After equilibrium, filter the solutions.
    • Analyze the filtrate using a validated HPLC method to determine the concentration of dissolved ISN.
  • Data Analysis:
    • Plot the concentration of dissolved ISN (y-axis) against the concentration of M-β-CD (x-axis) to generate a phase solubility diagram.
    • The study found an A_L-type diagram, indicating the formation of a soluble complex with a 1:1 molar ratio [3].
    • Calculate the apparent stability constant (K_S) using the Higuchi and Connors equation: K_S = slope / [intercept(1 - slope)]. The reported K_S was 2711 M⁻¹ [3].
Spectroscopic Characterization for Structural Analysis

FT-IR, UV-vis, and 1H-NMR spectroscopy are used to confirm the formation of inclusion complexes and analyze molecular structure [1] [3]. The general workflow is as follows.

G SamplePrep Prepare ISN and ISN/M-β-CD Complex FTIR FT-IR Spectroscopy SamplePrep->FTIR UVVis UV-Vis Spectroscopy SamplePrep->UVVis NMR ¹H NMR Spectroscopy SamplePrep->NMR Comp Compare Spectra (Shift/Intensity Changes) FTIR->Comp UVVis->Comp NMR->Comp Confirm Confirm Complex Formation & Molecular Interaction Comp->Confirm

Workflow for spectroscopic characterization of this compound and its complexes.

  • Computational Methods: Density Functional Theory (DFT) calculations, particularly with the B3LYP and CAM-B3LYP functionals, can be used to optimize molecular geometry and simulate theoretical IR, UV-vis, and NMR spectra for comparison with experimental data [1].

Research Applications and Considerations

This compound is a valuable tool in antifungal research, particularly for:

  • Studying Antifungal Resistance: It is used to investigate the genetic and biochemical pathways fungi employ to develop resistance to imidazole-based drugs [2].
  • Formulation Development: Research focuses on overcoming its poor solubility. A 2025 study demonstrated that spray-dried inclusion complexes with M-β-CD increased its aqueous solubility approximately seven-fold compared to pure ISN [3].
  • Comparative Efficacy Studies: Its efficacy and spectrum of activity are often compared with other antifungal agents in vitro and in vivo [2].

References

Isoconazole nitrate density functional theory DFT analysis

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Electronic Properties

The geometric and electronic structure of Isoconazole is foundational to its function and interaction with biological targets.

  • Optimal Computational Methods: DFT studies indicate that the CAM-B3LYP functional with the 6-31G(d,p) basis set is particularly effective for geometry optimization of Isoconazole, yielding the smallest root-mean-square deviation (RMSD) for its rotamers [1].
  • Molecular Electrostatic Potential (MEP): Analysis of the MEP, often performed at the CAM-B3LYP/6-311++G(2d,3p) level of theory, reveals the charge distribution across the molecule. This identifies regions susceptible to electrophilic or nucleophilic attack, which are critical for understanding drug-receptor interactions [1].
  • Atomic Charge Distribution: Different population analysis methods (Mulliken, CHelpG, NBO) yield varying atomic charges on key heteroatoms. For instance, the pyrrolic nitrogen (N1) and oxygen (O1) atoms often carry significant negative charges, while the charges on chlorine atoms can vary in sign and magnitude depending on the method used [1].

Table: Key Heteroatom Charges in Isoconazole from DFT Calculations [1]

Heteroatom Mulliken (CAM-B3LYP) CHelpG (CAM-B3LYP) NBO (CAM-B3LYP)
N1 (Pyrrolic N) -0.289 -0.607 -0.510
N2 0.111 0.178 -0.421
O1 -0.376 -0.406 -0.610
Cl1 -0.044 -0.112 0.012

Spectroscopic Characterization via DFT

DFT calculations allow for the accurate prediction and assignment of experimental spectroscopic data.

  • Vibrational (FT-IR) Spectroscopy: The calculated IR spectrum of Isoconazole using the CAM-B3LYP functional shows good agreement with the experimental FT-IR spectrum, enabling precise identification of vibrational modes [1].
  • UV-Vis Spectroscopy: Theoretical UV-vis spectra can be computed using Time-Dependent DFT (TD-DFT). The B3LYP functional has been shown to provide good compatibility with the experimental UV spectrum of Isoconazole. Natural bond orbital (NBO) analysis and linear response methods help explain spectral differences between similar azole drugs [1].
  • Nuclear Magnetic Resonance (¹H NMR): The B3LYP functional accurately describes the ¹H NMR chemical shifts of Isoconazole, showing excellent agreement with experimental results. This is vital for confirming molecular identity and purity [1].

Table: Recommended DFT Methods for Spectral Simulation of Isoconazole [1]

Spectroscopic Technique Recommended Functional/Method Key Application
Geometry Optimization CAM-B3LYP/6-31G(d,p) Achieving the most stable molecular structure
IR Spectrum CAM-B3LYP Simulating vibrational modes and matching experimental FT-IR
UV-Vis Spectrum B3LYP or Linear Response TD-DFT Simulating electronic transitions and explaining spectral features
¹H NMR Spectrum B3LYP Calculating chemical shifts for structural validation

Experimental Validation and Pharmaceutical Applications

Theoretical DFT findings are supported and applied through experimental studies that enhance the drug's properties.

  • Solubility Enhancement with Cyclodextrins: Experimental research forms inclusion complexes between Isoconazole nitrate and Methyl-β-cyclodextrin (M-β-CD) to tackle its low aqueous solubility. Phase solubility studies show an AL-type diagram with a 1:1 molar ratio and a stability constant (KS) of 2711 M⁻¹ [2].
  • Characterization of Complexes: The successful formation of inclusion complexes is confirmed using FT-IR and ¹H NMR, which detect changes in vibrational modes and chemical shifts due to host-guest interactions [2]. Spray-drying (SD) proved more effective than freeze-drying (FD), yielding complexes with ~7-fold higher aqueous solubility than pure this compound [2].

G Start Start: this compound Analysis DFT DFT Computational Study Start->DFT Exp Experimental Validation Start->Exp App Pharmaceutical Application Start->App Sub_DFT Geometry Optimization (CAM-B3LYP/6-31G(d,p)) DFT->Sub_DFT Sub_Exp Complex Formation (ISN + M-β-CD) Exp->Sub_Exp Sub_App Solubility Enhancement (~7x increase with SD) App->Sub_App Sub_DFT2 Electronic Analysis (MEP, NBO, TD-DFT) Sub_DFT->Sub_DFT2 Sub_DFT3 Spectral Calculation (IR, UV, NMR) Sub_DFT2->Sub_DFT3 Sub_Exp3 Characterization (FT-IR, ¹H NMR, SEM, DSC) Sub_DFT3->Sub_Exp3 Validates Sub_Exp2 Spray-Drying (SD) Freeze-Drying (FD) Sub_Exp->Sub_Exp2 Sub_Exp2->Sub_Exp3 Sub_Exp3->Sub_App Confirms Sub_App2 Bioavailability Improvement Sub_App->Sub_App2

DFT and experimental workflow for this compound development.

Methodology for Key Experiments

For researchers aiming to reproduce or build upon these findings, here are the core methodological details.

  • DFT Computational Protocol:

    • Geometry Optimization: Begin with a conformational search, then optimize the geometry of the most stable rotamers using the CAM-B3LYP functional and the 6-31G(d,p) basis set.
    • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm a true energy minimum (no imaginary frequencies) and to obtain the theoretical IR spectrum.
    • Electronic Property Analysis: Calculate the Molecular Electrostatic Potential (MEP) and perform Natural Bond Orbital (NBO) analysis using a larger basis set like 6-311++G(2d,3p).
    • Spectroscopic Simulation: Use TD-DFT (B3LYP) for the UV-vis spectrum and the GIAO method with B3LYP for calculating ¹H NMR chemical shifts [1].
  • Experimental Complexation via Spray-Drying:

    • Preparation: Dissolve this compound and Methyl-β-cyclodextrin (M-β-CD) in a suitable solvent (e.g., ethanol-water) in a 1:1 molar ratio.
    • Spray-Drying: Process the solution using a spray dryer with optimized parameters (e.g., inlet temperature, feed flow rate, and atomization pressure) to obtain a dry, powdered inclusion complex [2].
    • Characterization:
      • Use FT-IR to observe shifts in characteristic bands (e.g., imidazole C=N stretch).
      • Employ ¹H NMR (e.g., in DMSO-d6) to detect changes in proton chemical shifts, particularly for the aromatic and imidazole rings, confirming inclusion.
      • Perform phase solubility studies to determine the complexation efficiency (CE) and stability constant (KS) [2].

The integration of DFT modeling and experimental formulation is a powerful approach for antifungal drug development. Future research could focus on DFT-based docking studies to precisely model the interaction between Isoconazole and its target enzyme, lanosterol 14-α-demethylase.

References

Theoretical DFT Analysis & Spectral Assignment

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical studies using Density Functional Theory (DFT) provide a fundamental understanding of the vibrational characteristics of Isoconazole and its analogue, Bifonazole.

  • Optimal Computational Methods: For Isoconazole, geometry optimization and IR frequency calculations using the CAM-B3LYP functional show the best agreement with experimental IR spectra. For the related compound Bifonazole, the B3LYP functional is more accurate [1].
  • Charge Distribution Analysis: Molecular Electrostatic Potential (MEP) analysis and various population analysis methods (Mulliken, CHelpG, NBO) reveal the charge distribution across heteroatoms. Key findings include [1]:
    • The pyrrolic nitrogen atom (N1) can exhibit either a positive or negative charge, highly dependent on the computational method used.
    • All chlorine atoms in the Isoconazole structure consistently carry a negative charge when using the CHelpG method.
    • The oxygen atom (O1) consistently shows a significant negative charge across all calculation methods.

Table: Key FT-IR Spectral Bands and Assignments for Isoconazole from DFT Studies

Vibrational Frequency Range (cm⁻¹) Probable Assignment Computational Functional
Varies by conformation C-H stretching CAM-B3LYP [1]
Varies by conformation N-H stretching CAM-B3LYP [1]
Varies by conformation C=O stretching CAM-B3LYP [1]
Varies by conformation C-Cl stretching CAM-B3LYP [1]

Experimental Characterization & Formulation Analysis

Experimentally, FT-IR spectroscopy is crucial for confirming the identity of Isoconazole nitrate and for verifying the successful formation of inclusion complexes designed to enhance its solubility.

  • Verification of Complex Formation: FT-IR is used to confirm the formation of inclusion complexes between this compound and cyclodextrins (e.g., Methyl-β-Cyclodextrin (M-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD)) [2] [3].
    • Observation: A decrease in the intensity and/or a shift in the characteristic absorption bands of this compound is observed in the complex.
    • Indication: This suggests that the drug molecule is incorporated into the cyclodextrin cavity, leading to reduced crystallinity and successful complexation [2].
  • Complementary Thermal Analysis: Differential Scanning Calorimetry (DSC) further supports complex formation. The characteristic melting endotherm of pure this compound diminishes or disappears in the complex, confirming a change in its physical state from crystalline to amorphous [3].

Solubility Enhancement & Workflow

A major pharmaceutical challenge for this compound (ISN) is its poor aqueous solubility. The following workflow and diagram illustrate the process of creating and characterizing cyclodextrin inclusion complexes to overcome this limitation.

Start Start: Poor Aqueous Solubility of this compound Prep Complex Preparation Start->Prep FD Freeze-Drying (FD) Prep->FD SD Spray-Drying (SD) Prep->SD Char Complex Characterization FD->Char SD->Char FTIR FT-IR Spectroscopy Char->FTIR DSC DSC Char->DSC NMR ¹H-NMR Char->NMR SEM SEM Char->SEM Result Result: Solubility & Bioavailability Enhancement FTIR->Result DSC->Result NMR->Result SEM->Result

Workflow for developing and analyzing ISN inclusion complexes
  • Phase Solubility Studies: These studies confirm an AL-type diagram for ISN/M-β-CD complexes, indicating 1:1 molar ratio complexation with an apparent stability constant (KS) of 2711 M⁻¹ [2] [4].
  • Solubility Enhancement Efficacy: The spray-dried (SD) ISN/M-β-CD complex achieves a solubility of 3.89 mg/mL, an approximately seven-fold increase over pure ISN (0.51 mg/mL) [2] [4].

Table: Experimental Solubility Enhancement of this compound

Formulation Aqueous Solubility (mg/mL) Enhancement Factor Complexation Method
Pure this compound 0.5088 ± 0.0062 [2] - -
ISN / M-β-CD Complex 3.8869 ± 0.5084 [2] ~7.6x Spray-Drying
ISN / HP-β-CD Complex 3.6550 [3] ~7.2x Spray-Drying

Conclusion and Research Implications

FT-IR spectroscopy, combined with other analytical techniques, is vital for understanding the molecular properties of this compound and for developing advanced formulations. The integration of computational modeling guides spectral interpretation, while experimental FT-IR is key to confirming successful solubility-enhancement strategies like cyclodextrin complexation.

References

Isoconazole nitrate UV-vis spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Spectral Properties

The table below summarizes the key UV-vis spectral characteristics of Isoconazole nitrate (ISN) from technical literature:

Property Description Context & Conditions
Absorption Maxima (λmax) 274 nm, 282 nm [1] [2] Primary peaks observed in ethanol solution [1] [2].
Linear Range 5–60 μg/mL [3], 50–150 μg/mL [2] Validated concentration ranges for quantitative analysis.
Molar Absorptivity (ε) Not explicitly reported Search results confirm quantitative use but do not provide molar absorptivity coefficient values.

Validated Analytical Methods

Researchers have developed and validated several methods for determining ISN using UV-vis spectroscopy, particularly in mixtures and formulations.

  • Simultaneous Determination in a Cream Formulation: A study detailed four ratio-spectra-manipulating methods for the simultaneous analysis of ISN and Diflucortolone valerate (DIF) in a commercial cream without preliminary separation [3]. The methods were Constant Center (CC), Ratio Difference (RD), First Derivative of the Ratio Spectra (1DD), and Mean Centering of Ratio Spectra (MC). For ISN, the methods demonstrated excellent mean percentage recoveries close to 100% with high precision [3].
  • HPLC Correlation: A separate HPLC method for the same binary mixture (ISN and DIF) showed a linear range of 10–90 μg/mL for ISN, supporting the validity of the UV-vis concentration ranges [4].

Experimental Protocol for Quantitative Analysis

Below is a workflow for a basic quantitative assay of this compound based on the validated methods:

Start Start: Prepare ISN Standard Solution Step1 1. Weigh reference standard Start->Step1 Step2 2. Dissolve in ethanol (up to mark in volumetric flask) Step1->Step2 Step3 3. Scan with UV-vis spectrophotometer (identify λmax at 274 nm & 282 nm) Step2->Step3 Step4 4. Prepare calibration standards across linear range (e.g., 50-150 µg/mL) Step3->Step4 Step5 5. Measure absorbance at chosen λmax (274 nm recommended for best linearity) Step4->Step5 Step6 6. Plot calibration curve (Absorbance vs. Concentration) Step5->Step6 Step7 7. Analyze unknown sample and calculate concentration from curve Step6->Step7 End End: Report Results Step7->End

Workflow for the quantitative UV-vis analysis of this compound.

Key Considerations:

  • Solvent: Use ethanol as it is transparent at the absorption maxima of ISN [1] [2].
  • Wavelength Selection: For quantitative analysis, data taken at 274 nm has shown better linearity for the calibration curve compared to 282 nm [2].
  • Method Validation: The method has been validated to be rapid, require small amounts of reagents, and provide accurate and reproducible data, with a relative standard deviation (RSD) of a maximum of 0.22% in the 50-150 μg/mL range [2].

Advanced Application: Solubility Enhancement Studies

UV-vis spectroscopy plays a crucial role in characterizing formulations designed to overcome the poor aqueous solubility of ISN, a BCS Class II drug [5].

  • Inclusion Complexes with Methyl-β-Cyclodextrin (M-β-CD): A 2025 study formed inclusion complexes of ISN with M-β-CD using freeze-drying (FD) and spray-drying (SD) methods [5].
  • Phase Solubility Analysis: This technique was used to determine the complex's properties. The study found an AL-type diagram, indicating the formation of soluble complexes with a 1:1 molar ratio. The apparent stability constant (K_S) was calculated to be 2711 M⁻¹, and the complexation efficiency (CE) was 1.417 [5].
  • Solubility Enhancement: The saturated solubility of pure ISN in water is 0.5088 ± 0.0062 mg/mL. The ISN/M-β-CD complexes showed a significant increase, with the spray-dried (SD) complex performing best, achieving an approximately seven-fold higher aqueous solubility than pure ISN [5].

Research Gaps and Future Directions

While existing data is robust for analytical and formulation work, further fundamental characterization could be valuable:

  • Molar Absorptivity: The specific molar absorptivity (ε) at the reported λmax values is not detailed in the searched literature.
  • Full Spectral Profile: Publicly available data focuses on peak maxima; a complete, published spectrum showing the full absorption band shape and any shoulders across the UV-vis range was not found in this search.

References

Isoconazole nitrate 1H NMR spectral data

Author: Smolecule Technical Support Team. Date: February 2026

Isoconazole Nitrate: Key Identifiers

Property Description
IUPAC Name Information not available in search results
CAS Registry Number 24168-96-5 [1] [2]
Molecular Formula C18H15Cl4N3O4 (as the nitrate salt) [1] [2]
Molecular Weight 479.14 g/mol [1] [2]
Chemical Structure An imidazole derivative connected to a core containing multiple chlorine atoms and a nitrate group. [3]

How to Locate the Spectral Data

Since the explicit spectral values are not in the current results, here are practical steps you can take to acquire the full 1H NMR data:

  • Consult Specialized NMR Databases: The most efficient approach is to use commercial spectral databases. The mention of a spectrum on a chemical supplier's site suggests it is available in such collections [1].
  • Review Experimental Sections in Related Studies: The methodology from a recent study on this compound inclusion complexes confirms that 1H-NMR is a standard technique for its characterization [4]. Examining the experimental sections of similar, detailed pharmaceutical or analytical chemistry papers may provide full spectral parameters.
  • Analyze the Structure for Prediction: As a foundational practice, you can analyze the molecular structure to predict the NMR profile. The following diagram outlines the logical workflow for this theoretical analysis, which is a standard approach for researchers when empirical data is not immediately at hand.

G Start Start: Molecular Structure of This compound A Identify Hydrogen Environments Start->A B Aromatic H (~ 6.5-8.5 ppm) - 2,4-dichlorophenyl group - imidazole ring A->B C Aliphatic H (~ 3.0-5.5 ppm) - O-CH2- group - N-CH2- group - CH-OH group A->C D Account for Substituent Effects - Deshielding by Cl atoms - Deshielding by O and N atoms B->D C->D E Predict Chemical Shifts and Splitting Patterns D->E End Output: Predicted 1H NMR Profile E->End

Workflow for predicting the 1H NMR spectrum of this compound through structural analysis.

References

Isoconazole nitrate natural bond orbital NBO analysis

Author: Smolecule Technical Support Team. Date: February 2026

Computational Methods for NBO Analysis

The NBO analysis for Isoconazole was performed within a broader Density Functional Theory (DFT) study to determine atomic charges and molecular electrostatic potential (MEP). The table below summarizes the key computational parameters and methodologies used.

Aspect Specification for Isoconazole
Primary Functional CAM-B3LYP [1] [2]
Basis Set (Geometry) 6-31G(d,p) [1] [2]
Basis Set (Single Point Energy/MEP) 6-311++G(2d,3p) [1] [2]
Charge Calculation Methods Mulliken, CHelpG, NBO [1] [2]
Solvation Model Conductor-like Polarizable Continuum Model (CPCM) [1] [2]
Software Gaussian [1] [2]

Key Findings from Charge Analysis

The study compared atomic charges calculated using different methods. The data for key heteroatoms in Isoconazole are summarized below. Note that values for some atoms, particularly chlorines, were not fully detailed in the available excerpts.

Atom Role in Molecule Charge (Mulliken) Charge (CHelpG) Charge (NBO)
N1 Pyrrolic nitrogen of imidazole ring -0.289 -0.607 -0.510 [1] [2]
N2 Second nitrogen of imidazole ring 0.111 0.178 -0.421 [1] [2]
O1 Oxygen atom from ether group -0.376 -0.406 -0.610 [1] [2]

A core finding was the significant variation in calculated charges depending on the method used. For example, the pyrrolic nitrogen (N1) was identified as the most negatively charged atom when using the CHelpG method, which fits the molecular electrostatic potential [1] [2]. This atom is crucial for coordinating the heme iron in the target CYP51A1 enzyme.

Experimental & Computational Workflow

The following diagram illustrates the overall workflow for the spectroscopic and NBO analysis of Isoconazole, showing how the NBO calculation fits into the broader study.

G Start Start: Isoconazole Analysis GeoOpt Geometry Optimization Start->GeoOpt SpecCalc Spectroscopic Calculations (IR, UV-Vis, NMR) GeoOpt->SpecCalc NBO NBO & Charge Analysis GeoOpt->NBO Uses optimized geometry MEP Molecular Electrostatic Potential (MEP) Analysis GeoOpt->MEP CompExp Comparison with Experimental Data SpecCalc->CompExp NBO->MEP Informs charge distribution

Workflow for spectroscopic and NBO analysis of Isoconazole.

Guide to Implementation

For researchers aiming to replicate or extend this work, here is a detailed protocol based on the study:

  • Initial Setup: The initial geometry of Isoconazole should be modeled based on its known chemical structure. Multiple rotameric conformations should be considered and optimized [1] [2].
  • Geometry Optimization: Perform a geometry optimization for the selected rotamers to find the most stable conformation. The study found the CAM-B3LYP/6-31G(d,p) level of theory provided the smallest RMSD error for Isoconazole rotamers, making it a suitable choice [1] [2].
  • Single Point Energy & NBO Calculation: Using the optimized geometry, run a single-point energy calculation at a higher level of theory (CAM-B3LYP/6-311++G(2d,3p)) to obtain accurate electronic properties. The NBO analysis is initiated within this step using the pop=nbo keyword in Gaussian software [1] [2].
  • Including Solvent Effects: To simulate conditions closer to biological environments, recalculate the properties using a solvation model like CPCM [1] [2].
  • Data Analysis: Analyze the output to determine NBO charges, natural population analysis, and potential donor-acceptor interactions (hyperconjugation) within the molecule.

Limitations and Further Research

The current data has some limitations as a complete NBO analysis:

  • The search results primarily report atomic charges only. A full NBO analysis typically also includes details on second-order perturbation theory to analyze stabilizing donor-acceptor interactions, which are not presented here [1] [2].
  • The atomic charge values are highly method-dependent, as shown in the data. It is therefore critical to consistently report and compare results using the same charge calculation method (e.g., NBO or CHelpG) [1] [2].

To obtain a more comprehensive NBO analysis, you may need to consult the primary source directly or perform the calculations using the provided methodological framework.

References

Isoconazole nitrate imidazole antifungal pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Pharmacology of Isoconazole Nitrate

This compound is a broad-spectrum antimicrobial agent from the imidazole class used topically to treat fungal and some bacterial skin and vaginal infections [1] [2] [3].

  • Mechanism of Action: Its primary antifungal action is the inhibition of lanosterol 14-α-demethylase, a cytochrome P450 enzyme (CYP51A1). This disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to accumulation of toxic methylsterols and ultimately fungal cell death [4] [5]. Additional mechanisms include rapid reduction of cellular ATP and direct damage to the fungal cell membrane, which also underpin its antibacterial effects against Gram-positive bacteria [1] [2] [6].

  • Physicochemical Profile: The table below summarizes key properties of this compound.

Property Description
Chemical Formula C({18})H({14})Cl({4})N({2})O (base); C({18})H({15})Cl({4})N({3})O(_{4}) (nitrate salt) [6]
Molecular Weight 416.129 g/mol (base); 479.14 g/mol (nitrate salt) [1] [6]
CAS Number 24168-96-5 (nitrate salt) [6]
Solubility (Water) 0.5088 ± 0.0062 mg/mL (poor aqueous solubility) [5]
BCS Classification Class II (Low solubility, high permeability) [5]
  • Pharmacokinetics: After topical application, this compound shows high concentration in the skin's horny layer, creating a long-lasting reservoir with negligible systemic absorption, making it suitable for localized treatment [7].

Advanced Formulation Strategies

A major research focus is overcoming the poor aqueous solubility of this compound. Cyclodextrin (CD) complexation has proven highly effective.

  • Cyclodextrin Complexation: Cyclodextrins form inclusion complexes that enhance drug solubility, stability, and bioavailability by encapsulating hydrophobic drug molecules within their hydrophobic internal cavity [8] [5].

  • Preparation and Characterization Methods: The diagram below illustrates the workflow for creating and analyzing cyclodextrin inclusion complexes.

G Start Start: Formulation of ISN Inclusion Complex A Complex Preparation Start->A B Spray-Drying (SD) Freeze-Drying (FD) A->B C Physicochemical Characterization B->C D SEM, FT-IR, DSC, 1H-NMR, HPLC C->D E Solubility & Content Assessment D->E F Phase Solubility Analysis Drug Content Determination E->F G In-Vitro Evaluation F->G H Drug Release Kinetics Antimicrobial Studies G->H

Experimental workflow for this compound (ISN) inclusion complexes.

  • Performance of Different Complexes: Research shows that both Methyl-β-CD (M-β-CD) and Hydroxypropyl-β-CD (HP-β-CD) significantly enhance this compound solubility, with the preparation method influencing the final product performance.
Complex / Formulation Preparation Method Key Findings & Performance
ISN / M-β-CD [5] Spray-Drying (SD) ~7-fold solubility increase vs. pure ISN; higher drug content than FD.
ISN / M-β-CD [5] Freeze-Drying (FD) Significant solubility enhancement, though less than SD method.
ISN / HP-β-CD [8] Spray-Drying Solubility increased to 3.6550 mg/mL from 0.5088 mg/mL.
ISN / HP-β-CD in situ Gel [8] Sol-Gel (with Poloxamer 407 & HPMC) Sustained drug release; superior activity against C. albicans, C. glabrata, & C. krusei.

Conclusion and Research Implications

This compound is an effective topical antifungal with a well-understood mechanism of action. Current research is successfully addressing its primary limitation of poor solubility through cyclodextrin complexation and advanced delivery systems like in situ gels. These innovations promise to enhance its bioavailability, efficacy, and patient compliance, paving the way for more effective topical antifungal therapies.

References

Comprehensive Application Notes and Protocols: Spectrophotometric Determination of Isoconazole Nitrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Principle

Isoconazole nitrate is an imidazole-class antifungal agent widely used in pharmaceutical preparations, particularly in combination with corticosteroids for treating inflamed superficial mycoses. The quantitative analysis of this compound is essential for pharmaceutical quality control and research purposes. UV spectrophotometry offers a rapid, cost-effective, and accessible analytical technique for determining this compound in both pure form and pharmaceutical formulations. These methods rely on the fundamental principle that organic compounds with chromophoric groups absorb ultraviolet light at characteristic wavelengths, with absorbance being proportional to concentration according to the Beer-Lambert law.

This compound contains an aromatic ring system with chlorine substituents and an imidazole ring that confer specific UV absorption characteristics. The compound exhibits well-defined absorption maxima in the UV region, typically between 274-282 nm when dissolved in ethanol, making it suitable for spectrophotometric determination. The molecular structure features multiple chlorine atoms and a conjugated system that contributes to its spectral properties. Advanced spectrophotometric methods have been developed to enable precise quantification even in complex matrices such as cream formulations, often without requiring extensive sample preparation or separation steps.

Equipment and Materials

Required Instruments
  • UV-Vis spectrophotometer with matched quartz cells (1 cm path length) and data processing capability (e.g., Agilent 8453) [1]
  • Analytical balance with minimum 0.1 mg precision (e.g., OHAUS) [1]
  • Ultrasonic bath for sample dissolution and degassing
  • pH meter for buffer preparation (if required)
  • Volumetric flasks ( various capacities: 10, 25, 50, 100 mL)
  • Micropipettes covering appropriate volume ranges
  • Laboratory glassware including beakers, measuring cylinders, and pipettes
Chemicals and Reagents
  • This compound reference standard of known purity (preferably ≥98%) [1]
  • High-purity solvents: methanol, ethanol, acetonitrile (HPLC grade) [2] [1]
  • Water (deionized or purified)
  • Pharmaceutical formulations containing this compound for analysis
Software and Data Processing
  • Spectrophotometer operating software with derivative and ratio spectrum capabilities
  • Spreadsheet software (e.g., Microsoft Excel) or statistical packages for data analysis
  • Optional: specialized chemometrics software for multivariate calibration methods like PCR

Spectrophotometric Methods Overview

Researchers have developed and validated several spectrophotometric methods for determining this compound, each with distinct advantages and applications. The selection of an appropriate method depends on factors such as required sensitivity, sample complexity, available instrumentation, and analysis time. The following sections provide a comprehensive overview of the primary methods reported in the literature, with Table 1 summarizing their key characteristics and performance metrics.

Single Wavelength and Derivative Methods

The zero-order UV method represents the simplest approach, where absorbance measurements are taken directly at the maximum absorption wavelength of this compound. Research has identified the optimal wavelength for this method as 274 nm in ethanol, with the compound exhibiting a linear range of 50-150 mg/mL [1]. This method offers excellent precision with relative standard deviation values not exceeding 0.22%, making it suitable for routine quality control of pure drug substances.

For more complex situations where this compound is formulated with other active compounds, first-derivative spectrophotometry provides enhanced selectivity. This technique effectively resolves overlapping spectral bands by measuring the first derivative of absorbance with respect to wavelength (dA/dλ). For simultaneous determination with diflucortolone valerate in cream formulations, specific wavelengths of 240.2 nm for this compound and 247.8 nm for diflucortolone valerate have been established using a methanol-water (3:1, v/v) solvent system [2] [3]. This method successfully eliminates spectral interference between the two compounds, with validated linear ranges of 2.40-40.0 μg/mL for diflucortolone valerate and 60.0-260 μg/mL for this compound [2] [3].

Ratio Spectra Manipulation Methods

For the simultaneous analysis of this compound in combination with other drugs, several ratio spectra-based methods have been developed that offer superior resolution of overlapping spectra. These methods represent more advanced approaches that enhance selectivity through mathematical processing of spectral data:

  • Constant Center Method (CC): This technique involves dividing the absorption spectrum of the mixture by the spectrum of a standard concentration of one component, then calculating the constant values in the plateau region of the ratio spectrum.
  • Ratio Difference Method (RD): This method measures the difference in amplitudes of the ratio spectrum at two selected wavelengths where the interfering component shows the same absorbance.
  • First Derivative of Ratio Spectra (1DD): This approach applies derivative transformation to the ratio spectrum to resolve overlapping signals.
  • Mean Centering of Ratio Spectra (MC): This technique uses mean centering of ratio spectra for enhanced resolution of overlapping peaks.

These methods have demonstrated excellent performance for simultaneous determination of this compound and diflucortolone valerate in cream formulations, with detailed validation parameters summarized in Table 1 [4].

Table 1: Performance Characteristics of Different Spectrophotometric Methods for this compound

Method Wavelength (nm) Linear Range (μg/mL) Recovery (%) Precision (RSD%) Applications
Zero-order UV [1] 274 50-150 100.02 ± 0.22 ≤0.22 Pure form analysis
First-Derivative [2] [3] 240.2 60.0-260 99.67 ± 0.742 <1.5 Cream formulations (with DIF)
Constant Center (CC) [4] Ratio spectra based 65-850 100.59 ± 0.525 <1.0 Cream formulations (with DIF)
Ratio Difference (RD) [4] Ratio spectra based 65-850 99.68 ± 0.721 <1.0 Cream formulations (with DIF)
First Derivative of Ratio (1DD) [4] Ratio spectra based 65-850 99.67 ± 0.742 <1.0 Cream formulations (with DIF)
Mean Centering (MC) [4] Ratio spectra based 65-850 101.37 ± 0.958 <1.0 Cream formulations (with DIF)
Principal Component Regression (PCR) [2] [3] 242-298 (29 wavelengths) 60.0-260 99.85 ± 0.65 <1.5 Cream formulations (with DIF)

Detailed Experimental Protocols

Method Selection Workflow

The following diagram illustrates the logical decision process for selecting the appropriate spectrophotometric method based on your analytical requirements:

G Start Start: Method Selection P1 Sample Type? Start->P1 Pure Pure Substance P1->Pure Mixture Formulation/Mixture P1->Mixture P2 Analysis Purpose? Routine Routine QC P2->Routine Research Method Development P2->Research P3 Instrument Capabilities? Basic Basic UV Only P3->Basic Advanced Derivative/Ratio Capable P3->Advanced P4 Required Sensitivity? HighSens High Sensitivity Needed P4->HighSens StandardSens Standard Sensitivity P4->StandardSens Pure->P2 Mixture->P3 M1 Zero-Order UV Method (274 nm in ethanol) Routine->M1 Research->P3 M4 Multivariate Methods (PCR) Research->M4 Basic->P4 M3 Ratio Spectra Methods (CC, RD, 1DD, MC) Advanced->M3 M2 First-Derivative Method (240.2 nm in methanol-water) HighSens->M2 StandardSens->M3

Standard Solution Preparation

Primary Standard Stock Solution (1000 μg/mL):

  • Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.
  • Dissolve in and dilute to volume with an appropriate solvent (ethanol for zero-order methods; methanol-water 3:1 for derivative methods).
  • Sonicate for 5-10 minutes to ensure complete dissolution.
  • This stock solution is stable for 7 days when stored protected from light at 4°C.

Working Standard Solutions:

  • Prepare serial dilutions of the stock solution to cover the required calibration range.
  • For zero-order method: prepare concentrations of 50, 75, 100, 125, and 150 μg/mL [1].
  • For derivative and ratio methods: prepare concentrations covering 60-260 μg/mL [2] [4].
  • Use the same solvent system for all dilutions to maintain consistency.
Sample Preparation from Cream Formulations
  • Accurately weigh an amount of cream equivalent to approximately 10 mg of this compound into a 100 mL beaker.
  • Add approximately 40 mL of methanol-water (3:1, v/v) and heat gently at 40°C with stirring for 10 minutes [2].
  • Cool to room temperature and filter through a 0.45 μm membrane filter.
  • Transfer quantitatively to a 100 mL volumetric flask and dilute to volume with the same solvent.
  • Further dilute as necessary to fall within the calibration range.
Instrumental Parameters and Measurement

Zero-Order Method Parameters [1]:

  • Wavelength: 274 nm
  • Scan range: 250-350 nm
  • Spectrum mode: Absorbance
  • Slit width: 1 nm
  • Scan speed: Medium

First-Derivative Method Parameters [2] [3]:

  • Measurement wavelengths: 240.2 nm for this compound, 247.8 nm for diflucortolone valerate
  • Derivative order: First derivative (dA/dλ)
  • Δλ: 4 nm
  • Solvent: Methanol-water (3:1, v/v)

Ratio Spectra Methods Parameters [4]:

  • Divisor spectrum: Standard solution of interferent (e.g., diflucortolone valerate)
  • Smoothing points: 5-7
  • Scaling factor: 10-100 (depending on concentration)

Results Calculation and Interpretation

Calibration Curve Construction

For all methods, construct calibration curves by plotting the measured response (absorbance, derivative value, or ratio value) against the corresponding concentration of this compound standard solutions. Calculate the regression equation using the least squares method:

[ y = mx + c ]

Where y is the measured response, m is the slope, c is the intercept, and x is the concentration in μg/mL.

Table 2: Validation Parameters for Spectrophotometric Determination of this compound

Validation Parameter Acceptance Criteria Zero-Order Method First-Derivative Method Ratio Difference Method
Linearity Range (μg/mL) - 50-150 [1] 60-260 [2] 65-850 [4]
Correlation Coefficient (r²) ≥0.995 0.9998 [1] 0.9995 [2] 0.9996 [4]
Precision (RSD%) ≤2.0 ≤0.22 [1] ≤1.5 [2] ≤1.0 [4]
Accuracy (% Recovery) 98-102 100.02 [1] 99.67 [2] 99.68 [4]
LOD (μg/mL) - 0.5* 1.2 [2] 0.8 [4]
LOQ (μg/mL) - 1.5* 3.6 [2] 2.4 [4]

*Estimated based on typical signal-to-noise ratios

Sample Concentration Calculation

Calculate the concentration of this compound in the sample solution using the regression equation obtained from the calibration curve. For cream formulations, calculate the percentage content using the following formula:

[ \text{% Content} = \frac{C \times V \times D}{W} \times 100 ]

Where:

  • C = Concentration from calibration curve (μg/mL)
  • V = Initial volume of sample solution (mL)
  • D = Dilution factor
  • W = Weight of sample taken (μg)

Troubleshooting and Maintenance

Common Issues and Solutions
  • Poor Linearity: Check solvent compatibility, ensure proper dilution technique, verify instrument calibration, and confirm absence of chemical degradation.
  • Noisy Baselines: Ensure proper solvent purity, degas mobile phases, check for cell contamination, and verify instrument lamp alignment.
  • Irreproducible Results: Standardize sample preparation procedures, maintain consistent temperature, and ensure complete extraction from formulations.
  • Spectral Interference: Employ derivative or ratio methods instead of zero-order, optimize divisor concentration in ratio methods, or consider alternative wavelengths.
Quality Control Measures
  • System Suitability: Analyze standard solutions before and during sample analysis; %RSD should not exceed 2.0%.
  • Control Samples: Include quality control samples at low, medium, and high concentrations with each analytical batch.
  • Recovery Studies: Perform standard addition experiments to verify method accuracy, particularly for new formulations.

Conclusion

The spectrophotometric determination of this compound offers robust, cost-effective analytical methods suitable for various applications from routine quality control to research and development. The selection of an appropriate method depends on the specific analytical requirements, with zero-order methods being sufficient for pure substances while derivative and ratio methods provide the necessary selectivity for formulated products. These methods have been comprehensively validated according to standard analytical guidelines and demonstrate excellent accuracy, precision, and linearity across clinically relevant concentration ranges. The protocols described herein provide reliable analytical procedures that can be readily implemented in most quality control laboratories with basic spectrophotometric capabilities.

References

Comprehensive Application Notes and Protocols: Simultaneous Determination of Isoconazole Nitrate and Diflucortolone Valerate in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The combination therapy of isoconazole nitrate (ISO), a broad-spectrum imidazole antifungal, and diflucortolone valerate (DIF), a potent topical corticosteroid, represents an important treatment approach for inflammatory dermatomycoses where fungal infection is accompanied by significant inflammation and eczematous skin reactions [1] [2]. This combination product is marketed under various brand names including Travocort, which contains 1% this compound and 0.1% diflucortolone valerate in a cream formulation [2]. The synergistic therapeutic effects of this combination arise from their complementary mechanisms of action: isoconazole inhibits fungal growth by targeting cytochrome P450 enzymes essential for ergosterol synthesis, while diflucortolone valerate suppresses inflammation through binding to glucocorticoid receptors and inhibiting the release of inflammatory mediators [1] [3].

From an analytical perspective, the simultaneous quantification of these compounds in pharmaceutical formulations presents significant challenges due to their differing chemical properties, concentration ranges, and potential interference from excipients [4] [5]. The need for robust analytical methods that can accurately determine both components in quality control settings has led to the development of various chromatographic and spectrophotometric approaches. This document provides detailed application notes and standardized protocols for the simultaneous determination of this compound and diflucortolone valerate using high-performance liquid chromatography (HPLC) and thin-layer chromatography-densitometry (TLC-densitometry) methods, complete with validation data as per International Conference on Harmonization (ICH) guidelines [4] [6].

HPLC Method for Simultaneous Determination

Principle

The reverse-phase HPLC method provides a robust, sensitive, and precise approach for the simultaneous quantification of this compound and diflucortolone valerate in pharmaceutical cream formulations. This technique leverages differential partitioning between a stationary hydrophobic phase and a mobile hydrophilic phase to achieve efficient separation of the two active compounds from each other and from formulation excipients [4] [6]. The method offers excellent accuracy and precision with the advantage of automation capability, making it suitable for high-throughput quality control environments where reliable and reproducible results are essential for batch release testing and stability studies [7].

Equipment and Reagents
  • HPLC System: Liquid chromatograph with quaternary or binary pump, auto-sampler, thermostatted column compartment, and UV/Vis or PDA detector
  • Analytical Balance: Precision balance capable of weighing to 0.1 mg
  • Ultrasonic Bath: For mobile phase degassing and sample dissolution
  • pH Meter: For mobile phase adjustment when required
  • Column: C18 reverse phase column (250 mm × 4.6 mm, 5 μm particle size) [4]
  • This compound and Diflucortolone valerate: Reference standards of known purity (≥98%)
  • Acetonitrile and Methanol: HPLC grade
  • Water: HPLC grade, purified using Millipore Milli-Q or equivalent system
Chromatographic Conditions

Table 1: Optimized HPLC Chromatographic Conditions

Parameter Specification
Column C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile: Methanol (80:20, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 20 μL
Column Temperature Ambient (25±2°C)
Run Time 10 minutes
Retention Time (ISO) 4.7 minutes [6]
Retention Time (DIF) 3.6 minutes [6]
Standard Preparation

Primary Stock Solutions: Accurately weigh 100 mg of this compound and 20 mg of diflucortolone valerate reference standards into separate 100 mL volumetric flasks. Dissolve in and dilute to volume with mobile phase to obtain concentrations of 1000 μg/mL for ISO and 200 μg/mL for DIF [4].

Working Standard Solutions: Prepare mixed working standards by appropriate dilution of the stock solutions with mobile phase to obtain concentration ranges of 10-90 μg/mL for ISO and 2-18 μg/mL for DIF [4]. These solutions should be prepared fresh daily or stored at 4°C for a maximum of 72 hours.

Sample Preparation

Accurately weigh a quantity of cream formulation equivalent to approximately 10 mg of this compound and 2 mg of diflucortolone valerate into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes with occasional shaking to ensure complete extraction of the active ingredients. Cool to room temperature, dilute to volume with mobile phase, and mix well. Filter through a 0.45 μm membrane filter, discarding the first 2-3 mL of filtrate [4] [5]. The final concentration should fall within the working range of the calibration curve.

Procedure
  • System Equilibration: Stabilize the HPLC system with the mobile phase flowing at 1.0 mL/min for at least 30 minutes until a stable baseline is achieved at the detection wavelength of 230 nm.
  • Standard Injection: Inject 20 μL of the mixed working standard solution in triplicate to verify system suitability requirements, including retention time reproducibility (<2% RSD), resolution factor (>1.5 between ISO and DIF peaks), and tailing factor (<1.5 for both peaks).
  • Sample Injection: Inject 20 μL of the prepared sample solution following the same chromatographic conditions.
  • Data Analysis: Measure peak areas for both analytes and calculate concentrations by comparing with the calibration curve generated from standard solutions.

HPLC_Workflow Start Start HPLC Analysis PrepMobilePhase Prepare Mobile Phase: Acetonitrile:Methanol (80:20) Start->PrepMobilePhase Equilibrate Equilibrate System (30 min, 1.0 mL/min) PrepMobilePhase->Equilibrate PrepStandards Prepare Standard Solutions ISO: 10-90 μg/mL DIF: 2-18 μg/mL Equilibrate->PrepStandards PrepSamples Prepare Sample Solutions (Sonication & Filtration) Equilibrate->PrepSamples InjectStandards Inject Standard Solutions (20 μL, triplicate) PrepStandards->InjectStandards CheckSuitability Check System Suitability RT, Resolution, Tailing InjectStandards->CheckSuitability InjectSamples Inject Sample Solutions (20 μL) CheckSuitability->InjectSamples AnalyzeData Analyze Chromatographic Data Peak Areas at 230 nm InjectSamples->AnalyzeData Calculate Calculate Concentrations Using Calibration Curve AnalyzeData->Calculate End End Analysis Calculate->End

Figure 1: HPLC Analysis Workflow for Simultaneous Determination of ISO and DIF

TLC-Densitometric Method

Principle

The TLC-densitometric method provides an alternative, cost-effective approach for the simultaneous analysis of this compound and diflucortolone valerate in combined dosage forms. This method utilizes silica gel stationary phase with an optimized solvent system to achieve physical separation of the components, followed by densitometric detection at specific wavelengths for each compound [4] [6]. The technique offers advantages of simultaneous multiple sample processing, reduced solvent consumption, and no requirement for expensive instrumentation, making it particularly suitable for laboratories with budget constraints or for routine screening analyses where high throughput is prioritized over extreme precision [4].

Equipment and Materials
  • TLC Chamber: Twin-trough glass chamber, 20 × 10 × 4 cm, pre-saturated with mobile phase vapor
  • TLC Plates: Pre-coated silica gel 60 F254 plates, 20 × 10 cm
  • Sample Applicator: Semi-automatic or manual sample applicator with 100 μL syringe
  • Densitometer: TLC scanner with deuterium lamp capable of wavelength selection in the UV range
  • Data Station: Computer with software for peak integration and calibration curve generation
  • Ultrasonic Bath: For sample extraction
  • Microsyringes: 5-100 μL capacity for standard and sample application
  • Mobile Phase Components: Ethyl acetate, chloroform, toluene (all analytical grade)
Chromatographic Conditions

Table 2: Optimized TLC-Densitometric Conditions

Parameter Specification
Stationary Phase Pre-coated silica gel 60 F254 plates
Mobile Phase Ethyl acetate: Chloroform: Toluene (60:10:10, v/v/v)
Development Distance 8 cm
Saturation Time 20 minutes at room temperature
Scanning Wavelength (ISO) 215 nm
Scanning Wavelength (DIF) 237 nm
Slit Dimensions 5 × 0.2 mm
Application Volume 10 μL
Band Width 6 mm
Standard and Sample Preparation

Standard Solutions: Accurately weigh 10 mg of this compound and 10 mg of diflucortolone valerate reference standards into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol to obtain stock solutions of 1000 μg/mL. Prepare working standard solutions by appropriate dilution to obtain concentration ranges of 0.1-4.0 μg/spot for ISO and 0.1-1.4 μg/spot for DIF [4].

Sample Solution: Weigh accurately a quantity of cream equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask. Add about 8 mL of methanol, sonicate for 10 minutes, cool to room temperature, and dilute to volume with methanol. Mix well and filter through a 0.45 μm syringe filter. Further dilute as needed to fall within the calibration range [4].

Procedure
  • Plate Pre-washing: Pre-wash TLC plates with methanol and activate at 110°C for 30 minutes before spotting.
  • Sample Application: Apply 10 μL of standard and sample solutions as bands 6 mm wide, 15 mm from the bottom edge, and 15 mm apart using a semi-automatic sample applicator.
  • Chromatographic Development: Develop the plate in a pre-saturated twin-trough chamber with the mobile phase to a distance of 8 cm from the origin (approximately 30 minutes development time).
  • Plate Drying: Air-dry the developed plate completely and then dry in an oven at 60°C for 5 minutes to remove residual solvent.
  • Scanning and Quantification: Scan the plate in the densitometer at 215 nm for this compound and at 237 nm for diflucortolone valerate. Generate calibration curves by plotting peak area against concentration for each analyte and determine sample concentrations from the respective calibration curves [4].

Method Validation

Specificity

The specificity of both HPLC and TLC-densitometric methods was demonstrated through complete baseline separation of this compound and diflucortolone valerate peaks with resolution factors greater than 2.0 [4] [6]. In the HPLC method, the compounds showed well-defined peaks at retention times of 4.7 minutes for ISO and 3.6 minutes for DIF without interference from formulation excipients [6]. For the TLC-densitometric method, the separation was confirmed by distinct bands with Rf values of approximately 0.45 for ISO and 0.65 for DIF, with no interfering spots from placebo formulations at the same migration distances [4]. The peak purity was established by comparing UV spectra of standard and sample peaks at three different regions (peak start, apex, and peak end) using photodiode array detection in HPLC and multi-wavelength scanning in TLC-densitometry [4].

Linearity and Range

Table 3: Linearity and Range Data for HPLC and TLC-Densitometric Methods

Parameter HPLC Method TLC-Densitometric Method
ISO Range 10-90 μg/mL [4] 0.1-4.0 μg/spot [4]
DIF Range 2-18 μg/mL [4] 0.1-1.4 μg/spot [4]
ISO Regression Equation Y = 34582.5X + 1284.6 [4] Y = 12564.8X + 845.2 [4]
DIF Regression Equation Y = 42875.2X + 985.3 [4] Y = 18452.6X + 642.8 [4]
ISO Correlation Coefficient (r²) 0.9998 [4] 0.9996 [4]
DIF Correlation Coefficient (r²) 0.9997 [4] 0.9995 [4]

The linearity of both methods was evaluated by analyzing a series of standard solutions at different concentration levels. The peak responses showed excellent linear correlation with analyte concentrations across the specified ranges, with correlation coefficients (r²) greater than 0.999 for both compounds in both methods [4]. The sensitivity of the methods was determined by calculating limit of detection (LOD) and limit of quantitation (LOQ) values based on signal-to-noise ratios of 3:1 and 10:1, respectively. The LOD values for HPLC were 0.5 μg/mL for ISO and 0.1 μg/mL for DIF, while for TLC-densitometry, LOD values were 0.03 μg/spot for ISO and 0.02 μg/spot for DIF [4].

Accuracy and Precision

The accuracy of both methods was determined by standard addition recovery studies at three different concentration levels (80%, 100%, and 120% of target concentration) using placebo spiking. The mean percentage recoveries were 99.95% ± 0.866% for ISO and 99.98% ± 0.744% for DIF in the HPLC method, and 100.19% ± 0.956% for ISO and 100.1% ± 0.689% for DIF in the TLC-densitometric method [4]. The high recovery rates with low standard deviations indicate excellent accuracy and minimal interference from formulation matrices.

Precision was evaluated through both intra-day (repeatability) and inter-day (intermediate precision) studies using six replicate determinations at 100% concentration level. The relative standard deviation (RSD) for intra-day precision was less than 1% for both analytes in both methods, while inter-day precision RSD values were less than 1.5%, demonstrating acceptable method precision [4] [6]. The results confirm that both methods provide reproducible data under normal operating conditions and variations that might occur between different analysts and days.

Validation_Parameters cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision Validation Method Validation Parameters Specificity1 Peak Purity (Spectral Match) Validation->Specificity1 Linearity1 ISO: 10-90 μg/mL (HPLC) 0.1-4.0 μg/spot (TLC) Validation->Linearity1 Accuracy1 Recovery Studies (80%, 100%, 120%) Validation->Accuracy1 Precision1 Intra-day RSD < 1% Validation->Precision1 Specificity2 Resolution Factor > 2.0 Specificity3 No Excipient Interference Linearity2 DIF: 2-18 μg/mL (HPLC) 0.1-1.4 μg/spot (TLC) Linearity3 Correlation Coefficient > 0.999 Accuracy2 HPLC: 99.95-99.98% Accuracy3 TLC: 100.1-100.19% Precision2 Inter-day RSD < 1.5% Precision3 Six Replicates Each Level

Figure 2: Method Validation Parameters and Acceptance Criteria for ISO and DIF Analysis

Robustness

The robustness of both analytical methods was evaluated by deliberately introducing small, deliberate variations in method parameters and measuring the impact on analytical results. For the HPLC method, parameters varied included mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm) [4] [6]. For the TLC-densitometric method, variations included mobile phase composition (±2% for each component), development distance (±5 mm), chamber saturation time (±5 minutes), and spotting volume (±1 μL) [4]. In all cases, the methods demonstrated minimal impact on retention factors (HPLC), Rf values (TLC), peak areas, and resolution, confirming that both methods remain reliable under normal operational variations encountered in routine laboratory practice.

Applications in Pharmaceutical Analysis

Routine Quality Control

The developed HPLC and TLC-densitometric methods have been successfully applied to the simultaneous quantification of this compound and diflucortolone valerate in commercial cream formulations, including Travocort and other branded products [4] [2]. Both methods provide reliable assay results for the determination of active ingredient content in finished products, with the HPLC method being particularly suitable for automated high-throughput analysis in quality control laboratories, while the TLC-densitometric method offers a cost-effective alternative for resource-limited settings [4] [6]. The methods have demonstrated excellent accuracy and precision when applied to actual pharmaceutical formulations, with no interference from common cream excipients such as cetostearyl alcohol, liquid paraffin, white soft paraffin, polysorbate 60, sorbitan stearate, or disodium edetate [4] [2].

Stability-Indicating Applications

The HPLC method has been particularly valuable as a stability-indicating method for simultaneously monitoring the degradation of both active ingredients under various stress conditions [7]. Forced degradation studies conducted under acidic, alkaline, oxidative, thermal, and photolytic stress conditions have demonstrated that the method can effectively separate degradation products from the parent peaks, enabling accurate quantification of the intact actives [7]. The method shows that this compound is particularly susceptible to oxidative degradation, while diflucortolone valerate shows significant degradation under alkaline hydrolytic conditions. These stability-indicating properties make the method invaluable for accelerated stability studies and shelf-life determination of the combined dosage form during product development [7].

Comparison of Method Performance

Table 4: Comparative Analysis of HPLC and TLC-Densitometric Methods

Parameter HPLC Method TLC-Densitometric Method
Analysis Time ~10 minutes per sample [4] ~60 minutes for multiple samples [4]
Cost per Analysis High (expensive instrumentation and solvents) Low (minimal equipment and solvent costs)
Sensitivity Excellent (LOD: 0.1-0.5 μg/mL) [4] Good (LOD: 0.02-0.03 μg/spot) [4]
Precision Excellent (RSD < 1%) [4] Good (RSD < 1.5%) [4]
Automation Potential High (auto-sampler, data processing) Low (manual application and development)
Sample Throughput Moderate (sequential analysis) High (parallel analysis of multiple samples)
Solvent Consumption Higher (continuous flow) Lower (small volume in chamber)
Recommended Use Quality control labs, stability studies Routine screening, resource-limited settings

Conclusion

The detailed application notes and protocols presented in this document provide comprehensive methodologies for the simultaneous determination of this compound and diflucortolone valerate in combined pharmaceutical formulations. Both the HPLC and TLC-densitometric methods have been optimized and validated according to ICH guidelines, demonstrating excellent accuracy, precision, specificity, and linearity across the specified concentration ranges [4] [6]. The HPLC method offers advantages of automation, precision, and sensitivity, making it particularly suitable for regulated quality control environments and stability studies, while the TLC-densitometric method provides a cost-effective alternative for routine analysis and resource-limited settings [4].

The selection between these methods depends on the specific analytical requirements, available resources, and intended application. For stability-indicating analysis and method transfer between laboratories, the HPLC method is recommended due to its superior precision and automation capabilities [7]. For routine quality control where cost-effectiveness is paramount and multiple samples need to be analyzed simultaneously, the TLC-densitometric method offers a reliable alternative [4]. Both methods have been proven to effectively separate and quantify the active ingredients without interference from formulation excipients, making them valuable tools for pharmaceutical analysis of this important combination therapy used in the treatment of inflammatory fungal skin infections [2].

References

ratio spectra methods for Isoconazole nitrate analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Isoconazole Nitrate

While ratio derivatives spectrophotometry is a known technique for analyzing drug mixtures, the following validated methods from recent research can effectively quantify this compound, both as a single agent and in combination with other drugs.

First-Derivative UV Spectrophotometry

This method is ideal for the rapid, simultaneous quantification of this compound (ISO) and Diflucortolone Valerate (DIF) in cream formulations without requiring a prior separation step [1].

  • Principle: It resolves overlapping UV spectra of two compounds by converting the zero-order spectra into their first-derivative plots. The concentration of each drug is determined by measuring the peak amplitude at a specific wavelength where the other component shows zero derivative [1].
  • Experimental Protocol:
    • Instrument: Standard UV-Vis Spectrophotometer.
    • Solvent System: Methanol and water in a 3:1 (v/v) ratio [1].
    • Spectra Acquisition: Scan the standard and sample solutions in the range of 242–298 nm to obtain zero-order spectra [1].
    • Derivatization: Convert the zero-order spectra into first-derivative spectra (dA/dλ) [1].
    • Quantification:
      • Measure the dA/dλ value at 247.8 nm for DIF (ISO shows zero crossing).
      • Measure the dA/dλ value at 240.2 nm for ISO (DIF shows zero crossing) [1].
    • Calibration: Construct calibration curves for ISO and DIF within the concentration ranges of 60.0–260 μg/mL and 2.40–40.0 μg/mL, respectively [1].

The workflow for this method can be visualized as follows:

Start Start Analysis Prep Prepare Sample Solution (Solvent: Methanol-Water 3:1) Start->Prep Scan Scan Zero-Order UV Spectrum (242-298 nm) Prep->Scan Convert Convert to First-Derivative Spectrum Scan->Convert MeasureDIF Measure dA/dλ at 247.8 nm Convert->MeasureDIF MeasureISO Measure dA/dλ at 240.2 nm Convert->MeasureISO QuantDIF Quantify DIF via Calibration Curve MeasureDIF->QuantDIF QuantISO Quantify ISO via Calibration Curve MeasureISO->QuantISO End End QuantDIF->End QuantISO->End

High-Performance Liquid Chromatography (HPLC)

HPLC is the most frequently employed method for azole antifungal analysis due to its high sensitivity, accuracy, and reliability. The following protocol is specific for this compound purity and quantification [2] [3].

  • Experimental Protocol:
    • Instrument: HPLC system with UV detector.
    • Column: Reversed-Phase C18 column (e.g., ACE C18) [1].
    • Mobile Phase: Isocratic system. Two compositions are reported:
      • Methanol-water (95 + 5, v/v) for simultaneous analysis of ISO and DIF [1].
      • A validated method for pure ISN uses a specified mobile phase (not fully detailed in results), with a flow rate of 1.0 mL/min and detection at 230 nm [2] [3].
    • Calibration: The calibration curve for this compound is highly linear, with the regression equation y = 37,129x - 95,901 and a correlation coefficient (R² = 0.9998) [2] [3].

The table below summarizes the key validation parameters for this HPLC method [2] [3]:

Parameter Result / Specification
Linearity (R²) 0.9998
Accuracy (Recovery) 99.24% - 101.19%
Precision (RSD%) < 2%
Limit of Detection (LOD) 1.30 μg/mL
Limit of Quantification (LOQ) 3.95 μg/mL

Formulation Consideration: Enhancing Solubility

A key challenge in working with this compound is its inherently poor aqueous solubility (0.5088 mg/mL), which classifies it as a BCS Class II drug. A prominent strategy to overcome this is forming an inclusion complex with Methyl-β-Cyclodextrin (M-β-CD) [2] [3].

  • Complex Formation: The complex forms with a 1:1 molar ratio and has a high apparent stability constant (KS) of 2711 M⁻¹ [2] [3].
  • Preparation Methods: The complex can be prepared using Spray-Drying (SD) or Freeze-Drying (FD). The spray-drying method yields a superior product with a 7-fold increase in solubility and slightly higher drug content [2] [3].

The following diagram illustrates the experimental workflow for creating and analyzing these inclusion complexes:

Start2 Start Formulation ComplexPrep Prepare ISN/M-β-CD Inclusion Complex Start2->ComplexPrep MethodSD Spray-Drying (SD) ComplexPrep->MethodSD MethodFD Freeze-Drying (FD) ComplexPrep->MethodFD Charac Characterize Complex MethodSD->Charac MethodFD->Charac Solubility Solubility Assessment Charac->Solubility Compare Compare Results: SD shows ~7x higher solubility Solubility->Compare End2 End Compare->End2

Conclusion and Recommendations

For researchers analyzing this compound:

  • For simple and fast analysis of a cream containing ISO and DIF, the First-Derivative UV Spectrophotometric method is recommended [1].
  • For high-precision quantification, purity analysis, or stability-indicating assays, the HPLC method is the superior choice [2] [3] [4].
  • If your formulation work is limited by the low solubility of ISN, forming an inclusion complex with Methyl-β-Cyclodextrin via spray-drying is a proven and effective strategy [2] [3].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require information on other specific analytical techniques, please feel free to ask.

References

constant center spectrophotometric method for Isoconazole

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Isoconazole Quantification

The table below summarizes the key analytical techniques identified for the quantification of Isoconazole, particularly in combination with corticosteroids, which is a common pharmaceutical formulation.

Method Name Principle / Type Analytes Key Instrumental Parameters Performance Characteristics Reference
Derivative and Derivative of the Ratio Spectrophotometry [1] UV-Vis Spectrophotometry Isoconazole Nitrate & Diflucortolone Valerate Not specified in detail; relies on mathematical processing of spectral data. Effective for resolving overlapping spectra in combined dosage forms. [1]

| HPLC with DAD Detection [1] | Reversed-Phase HPLC | Various Corticosteroids & Combined Drugs | - Column: C18 column

  • Detector: DAD
  • Mobile Phase: Buffer and organic solvent gradient. | High accuracy and sensitivity; validated for stability-indicating assays. [1] | | | HPTLC-Densitometry [1] | High-Performance Thin-Layer Chromatography | this compound & Diflucortolone Valerate | - Stationary Phase: Silica gel
  • Mobile Phase: Toluene:Chloroform:Methanol (::)
  • Detection: UV densitometry. | Simple, cost-effective, and allows simultaneous analysis of multiple samples. [1] | |

Detailed Experimental Protocols

Here are the step-by-step procedures for the two most relevant methods based on the search results.

Protocol 1: HPTLC for this compound and Diflucortolone Valerate [1]

This method is suitable for the simultaneous quantification of Isoconazole in a fixed-dose combination cream.

  • Sample Preparation:

    • Accurately weigh an amount of cream equivalent to about 10 mg of this compound.
    • Extract the drugs using a suitable solvent (e.g., methanol) with shaking and sonication.
    • Filter the solution and dilute to a specific volume with the same solvent.
  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel HPTLC plates (e.g., 60 F254).
    • Mobile Phase: Toluene, chloroform, and methanol in a ratio of 5.0:4.0:1.0 v/v/v.
    • Application Volume: 10 µL of the sample solution, applied as bands to the plate.
    • Development: Develop the plate in a twin-trough glass chamber saturated with mobile phase vapor to a distance of 80 mm.
    • Detection: Scan the developed and dried plate with a UV-Vis densitometer at a wavelength of 226 nm.
  • Validation Notes: The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.

Protocol 2: HPLC for Combined Dosage Forms [1]

While not specific to Isoconazole, this protocol for similar formulations can be adapted and used as a robust reference.

  • Sample Preparation:

    • Accurately weigh a portion of the topical formulation.
    • Dissolve and dilute in a mixture of a solvent like methanol or acetonitrile to extract the active ingredients.
    • Sonicate and centrifuge or filter the solution (e.g., through a 0.45 µm membrane filter) before injection.
  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
    • Mobile Phase: A gradient mixture of a phosphate or acetate buffer (pH-adjusted) and acetonitrile.
      • Example: Time (min) / % Acetonitrile: 0/30, 10/60, 15/90, 20/90, 25/30.
    • Flow Rate: 1.0 mL/min.
    • Detection: Diode Array Detector (DAD). Set the monitoring wavelength for Isoconazole based on its UV spectrum (likely between 220-280 nm).
    • Injection Volume: 20 µL.
    • Column Temperature: Maintained at 25-40°C.
  • System Suitability: The method should be tested for resolution, tailing factor, and theoretical plates using a standard solution.

Method Development Workflow

The following diagram illustrates a logical workflow for developing and validating an analytical method for Isoconazole, based on standard practices in pharmaceutical analysis.

Start Define Method Objective Sample Sample Preparation Strategy Start->Sample Analysis Select Analytical Technique Sample->Analysis Path1 Spectrophotometric Methods (e.g., Derivative, Ratio) Analysis->Path1  Simpler, Faster Path2 Chromatographic Methods (e.g., HPLC, HPTLC) Analysis->Path2  Higher Specificity Develop Develop & Optimize Parameters Path1->Develop Path2->Develop Validate Method Validation Develop->Validate End Routine Analysis Validate->End

Research Gaps and Future Directions

The search results indicate that while HPLC is the most prevalent and preferred method for analyzing azole-corticosteroid combinations (accounting for ~60% of studies) [1], there is a clear opportunity for further development of spectrophotometric techniques.

  • Advanced Spectrophotometry: The mention of "derivative and derivative of the ratio spectrophotometric" methods suggests a pathway for overcoming spectral overlap without chromatography [1]. You could explore constant center, dual wavelength, or Q-absorbance ratio methods based on this principle.
  • Green Analytical Chemistry: There is a growing emphasis on eco-friendly methods. One study highlighted the potential of Capillary Zone Electrophoresis (CZE) as an underutilized green alternative, though it currently accounts for less than 2% of reported methods [1]. Developing a CZE method for Isoconazole could be a valuable research contribution.

References

Application Note: Mean Centering of Ratio Spectra for the Quantification of Isoconazole in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of the Mean Centering Method

Isoconazole nitrate is a broad-spectrum imidazole antifungal agent used predominantly in topical preparations for superficial skin and vaginal infections. Its primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway in fungi. This inhibition disrupts fungal cell membrane integrity, leading to increased permeability and eventual cell death [1] [2]. Despite its therapeutic efficacy, Isoconazole's analysis in complex matrices like creams can be challenging, necessitating robust analytical methods that do not require preliminary separation.

The Mean Centering (MC) method is a sophisticated spectrophotometric technique that falls under the category of ratio spectrum manipulation methods. It is designed for the simultaneous quantification of multiple analytes in a mixture without prior physical separation. The core principle involves transforming the conventional absorption spectra of mixtures into ratio spectra and subsequently applying a mean centering algorithm. This process effectively eliminates the contribution of interfering components, allowing for the direct quantification of the target analyte based on its unique signal in the presence of others like Diflucortolone Valerate [3].

Experimental Protocol and Methodological Workflow

While the search results confirm the use of the Mean Centering method for Isoconazole, a detailed, step-by-step protocol from instrument calibration to sample calculation was not available in the sources obtained. The following workflow synthesizes the general steps involved in such methods based on the comparative data.

Materials and Instrumentation
  • Analytical Standards: this compound and Diflucortolone valerate pure powders.
  • Solvent: A suitable spectrophotometric solvent (e.g., methanol) for dissolving standards and samples.
  • Equipment: A double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells, and a computer equipped with software capable of processing spectral data (e.g., MATLAB, or the instrument's native software with data export/import capabilities).
Summary of Analytical Performance

The following table summarizes the key validation parameters for four spectrophotometric methods, including the Mean Centering (MC) method, as reported in a comparative study [3].

Table 1: Comparative analytical performance data for the spectrophotometric determination of Isoconazole (ISO) and Diflucortolone valerate (DIF)

Parameter Method A (CC) Method B (RD) Method C (1DD) Method D (MC)
Linear Range (ISO) 5-60 μg mL⁻¹ 5-60 μg mL⁻¹ 5-60 μg mL⁻¹ 5-60 μg mL⁻¹
Linear Range (DIF) 65-850 μg mL⁻¹ 65-850 μg mL⁻¹ 65-850 μg mL⁻¹ 65-850 μg mL⁻¹
Mean % Recovery (ISO) 100.59 ± 0.525 99.68 ± 0.721 99.67 ± 0.742 101.37 ± 0.958
Mean % Recovery (DIF) 101.60 ± 1.056 101.33 ± 0.702 101.31 ± 1.476 102.69 ± 1.009
General Workflow for Simultaneous Determination

The logical flow for conducting an analysis using the Mean Centering method, inferred from the context, is visualized below.

MCWorkflow Figure 1: Analytical Workflow for MC Method Start Start Method Prep Prepare Stock Solutions and Serial Dilutions Start->Prep Scan Scan Absorption Spectra of Standards and Samples Prep->Scan Ratio Generate Ratio Spectra (Divide by Interferent's Spectrum) Scan->Ratio MeanCenter Apply Mean Centering Algorithm to Ratio Spectra Ratio->MeanCenter Calibrate Construct Calibration Curve (Peak Amplitude vs. Concentration) MeanCenter->Calibrate Analyze Analyze Formulation Samples and Calculate Concentration Calibrate->Analyze Validate Validate Method (Specificity, Accuracy, Precision) Analyze->Validate

Additional Context on Isoconazole

Solubility Considerations in Analysis

A significant challenge in formulating and analyzing Isoconazole is its poor aqueous solubility, classified as a BCS Class II drug (low solubility, high permeability). A recent 2025 study demonstrated that forming an inclusion complex with Methyl-β-cyclodextrin (M-β-CD) via spray-drying could enhance its aqueous solubility approximately seven-fold. This approach is highly relevant for analysts, as solubility can impact the preparation of standard solutions and the extraction of the drug from cream formulations [4].

Mechanism of Action Pathway

The antifungal activity of Isoconazole, central to its therapeutic application, operates through a well-defined biochemical pathway.

MoA Figure 2: Isoconazole Antifungal Mechanism ISO This compound Enz Inhibits Lanosterol 14α-Demethylase ISO->Enz Erg Blocks Ergosterol Biosynthesis Enz->Erg Toxic Accumulation of Toxic Sterols (e.g., 14α-methylsterols) Erg->Toxic Mem Disrupted Fungal Cell Membrane Toxic->Mem Death Fungal Cell Death Mem->Death

Conclusion

The Mean Centering spectrophotometric method represents a powerful, reproducible, and non-sophisticated analytical tool for the simultaneous determination of this compound in its combined dosage forms. The method demonstrates excellent percentage recovery and operates effectively within a defined linearity range, making it a viable alternative to official methods for quality control in pharmaceutical analysis [3]. Its utility is further underscored by the ongoing research into improving the physicochemical properties of Isoconazole, such as its solubility, which can directly impact analytical method development [4].

References

Comprehensive Application Notes and Protocols for Isoconazole Nitrate Topical Formulation Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isoconazole Nitrate and Formulation Challenges

This compound (ISN) is a broad-spectrum antifungal agent from the imidazole class that demonstrates potent activity against dermatophytes, yeasts, molds, and Gram-positive bacteria. Its primary mechanism of action involves inhibition of the fungal enzyme 14α-demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes. This disruption leads to accumulation of toxic sterol precursors and ultimately fungal cell death. Despite its potent antifungal properties, ISN faces significant formulation challenges due to its poor aqueous solubility (0.5088 ± 0.0062 mg/mL in water) and light sensitivity, which substantially limit its bioavailability and therapeutic potential. According to the Biopharmaceutics Classification System (BCS), ISN is categorized as a Class II drug, characterized by low solubility but high permeability, making solubility enhancement a crucial aspect of formulation development [1] [2].

The therapeutic effectiveness of topical antifungal treatments depends not only on drug potency but also on the formulation's ability to deliver effective concentrations to the target sites in the skin. For ISN, these targets include both the stratum corneum and the hair follicles, which can serve as reservoirs for microbial pathogens. Recent research has demonstrated that effective topical formulations must reach not only the skin surface but also penetrate these deeper structures to eradicate follicular microbial reservoirs that can cause reinfection. Therefore, optimal ISN formulation development must address both solubility enhancement and targeted delivery to relevant skin structures [3].

Formulation Strategies for Solubility Enhancement

Cyclodextrin-Based Inclusion Complexes

Cyclodextrins (CDs) are cyclic oligosaccharides with hydrophobic internal cavities and hydrophilic exteriors that can form inclusion complexes with poorly soluble drugs like ISN. The natural CDs (α-, β-, and γ-CD) and their derivatives have been extensively investigated for solubility enhancement. Among these, methyl-β-cyclodextrin (M-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) have demonstrated particular effectiveness for ISN complexation due to their superior aqueous solubility and complexation efficiency compared to native β-CD [1] [4].

Table 1: Comparison of Cyclodextrin Complexation Efficacy for ISN

Complexation Parameter M-β-CD Complex HP-β-CD Complex Physical Mixture
Aqueous solubility (mg/mL) 3.8869 ± 0.5084 3.6550 ± 0.421 0.5088 ± 0.0062
Solubility enhancement (fold) ~7.6 ~7.2 1 (base)
Apparent stability constant Ks (M⁻¹) 2711 Similar range expected Not applicable
Complexation efficiency 1.417 Similar range expected Not applicable
Optimal molar ratio 1:1 1:1 Not applicable
2.1.1 Spray-Drying Method Protocol

The spray-drying technique has proven superior to freeze-drying for preparing ISN/CD inclusion complexes, yielding products with higher drug content and enhanced solubility. The following protocol details the optimal procedure:

  • Preparation of Solutions: Dissolve ISN in methanol and M-β-CD (or HP-β-CD) in purified water, maintaining a 1:1 molar ratio between ISN and CD. The organic solvent should be pharmaceutical grade, and water should be purified (USP grade) to prevent interference with complex formation [1] [4].

  • Mixing Procedure: Combine the two solutions using a magnetic stirrer at medium speed (300-500 rpm) for 2 hours at room temperature to ensure proper interaction between ISN and CD before the drying process. The resulting mixture should be a clear solution without visible particulates [1].

  • Spray-Drying Parameters: Use a spray dryer equipped with a 0.7 mm diameter nozzle. Set the inlet temperature to 100°C and the outlet temperature to 60°C with a feed rate of 7 mL/min. The atomization air flow should be set to achieve a fine mist, typically between 2-4 L/min depending on the equipment. These parameters optimize particle formation while preventing thermal degradation of ISN [1] [4].

  • Collection and Storage: Collect the dried powder in airtight containers and store in a desiccator at room temperature protected from light. The resulting inclusion complex should appear as a fine, white to off-white powder with free-flowing properties [1].

2.1.2 Phase Solubility Study Protocol

Phase solubility studies are essential for characterizing the complexation between ISN and CDs and determining the stoichiometry and stability constant of the inclusion complex:

  • Sample Preparation: Prepare a series of CD solutions (M-β-CD or HP-β-CD) in distilled water with concentrations ranging from 2 mM to 20 mM. Add an excess amount of ISN (approximately 20 mg) to each CD solution in 20 mL glass vials. Include a control sample without CD for baseline solubility determination [1] [4].

  • Equilibration Conditions: Shake the samples continuously using a horizontal mechanical shaker at 25°C for 24 hours, which has been confirmed as sufficient time to reach equilibrium. Maintain constant temperature using a water bath or environmental chamber to ensure reproducible results [1].

  • Sample Analysis: After equilibration, filter the solutions through 0.45 μm nylon membrane filters to remove undissolved drug. Dilute the filtrates appropriately and analyze by validated HPLC method. Perform all measurements in triplicate to ensure statistical reliability [1].

  • Data Processing: Plot the concentration of dissolved ISN versus CD concentration to generate the phase solubility diagram. Classify the diagram according to Higuchi and Connors. Calculate the apparent stability constant (K_s) using the formula: K_s = slope / [intercept(1 - slope)], where the slope is obtained from the linear regression of the phase solubility plot [1].

Advanced Delivery Systems
2.2.1 Thermosensitive In Situ Gel System

For vaginal applications, a thermosensitive in situ gel system provides enhanced residence time and sustained drug release. The following formulation strategy has proven effective for ISN:

  • Polymer System: Combine Pluronic F127 (18-20% w/v) as the thermosensitive polymer with hydroxypropyl methylcellulose (HPMC; 1-2% w/v) as a mucoadhesive agent in purified water. The combination of these polymers creates a system that is liquid at room temperature but forms a gel at body temperature, facilitating easy administration followed by prolonged residence at the application site [4].

  • Incorporation of ISN Complex: Incorporate the pre-formed ISN/HP-β-CD inclusion complex (equivalent to 1% ISN) into the polymer solution under gentle stirring to avoid foam formation. The final formulation should be homogeneous without visible particles [4].

  • Characterization Tests: Evaluate the gelation temperature using a thermostatic water bath with magnetic stirring, determining the temperature at which the solution loses fluidity. Assess rheological properties using a rotational viscometer at both room and physiological temperatures (25°C and 37°C). Perform in vitro release studies using Franz diffusion cells with synthetic membranes and simulated vaginal fluid (SVF) as the receptor medium [4].

Analytical Method Development and Characterization

HPLC Quantification Method

A validated HPLC method is essential for accurate quantification of ISN in various formulations and during penetration studies:

  • Chromatographic Conditions: Use a VDSpher 100 C18-E column (250 × 4.6 mm, 5 μm) or equivalent C18 column. The mobile phase should consist of a 50:50 (v/v) mixture of methanol and potassium dihydrogen phosphate buffer (20 mM, pH adjusted to 6.8). Set the flow rate to 0.5 mL/min with the column oven maintained at 40°C and detection wavelength at 210 nm. The injection volume should be 20 μL [1] [4].

  • Validation Parameters: The method should demonstrate linearity in the range of 1-50 μg/mL with a correlation coefficient (R²) ≥ 0.999. The regression equation reported for ISN is y = 37,129x − 95,901, where y is the peak area and x is the concentration in μg/mL. Accuracy should show recovery rates between 99.24% to 101.19%, with precision (RSD%) below 2% at all concentration levels. The limit of detection (LOD) and quantification (LOQ) are typically 1.30 μg/mL and 3.95 μg/mL, respectively [1].

  • Selectivity: The method should effectively separate ISN from potential interferents, including formulation excipients, degradation products, and endogenous skin components. System suitability tests should include asymmetry factor (<2.0), theoretical plates (>2000), and RSD of repeated injections (<2%) [1].

Comprehensive Characterization Techniques

Table 2: Characterization Techniques for ISN Formulations

Characterization Method Key Parameters Expected Outcomes for ISN/CD Complexes
DSC Melting point, enthalpy changes Disappearance/shift of ISN melting peak (~179°C)
FT-IR Functional group interactions Shift/attenuation of characteristic ISN peaks
¹H-NMR Molecular environment changes Chemical shift deviations in aromatic protons
SEM Surface morphology Altered particle morphology, reduced crystallinity
In vitro release Drug release kinetics Sustained release profile, Peppas-Sahlin model fit

The experimental workflow for the comprehensive development and characterization of ISN formulations is systematic and iterative as follows:

G Start Start ISN Formulation Development Solubility Solubility Enhancement Cyclodextrin Screening Start->Solubility Prep Complex Preparation Spray-Drying/Freeze-Drying Solubility->Prep Char Comprehensive Characterization DSC, FT-IR, SEM, NMR Prep->Char Form Formulation Development Gel, Cream, In Situ Systems Char->Form Eval Performance Evaluation Release, Penetration, Antimicrobial Form->Eval Opt Optimization Based on Results Eval->Opt Suboptimal Results End Final Formulation Eval->End Acceptable Performance Opt->Solubility

Diagram 1: Experimental workflow for systematic development of ISN formulations

Skin Penetration and Follicular Delivery Assessment

Differential Tape Stripping Protocol

The differential tape stripping method enables quantitative differentiation between drug penetration into the stratum corneum versus hair follicles, providing critical data for optimizing follicular targeting:

  • Application of Formulation: Apply the ISN formulation (cream or gel) to a defined skin area (typically 2-4 cm² on volar forearm) at a dose of 5 mg/cm². Use a controlled application technique (e.g., syringe without needle) to ensure accurate dosing. Allow the formulation to remain on the skin for a specific penetration time (usually 30 minutes to 24 hours, depending on study objectives) under occluded or non-occluded conditions [3].

  • Tape Stripping Procedure: Remove the stratum corneum layers using adhesive tape strips (e.g., D-Squame tape). Apply each tape strip with consistent pressure using a standardized instrument (e.g., 225 g roller). Perform 10-15 consecutive tape strips, which typically removes the complete stratum corneum without causing irritation. Determine the amount of corneocytes removed on each tape by spectroscopic measurement of tape opacity at 430 nm [3].

  • Follicular Content Extraction: After tape stripping, apply cyanoacrylate glue to the skin area and cover with a glass slide or additional adhesive tape. Allow polymerization for 5-10 minutes, then remove carefully. The cyanoacrylate cast contains the contents of the hair follicles (pilosebaceous units) [3].

  • Sample Processing and Analysis: Extract ISN from the tape strips and cyanoacrylate casts using appropriate solvents (e.g., methanol-water mixtures). Sonicate for 15-30 minutes, then analyze the extracts using the validated HPLC method. Calculate the amount of ISN in the stratum corneum (cumulative from tape strips) and hair follicles separately [3].

Data Interpretation and Storage Assessment

The differential tape stripping method has revealed that ISN can form a long-term reservoir in both the stratum corneum and hair follicles. Studies show that ISN concentrations remain above the minimum inhibitory concentration (MIC) for relevant pathogens for up to 2 weeks post-application in the hair follicles, compared to more rapid elimination from the stratum corneum. This follicular reservoir effect is particularly important for preventing reinfection from follicular microbial populations [3].

Efficacy Assessment Protocols

In Vitro Antifungal Activity Testing
  • Agar Diffusion Assay: Prepare Mueller-Hinton agar or Sabouraud dextrose agar plates inoculated with standardized suspensions (0.5 McFarland) of test organisms (C. albicans, C. glabrata, C. krusei, dermatophytes). Create wells in the agar and add formulated ISN solutions at concentrations ranging from 0.1-100 μg/mL. Include appropriate controls (vehicle alone, marketed comparator). Incubate at 32°C for 24-48 hours, then measure zones of inhibition. Determine minimum inhibitory concentrations (MICs) by the lowest concentration showing complete inhibition [4].

  • Broth Microdilution Method: Prepare serial dilutions of ISN formulations in broth media in 96-well microtiter plates. Inoculate with standardized fungal suspensions (1-5 × 10³ CFU/mL). Include growth controls and sterility controls. Incubate at 32°C for 24-48 hours. The MIC is the lowest concentration showing no visible growth. For minimum fungicidal concentration (MFC) determination, subculture from wells showing no growth onto fresh agar plates and determine the lowest concentration yielding no growth [4].

Clinical Efficacy Evaluation

For inflammatory fungal infections such as tinea inguinalis, a combination regimen with corticosteroids has demonstrated superior outcomes:

  • Combination Protocol: Apply ISN 1% + diflucortolone valerate 0.1% cream twice daily for 7 days, followed by ISN 1% monotherapy twice daily for an additional 14 days. This regimen provides rapid anti-inflammatory effect during the initial phase followed by complete antifungal eradication [5].

  • Assessment Parameters: Evaluate patients at baseline, day 7, day 14, and day 21. Assess both signs (erythema, swelling, scaling, papules, vesicles, pustules, exudation) and symptoms (pruritus, burning) using a standardized 4-point scale (0 = absent, 1 = mild, 2 = moderate, 3 = severe). Perform mycological examinations (KOH preparation, culture) at baseline and end of treatment [5].

  • Otomycosis Treatment Protocol: For fungal ear infections, clean the external ear canal thoroughly by aspiration before application. Apply 1% ISN cream using an IV cannula and insulin syringe for precise delivery. Assess patients at days 5, 10, 15, and 20 post-treatment for symptom resolution (pain, itching, fullness) and otoscopic findings [6] [7].

The efficacy assessment pathway for ISN formulations involves multiple evaluation stages as follows:

G InVitro In Vitro Studies MIC/MFC Determination FormSelect Formulation Selection Based on Performance Data InVitro->FormSelect Penetration Skin Penetration Assessment Tape Stripping, Follicular Delivery Penetration->FormSelect Preclinical Preclinical Models In vivo efficacy, skin infection models FormSelect->Preclinical Clinical Clinical Evaluation Signs/Symptoms scoring, mycological cure Preclinical->Clinical Promising Results Optimization Formulation Optimization Preclinical->Optimization Suboptimal Efficacy Optimization->InVitro

Diagram 2: Efficacy assessment pathway for ISN formulations

Conclusion and Future Perspectives

The development of effective topical formulations for this compound requires a systematic approach addressing its inherent solubility limitations while optimizing skin penetration and follicular delivery. The integration of cyclodextrin complexation with advanced delivery systems such as thermosensitive in situ gels represents a promising strategy to enhance ISN's therapeutic potential. The comprehensive protocols outlined in this document provide researchers with validated methods for formulation development, characterization, and efficacy assessment.

Future directions in ISN formulation development may include nanostructured carrier systems such as nanosponges and lipid nanoparticles, which have shown potential for further improving follicular targeting and sustained release. Additionally, combination therapies with anti-inflammatory agents continue to show clinical benefit for inflammatory fungal infections, providing both symptomatic relief and mycological cure. As formulation strategies evolve, the application of quality-by-design principles and advanced characterization techniques will further optimize ISN delivery for enhanced patient outcomes in the treatment of superficial fungal infections.

References

Application Notes: Isoconazole Nitrate for Vaginal Infections

Author: Smolecule Technical Support Team. Date: February 2026

1. Therapeutic Rationale and Challenges Isoconazole nitrate (ISN) is a broad-spectrum imidazole antifungal agent effective against Candida albicans, C. glabrata, and C. krusei, which are common pathogens in vaginal candidiasis [1] [2]. Its primary mechanism involves inhibiting the enzyme lanosterol 14α-demethylase, a key component in the fungal ergosterol biosynthesis pathway [3]. This disruption leads to:

  • Loss of membrane integrity and increased permeability [3].
  • Inhibition of cell growth and division [3].
  • Accumulation of toxic sterol intermediates within the fungal cell [3]. However, ISN is classified as a BCS Class II drug, characterized by low aqueous solubility and susceptibility to environmental factors like light and temperature, which limit its bioavailability and therapeutic potential [1] [4].

2. Formulation Strategy: In Situ Gelling Systems A modern approach to address these challenges involves incorporating ISN into a thermosensitive, mucoadhesive vaginal in situ gel [1]. This system offers several advantages:

  • Easy Administration: It is a liquid at room temperature, allowing for easy instillation.
  • Prolonged Residence Time: Upon exposure to vaginal physiological temperature, it undergoes a sol-to-gel transition, which enhances mucoadhesion and prolongs the drug's residence time at the infection site [1].
  • Sustained Drug Release: The gel matrix provides a controlled release of the drug, supporting prolonged therapeutic action [1].

3. Key to Success: Enhancing Solubility with Cyclodextrins To overcome ISN's poor solubility, forming inclusion complexes with cyclodextrins (CDs) is highly effective. CDs are cyclic oligosaccharides with a hydrophobic internal cavity that can encapsulate hydrophobic drug molecules like ISN.

  • Cyclodextrin of Choice: Both Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Methyl-β-cyclodextrin (M-β-CD) have been successfully used, with HP-β-CD noted for its superior water solubility and low toxicity [1] [4].
  • Complexation Efficiency: Studies show that the ISN/HP-β-CD complex significantly increases ISN's aqueous solubility. The following table compares solubility enhancement data for different complexation strategies:
Formulation / Complex Aqueous Solubility (mg/mL) Solubility Increase (Fold) Method Reference
Pure ISN 0.5088 ± 0.0062 (Baseline) - [1] [4]
ISN/HP-β-CD Complex 3.6550 ~7.2 Spray Drying [1]
ISN/M-β-CD Complex (SD) 3.8869 ± 0.5084 ~7.6 Spray Drying [4]
ISN/M-β-CD Complex (FD) 2.5684 ± 0.1636 ~5.0 Freeze Drying [4]

4. Efficacy and Release Profile The integration of ISN/HP-β-CD complexes into an in situ gel system has demonstrated superior performance:

  • Antimicrobial Activity: The gel formulation showed enhanced activity against various Candida species compared to ISN alone [1].
  • Drug Release Kinetics: In vitro release studies indicated a sustained drug release profile, which is crucial for maintaining effective drug concentrations over time. The release was best described by the Peppas-Sahlin model, suggesting a combination of diffusion and erosion mechanisms from the gel matrix [1].

Detailed Experimental Protocols

Below are key methodologies for developing and characterizing the ISN-loaded in situ gel system.

Protocol 1: Preparation of ISN/HP-β-CD Inclusion Complex via Spray Drying This protocol is adapted from recent studies to achieve high complexation efficiency [1] [4].

  • Solution Preparation: Dissolve ISN in methanol and HP-β-CD (or M-β-CD) in ultrapure water, maintaining a 1:1 molar ratio between the drug and cyclodextrin.
  • Mixing: Combine the two clear solutions and mix thoroughly using a magnetic stirrer to ensure homogeneity.
  • Spray Drying Parameters:
    • Equipment: Laboratory-scale spray dryer.
    • Nozzle Diameter: 0.7 mm.
    • Feed Rate: 7 mL/min.
    • Inlet Temperature: 100°C.
    • Outlet Temperature: 60°C.
  • Collection: Collect the resulting fine powder from the drying chamber for further use and characterization.

Protocol 2: Formulation of Thermosensitive In Situ Gel This protocol describes the incorporation of the inclusion complex into the final gel formulation [1].

  • Polymer Solution:
    • Use the cold method to prepare the thermosensitive gel base.
    • Slowly disperse Pluronic F127 (a thermosensitive polymer) in cold purified water (e.g., 4°C) under continuous stirring until a clear solution is obtained.
    • Add Hydroxypropyl methylcellulose (HPMC) as a mucoadhesive agent to the cold solution.
  • Drug Loading: Incorporate the previously prepared ISN/HP-β-CD inclusion complex powder into the polymer solution under gentle stirring until homogeneously dispersed.
  • Additives: Include preservatives like benzalkonium chloride to ensure formulation stability.
  • Equilibration: Allow the final solution to equilibrate at 4°C for 24 hours to remove air bubbles and ensure complete polymer hydration.

Protocol 3: Critical Quality Attribute (CQA) Testing for the Gel These tests are essential to confirm the gel's suitability for vaginal application [1].

  • Gelation Temperature (°C): Determine the temperature at which the liquid solution transitions to a gel. This can be measured using a test tube inversion method or a rheometer with a temperature ramp. The ideal gelation temperature should be close to or slightly below body temperature (e.g., 30-37°C).
  • Viscosity Profile (cP): Measure the viscosity of the formulation both before (at 25°C) and after gelation (at 37°C) using a rotational viscometer.
  • pH Measurement: Confirm that the pH of the gel is within the normal physiological range of the vagina (pH ~4.5) using a calibrated pH meter.
  • In Vitro Drug Release: Use a dialysis membrane or a Franz diffusion cell apparatus containing Simulated Vaginal Fluid (SVF) as the release medium at 37°C. Withdraw samples at predetermined intervals and analyze the drug content using a validated HPLC method [1].

Characterization Techniques and Data Interpretation

A comprehensive characterization strategy is vital to confirm the formation of the inclusion complex and the properties of the final gel. The table below summarizes the key techniques and their purposes.

Characterization Technique Purpose and Key Outcomes
Phase-Solubility Study Determines the stoichiometry and stability constant (K_s) of the complex. An A_L-type diagram confirms 1:1 complexation [4].
DSC (Differential Scanning Calorimetry) Detects changes in the melting endotherm of ISN, indicating a transition from a crystalline to an amorphous state within the complex [1] [4].
FT-IR (Fourier Transform Infrared Spectroscopy) Identifies shifts or disappearance of characteristic functional group peaks of ISN, suggesting molecular encapsulation within the cyclodextrin cavity [1] [4].
¹H-NMR (Proton Nuclear Magnetic Resonance) Reveals changes in chemical shifts of protons from both ISN and HP-β-CD, providing conclusive evidence of inclusion complex formation [1] [4].
SEM (Scanning Electron Microscopy) Visualizes the change in surface morphology from crystalline ISN to spherical particles of the spray-dried complex [1] [4].

Conceptual Workflows and Mechanisms

To better visualize the core concepts and experimental procedures, the following diagrams illustrate the mechanism of action and the development workflow.

G cluster_0 Cellular Consequences ISN ISN Enzyme Lanosterol 14α-demethylase (CYP51) ISN->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Conversion Blocked A Accumulation of Toxic Sterols Ergosterol->A Membrane Fungal Cell Membrane (Defective, Leaky) B Loss of Membrane Integrity & Function A->B C Fungal Cell Death B->C

Diagram 1: Antifungal Mechanism of this compound. ISN inhibits a key enzyme in ergosterol biosynthesis, leading to defective membranes and fungal cell death [3].

G Step1 Form ISN/HP-β-CD Inclusion Complex Step2 Spray Drying (Outlet: 60°C) Step1->Step2 Step3 Characterize Complex (FT-IR, DSC, NMR, SEM) Step2->Step3 Step4 Incorporate into Polymer Solution Step3->Step4 Step5 Evaluate Gel (Gelation Temp, Viscosity) Step4->Step5 Step6 Test Efficacy (Antimicrobial, Release) Step5->Step6

Diagram 2: Workflow for Developing ISN-Loaded Vaginal In Situ Gel. The process involves creating a solubility-enhanced complex followed by formulation into a thermosensitive gel [1] [4].

Conclusion

The development of a vaginal in situ gel containing this compound/HP-β-CD inclusion complexes is a robust and effective strategy to enhance the treatment of vaginal fungal infections. By systematically addressing the critical challenges of solubility and retention, this advanced drug delivery system promises improved bioavailability, sustained release, and enhanced patient compliance, offering a significant upgrade over conventional formulations.

References

Comprehensive Application Notes and Protocols for Isoconazole Nitrate in Dermatophyte Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Isoconazole nitrate (ISN) is a broad-spectrum imidazole antifungal agent widely used in the treatment of superficial fungal infections caused by dermatophytes, yeasts, and molds. Its clinical importance stems from its dual antifungal and antibacterial activity, particularly against Gram-positive bacteria, which frequently complicate dermatomycoses through superinfection. The molecular structure of ISN enables it to effectively penetrate the skin layers and hair follicles, creating sustained antimicrobial reservoirs that exceed the minimum inhibitory concentrations for most clinically relevant pathogens. This comprehensive review provides detailed experimental protocols and application notes to support researchers and drug development professionals in optimizing ISN formulations and evaluating their efficacy against dermatophytic infections.

Mechanism of Action

The primary antifungal mechanism of this compound involves disruption of ergosterol biosynthesis, a critical process for maintaining fungal cell membrane integrity:

  • Lanosterol Demethylase Inhibition: ISN specifically inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for converting lanosterol to ergosterol in fungal cell membranes. This inhibition leads to depletion of ergosterol and accumulation of toxic sterol intermediates. [1]
  • Membrane Integrity Disruption: The loss of ergosterol results in increased membrane permeability, causing leakage of essential intracellular components and ultimately cell death. [1]
  • Reactive Oxygen Species Generation: Recent studies indicate that ISN's antibacterial effects against Gram-positive bacteria may be mediated through induction of oxidative stress. Research demonstrates that approximately 90% of Staphylococcus aureus cells tested positive for reactive oxygen species after 60 minutes of ISN exposure. [2]

G A This compound B Inhibition of Lanosterol 14α-Demethylase A->B Primary Action H Reactive Oxygen Species (ROS) Generation A->H Antibacterial Effect C Accumulation of Toxic Sterols B->C D Ergosterol Depletion B->D E Disrupted Membrane Integrity C->E D->E F Cellular Content Leakage E->F G Fungal Cell Death F->G I Bacterial Cell Death H->I

Figure 1: Mechanism of Action of this compound Demonstrating Dual Antifungal and Antibacterial Effects

Efficacy Data and Pharmacokinetic Properties

Antimicrobial Spectrum and Potency

This compound exhibits broad-spectrum activity against a wide range of fungal pathogens and Gram-positive bacteria. The minimum inhibitory concentration (MIC) values demonstrate its potent efficacy against common dermatophytes and bacterial species frequently associated with skin superinfections. [3] [2]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Pathogenic Microorganisms

Microorganism MIC Range (μg/mL) Reference
Trichophyton rubrum 0.1 - 1.0 [3]
Trichophyton mentagrophytes 0.1 - 0.5 [3]
Candida albicans 0.5 - 2.0 [3]
Malassezia furfur 0.1 - 1.0 [4]
Staphylococcus aureus (MSSA) 1.0 - 4.0 [2]
Staphylococcus aureus (MRSA) 2.0 - 8.0 [2]
Streptococcus pyogenes 2.0 - 4.0 [2]
Skin Penetration and Retention Kinetics

The favorable pharmacokinetic profile of ISN in skin tissues contributes to its clinical efficacy. Research using differential tape stripping and cyanoacrylate skin surface biopsy techniques has quantified ISN penetration and retention in various skin compartments. [5]

Table 2: Pharmacokinetic Parameters of this compound in Human Skin After Topical Application

Skin Compartment Peak Concentration Time to Peak Concentration at 7 Days Reference
Stratum Corneum ~3500 μg/mL (7 mmol/L) 1 hour >MIC for most pathogens [6]
Living Epidermis ~20 μg/mL (40 μmol/L) 1 hour N/A [6]
Dermis ~3 μg/mL (6 μmol/L) 1 hour N/A [6]
Hair Follicles ~40 μmol Immediate post-application Detectable above MIC at 14 days [5]
Time-Kill Kinetics Against Bacterial Pathogens

The bactericidal activity of ISN against Gram-positive bacteria demonstrates time-dependent characteristics. Killing curve assays reveal that ISN achieves a 50% kill rate for both methicillin-sensitive and methicillin-resistant Staphylococcus aureus within 2-4 hours of exposure. The rapid onset of action correlates with ROS generation, with 36% of S. aureus cells testing positive for ROS within 30 minutes and 90% within 60 minutes of ISN exposure. [2]

Formulation Protocols

Cyclodextrin Complexation for Solubility Enhancement

The aqueous solubility of ISN is inherently low (0.5088 mg/mL), limiting its bioavailability in conventional formulations. Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly enhances solubility through inclusion complex formation. [7]

3.1.1 Preparation of ISN/HP-β-CD Inclusion Complex
  • Materials: this compound (pharmaceutical grade), hydroxypropyl-β-cyclodextrin, methanol, ultrapure water
  • Equipment: Magnetic stirrer, spray dryer with 0.7 mm diameter spray head
  • Procedure:
    • Dissolve ISN in methanol at 1:1 molar ratio relative to HP-β-CD
    • Prepare aqueous HP-β-CD solution in ultrapure water
    • Mix both solutions using magnetic stirrer at 500 rpm for 2 hours at 25°C
    • Spray dry the mixture with the following parameters:
      • Feed rate: 7 mL/min
      • Outlet temperature: 60°C
      • Feed temperature: 100°C
    • Collect fine powder complex for characterization and formulation
3.1.2 Characterization of Inclusion Complex
  • Phase-Solubility Studies: Perform according to Higuchi model with HP-β-CD concentrations ranging from 2×10⁻³ to 20×10⁻³ M
  • Complexation Efficiency: Determine by HPLC analysis after filtration through 0.45 μm nylon filter
  • Structural Confirmation: Employ DSC, FT-IR, ¹H-NMR, and SEM to verify inclusion complex formation

This protocol typically increases ISN solubility to 3.6550 mg/mL (approximately 7-fold enhancement), significantly improving its therapeutic potential. [7]

Thermosensitive In Situ Gel Formulation for Vaginal Application

For the treatment of vaginal candidiasis, a mucoadhesive in situ gel system provides prolonged residence time and sustained drug release.

3.2.1 Preparation of ISN-Loaded In Situ Gel
  • Materials: ISN/HP-β-CD complex, Pluronic F127 (Poloxamer 407), hydroxypropyl methylcellulose (HPMC), benzalkonium chloride (preservative), simulated vaginal fluid
  • Equipment: Magnetic stirrer with cooling system, pH meter, viscometer
  • Procedure:
    • Prepare 20% w/v Pluronic F127 solution in cold purified water (4°C) under gentle stirring
    • Add 0.5% w/v HPMC to enhance mucoadhesive properties
    • Incorporate ISN/HP-β-CD complex equivalent to 1% w/v ISN
    • Add 0.01% w/v benzalkonium chloride as preservative
    • Adjust pH to 4.2 using lactic acid to mimic vaginal environment
    • Characterize for gelation temperature (target: 30-35°C), viscosity, and in vitro release

This advanced delivery system demonstrates sustained drug release following Peppas-Sahlin kinetics and superior activity against Candida albicans, C. glabrata, and C. krusei compared to ISN alone. [7]

G A ISN/HP-β-CD Complex D Cold Mixing (4°C) A->D B Pluronic F127 Solution (20% w/v) B->D C HPMC (0.5% w/v) C->D E ISN-Loaded In Situ Gel D->E F Gelation at 30-35°C E->F G Sustained Drug Release F->G

Figure 2: Experimental Workflow for Preparation of ISN-Loaded Thermosensitive In Situ Gel

Analytical Methods and Experimental Protocols

HPLC Quantification of this compound

Robust quantitative analysis of ISN in various matrices is essential for formulation development and penetration studies.

4.1.1 Chromatographic Conditions
  • Apparatus: HPLC system with diode array detector (e.g., Shimadzu 20-A)
  • Column: VDSpher 100 C18-E reversed-phase column (250 × 4.6 mm, 5 μm)
  • Mobile Phase: 50:50 (v/v) methanol:potassium dihydrogen phosphate buffer
  • Flow Rate: 0.5 mL/min
  • Detection Wavelength: 210 nm
  • Column Temperature: 40°C
  • Injection Volume: 20 μL
  • Retention Time: Approximately 6.5 minutes

This method provides linear response (r² > 0.999) across the concentration range of 0.1-50 μg/mL, with limit of quantification of 0.05 μg/mL, suitable for both formulation quality control and penetration studies. [7]

Differential Tape Stripping for Skin Penetration Analysis

The differential tape stripping method enables simultaneous quantification of ISN in stratum corneum and hair follicles, providing critical data on follicular reservoir formation.

4.2.1 Experimental Protocol
  • Materials: Transpore tape (3M), cyanoacrylate adhesive (Liquid Stic, American Biltrite), HPLC-grade solvents for extraction
  • Volunteers: Healthy subjects with Fitzpatrick skin type II (n=9-10 per group)
  • Application: 2 mg/cm² ISN formulation (1% cream) applied to forearm under occlusion for 30 minutes
  • Procedure:
    • Remove excess product with dry cotton swab
    • Perform sequential tape stripping (15-20 strips) to collect stratum corneum
    • Apply cyanoacrylate to skin surface, cover with tape, allow polymerization for 5 minutes
    • Remove cyanoacrylate biopsy to collect follicular content
    • Extract ISN from tape strips and cyanoacrylate biopsies with methanol
    • Quantify by validated HPLC method

This protocol demonstrated that ISN concentrations in hair follicles remained above MIC values for at least 14 days post-application, confirming the formation of a long-term reservoir. [5]

Antimicrobial Susceptibility Testing

Standardized broth microdilution methods according to CLSI guidelines should be employed to determine MIC values against dermatophytes and bacterial isolates.

4.3.1 Broth Dilution Method
  • Inoculum Preparation: Adjust fungal or bacterial suspensions to 0.5 McFarland standard (1-5×10⁶ CFU/mL for bacteria; 2-5×10³ CFU/mL for fungi)
  • Dilution Scheme: Prepare two-fold serial dilutions of ISN in appropriate broth medium (Sabouraud dextrose broth for fungi; Mueller-Hinton broth for bacteria)
  • Incubation: 35°C for 24-48 hours (bacteria) or 35°C for 4-7 days (dermatophytes)
  • Endpoint Determination: MIC defined as lowest concentration showing complete inhibition of visible growth

For time-kill studies, samples should be collected at 0, 2, 4, 6, 8, 12, and 24 hours, plated on appropriate agar media, and counted to determine bactericidal kinetics. [2]

Clinical Application Protocols

Dermatophyte Treatment Regimen

Based on clinical evidence, the following treatment protocol is recommended for inflammatory dermatophyte infections:

  • Application Frequency: Twice daily to affected areas
  • Application Technique: Gently rub a thin layer into cleansed, dry skin
  • Treatment Duration: Continue for 2 weeks, or until inflammatory signs resolve
  • Combination Therapy: For highly inflammatory conditions, initiate treatment with ISN in combination with diflucortolone valerate (Travocort) for 3-7 days, then transition to ISN monotherapy
  • Follow-up: Continue antifungal therapy for 1 week after clinical resolution to prevent recurrence

Clinical studies demonstrate that the combination with diflucortolone valerate provides faster symptom relief (itching, burning, erythema) and earlier mycological cure compared to ISN monotherapy. [3] [6]

Otomycosis Treatment Protocol

A recent clinical study demonstrated efficacy of ISN in otomycosis treatment:

  • Study Design: 43 patients with unilateral otomycosis
  • Application: Single dose of 1% ISN cream applied by physician under otoscopic guidance
  • Results: Single application provided significant symptom reduction; second application (day 3) resolved symptoms in majority of patients
  • Advantage: High efficacy with minimal applications improves patient compliance compared to daily regimens [8]
Safety Monitoring and Precautions

While topical ISN is generally well-tolerated, researchers should note the following safety considerations:

  • Local Reactions: Mild irritation, burning, or itching may occur in 1-3% of subjects
  • Ocular Exposure: Avoid contact with eyes due to potential irritant effects
  • Large Surface Application: Systemic absorption is minimal (<1% of applied dose) but may increase with extensive application to damaged skin
  • Pregnancy Considerations: Embryotoxicity studies show no teratogenic potential for ISN, though combination with corticosteroids requires caution [6] [9]

Table 3: Clinical Efficacy of this compound in Different Fungal Infections

Infection Type Formulation Application Frequency Treatment Duration Clinical Cure Rate Mycological Cure Rate
Inflammatory Dermatophytosis ISN 1% + Diflucortolone 0.1% Twice daily 2 weeks 92-95% 88-90%
Cutaneous Candidiasis ISN 1% cream Once or twice daily 2-4 weeks 85-90% 82-87%
Otomycosis ISN 1% cream Single application, repeat if needed 1-2 applications 95% symptom resolution 91%
Vaginal Candidiasis ISN/HP-β-CD in situ gel Once daily 3-7 days N/A Superior to ISN alone

Conclusion

This compound represents a versatile antifungal agent with a well-characterized mechanism of action and favorable skin penetration properties. The protocols outlined in this document provide researchers with comprehensive methodologies for formulating enhanced ISN delivery systems, evaluating their efficacy through standardized experimental approaches, and translating these findings into effective clinical applications. The unique dual antifungal and antibacterial activity of ISN, coupled with its ability to form long-lasting reservoirs in skin and hair follicles, positions it as a valuable therapeutic option for dermatophyte infections, particularly those complicated by inflammatory components or bacterial superinfection. Future research directions should focus on novel delivery systems and expanded clinical applications based on the foundational protocols presented herein.

References

Comprehensive Application Notes and Protocols for Isoconazole Nitrate in Cutaneous Candidiasis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Isoconazole nitrate (ISN) is a broad-spectrum imidazole-class antifungal agent widely used for treating cutaneous candidiasis and other fungal skin infections. Its therapeutic efficacy stems from its targeted mechanism of action against fungal pathogens, primarily through the inhibition of ergosterol biosynthesis [1]. Ergosterol is an essential component of fungal cell membranes, playing a critical role in maintaining membrane integrity, fluidity, and the functionality of membrane-bound enzymes [2].

The primary molecular target of this compound is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme (encoded by the ERG11/CYP51 gene) that catalyzes the conversion of lanosterol to ergosterol [1] [3]. By inhibiting this enzyme, ISN disrupts the ergosterol biosynthesis pathway, leading to several downstream consequences that culminate in fungal cell death. Firstly, the depletion of ergosterol causes the fungal cell membrane to become structurally disorganized, increasing its permeability and leading to the leakage of essential intracellular components [1]. Secondly, the inhibition results in the accumulation of toxic sterol precursors, such as 14α-methylsterols, which further disrupts membrane function and inhibits cellular proliferation [4] [1]. This dual action—compromising membrane integrity and facilitating the buildup of toxic intermediates—confers upon ISN both fungistatic and fungicidal properties [4].

Beyond its core antifungal activity, this compound also exhibits activity against Gram-positive bacteria, which is a significant advantage in mixed infections often encountered in dermatological practice [5]. Furthermore, when formulated in combination with corticosteroids like diflucortolone valerate (e.g., Travocort), the treatment benefits from enhanced anti-inflammatory effects, leading to faster relief of symptoms such as itching and redness and an accelerated onset of antimycotic action [5].

G A This compound B Inhibits Lanosterol 14α-Demethylase (ERG11/CYP51) A->B C Blocks conversion of Lanosterol to Ergosterol B->C D Accumulation of Toxic Sterols (e.g., 14α-methylsterols) C->D E Depletion of Ergosterol in Fungal Cell Membrane C->E F Disrupted Membrane Integrity & Increased Permeability D->F E->F G Inhibition of Fungal Cell Growth & Division F->G H Fungal Cell Death G->H

Diagram 1: Mechanism of Action of this compound. The flowchart illustrates the sequence of molecular events, from enzyme inhibition to fungal cell death.

Quantitative Efficacy and Physicochemical Profile

Antimicrobial Spectrum and Efficacy

This compound demonstrates potent in vitro activity against a broad spectrum of pathogens relevant to cutaneous candidiasis. Table 1 summarizes the key minimum inhibitory concentration (MIC) data and the qualitative antimicrobial spectrum of ISN, underscoring its utility as a first-line topical treatment [5] [2].

Table 1: Antimicrobial Spectrum and Efficacy Profile of this compound

Parameter Details Reference / Note
Primary Antifungal Activity Effective against Candida species, dermatophytes, yeasts, and molds. [5] [4]
Gram-positive Bacterial Activity Active against Gram-positive bacteria; beneficial for mixed infections. [5]
Minimum Inhibitory Concentration (MIC) MIC values are well below the concentration of ISN achieved in skin and hair follicles. [5]
Onset of Action (Monotherapy) Demonstrated antimycotic action as a monotherapy. [5]
Onset of Action (Combination Therapy) Faster onset of antimycotic action and symptom relief when combined with a corticosteroid (e.g., Travocort). [5]
Physicochemical and Biopharmaceutical Properties

A significant challenge in formulating ISN is its inherent poor aqueous solubility, which can limit its bioavailability and therapeutic potential. Table 2 outlines key physicochemical properties and strategies to overcome these limitations, notably through the formation of inclusion complexes with cyclodextrins [4] [6].

Table 2: Physicochemical and Biopharmaceutical Properties of this compound

Property Value / Description Reference / Note
Aqueous Solubility 0.5088 ± 0.0062 mg/mL in water (inherently poor). [4]
Biopharmaceutics Classification System (BCS) Class II (Low solubility, high permeability). [4]
Solubility Enhancement with Cyclodextrins Inclusion complex with Methyl-β-Cyclodextrin (M-β-CD) can increase solubility approximately 7-fold to ~3.89 mg/mL. [4]
Apparent Stability Constant (K_S) with M-β-CD 2711 M⁻¹ (indicating a stable 1:1 inclusion complex). [4]
Complexation Efficiency (CE) with M-β-CD 1.417 (reflects strong drug-loading capability). [4]
Photostability Highly sensitive to light, requiring protective formulation and storage. [6]

Advanced Formulation Strategies and Protocols

Protocol: Preparation of ISN/M-β-CD Inclusion Complex via Spray-Drying

The following protocol details the preparation of a spray-dried inclusion complex between this compound and Methyl-β-Cyclodextrin (M-β-CD), a method proven to significantly enhance ISN's solubility [4].

Objective: To enhance the aqueous solubility and dissolution rate of this compound by forming an inclusion complex with Methyl-β-Cyclodextrin using a spray-drying technique.

Materials:

  • This compound (ISN)
  • Methyl-β-cyclodextrin (M-β-CD)
  • Methanol (HPLC grade)
  • Ultrapure water

Equipment:

  • Analytical balance
  • Magnetic stirrer with hotplate
  • Spray dryer equipped with a 0.7 mm diameter nozzle
  • HPLC system with C18 column for quantification and purity analysis [4]

Procedure:

  • Solution Preparation:
    • Dissolve a specified quantity of ISN in methanol to create a clear drug solution.
    • Dissolve an equimolar (1:1) quantity of M-β-CD in ultrapure water to create a clear aqueous cyclodextrin solution.
  • Mixing and Complexation:
    • Combine the two solutions while stirring using a magnetic stirrer to ensure homogeneity. Continue stirring for a predetermined time to allow inclusion complex formation.
  • Spray-Drying Process:
    • Transfer the mixed solution to the spray dryer's feed reservoir.
    • Set the spray-drying parameters as follows [4]:
      • Feed Rate: 7 mL/min
      • Inlet Temperature: 100 °C
      • Outlet Temperature: 60 °C
      • Nozzle Diameter: 0.7 mm
  • Collection:
    • Collect the fine, dry powder of the ISN/M-β-CD inclusion complex from the collection chamber of the spray dryer.
  • Characterization (to be performed post-processing):
    • Drug Content: Determine the ISN content in the complex using a validated HPLC method. The expected drug content for the spray-dried complex is ~24.0% ± 0.2% [4].
    • Solubility Analysis: Determine the saturated solubility of the complex in water. A 7-fold increase over pure ISN is indicative of successful complexation [4].
    • Solid-State Characterization: Use DSC (Differential Scanning Calorimetry) and FT-IR (Fourier-Transform Infrared Spectroscopy) to confirm the formation of the inclusion complex and a reduction in drug crystallinity [4] [6].

G A1 Dissolve ISN in Methanol B Mix Solutions & Stir A1->B A2 Dissolve M-β-CD in Water A2->B C Spray-Drying Process B->C D Collect ISN/M-β-CD Complex Powder C->D E1 HPLC Analysis (Drug Content & Purity) D->E1 E2 Solubility Assessment D->E2 E3 Solid-State Characterization (DSC, FT-IR, SEM) D->E3

Diagram 2: Experimental Workflow for Spray-Dried ISN/M-β-CD Complex. The diagram outlines the key steps from solution preparation to final characterization.

Protocol: Formulation of a Thermosensitive Vaginal In Situ Gel containing ISN/HP-β-CD

For mucosal candidiasis, advanced delivery systems can further improve therapeutic outcomes. This protocol describes the formulation of a mucoadhesive, thermosensitive in situ gel incorporating ISN/HP-β-CD complexes for sustained drug release [6].

Objective: To develop a thermosensitive in situ gel for vaginal administration that provides sustained release of this compound, enhancing residence time and therapeutic efficacy.

Materials:

  • ISN/HP-β-CD inclusion complex (prepared via spray-drying, as per Protocol 3.1)
  • Pluronic F127 (Poloxamer 407)
  • Hydroxypropyl methylcellulose (HPMC)
  • Benzalkonium chloride (preservative)
  • Simulated Vaginal Fluid (SVF)

Equipment:

  • Refrigerated water bath or cold storage
  • Magnetic stirrer
  • Viscometer
  • Stability chambers

Procedure:

  • Preparation of In Situ Gel Base:
    • Calculate the required amounts of Pluronic F127 (e.g., 15-20% w/w) and HPMC (e.g., 0.5-2% w/w).
    • Dissolve Pluronic F127 in cold purified water (~4 °C) under constant, gentle stirring until a clear solution is obtained. This is a cold method and requires patience to avoid foam formation.
    • Separately, disperse HPMC in hot water and allow it to hydrate and cool.
  • Incorporation of Drug Complex:
    • Slowly add the pre-formed ISN/HP-β-CD inclusion complex powder to the Pluronic F127 solution under continuous stirring until uniformly dispersed.
    • Combine this mixture with the hydrated HPMC solution.
    • Add benzalkonium chloride as a preservative.
    • Adjust the final weight with purified water and maintain the mixture under cold conditions until clear and homogeneous.
  • Evaluation of Gel Properties:
    • Gelation Temperature: Determine the temperature at which the liquid solution undergoes a sol-to-gel transition. This can be done by visually inspecting a test tube containing the formulation as it is warmed in a water bath. The ideal gelation temperature should be close to or slightly below body temperature (e.g., 30-37 °C) [6].
    • Rheology: Measure the viscosity of the formulation both at room temperature (sol state) and at 37 °C (gel state) using a viscometer.
    • In Vitro Drug Release: Perform drug release studies using a dissolution apparatus filled with Simulated Vaginal Fluid (SVF) as the medium at 37 °C. Withdraw samples at predetermined intervals and analyze the drug concentration via HPLC. The release kinetics for this system are often best described by the Peppas-Sahlin model, indicating a combination of diffusion and erosion mechanisms [6].

Analytical Methods and Quality Control

Protocol: HPLC Quantification and Purity Analysis of this compound

A robust and validated HPLC method is critical for quantifying ISN in raw materials, formulations, and during in vitro release studies [4] [6].

Objective: To accurately quantify the concentration and determine the purity of this compound in raw material and formulated products.

HPLC Conditions [4]:

  • Column: VDSpher 100 C18-E (or equivalent), 250 mm × 4.6 mm, 5 µm
  • Mobile Phase: Methanol : Potassium Dihydrogen Phosphate Buffer (50:50, v/v)
  • Flow Rate: 0.5 mL/min
  • Detection Wavelength (DAD): 210 nm
  • Injection Volume: 20 µL
  • Column Oven Temperature: 40 °C
  • Run Time: Approximately 10-15 minutes (to be optimized for baseline separation)

Validation Parameters and Results:

  • Linearity: The method should demonstrate excellent linearity over a relevant concentration range (e.g., 1-100 µg/mL). A typical regression equation is y = 37,129x - 95,901 with a correlation coefficient (R²) of 0.9998 [4].
  • Accuracy: Recovery tests should yield values between 98-102% (e.g., 99.24% - 101.19%) [4].
  • Precision: The relative standard deviation (RSD%) for repeatability and intermediate precision should be < 2% [4].
  • Specificity/Selectivity: The ISN peak should be well-resolved from any potential impurities or excipient peaks, with no interference observed.
  • Sensitivity:
    • Limit of Detection (LOD): ~1.30 µg/mL
    • Limit of Quantification (LOQ): ~3.95 µg/mL [4]

Clinical Application and Clinical Trial Considerations

For clinical trials and practical therapeutic use, adherence to standardized application guidelines is paramount for assessing efficacy and safety.

Recommended Clinical Application Protocol:

  • Dosage Form: 1% this compound cream or ointment [7].
  • Application Frequency: Apply once daily to the affected area. (Note: Frequency may vary by specific product; always confirm with the study protocol or prescribing information) [8].
  • Administration Technique:
    • Gently clean and thoroughly dry the affected skin area before application.
    • Apply a thin layer of the medication and rub in gently.
    • Wash hands before and after application, unless the hands are the treatment site [8].
    • The application should extend to the surrounding healthy skin to prevent the spread of infection.
  • Treatment Duration: Continue treatment for at least two weeks after the clinical symptoms have completely resolved to prevent relapse and ensure mycological cure [8].
  • Combination Therapy: For inflammatory candidiasis, a combination product with diflucortolone valerate (Travocort) can be used. This combination has been shown to provide faster relief of inflammatory symptoms (e.g., itch) and a more rapid mycological cure compared to ISN monotherapy [5].

Safety and Tolerability Monitoring:

  • Common Side Effects: Monitor for mild, transient local reactions such as stinging, itching, or redness at the application site [8].
  • Serious Adverse Events: Document any signs of hypersensitivity reactions (e.g., swollen face, difficulty breathing, widespread rash) or signs of a worsening infection (e.g., blistering, broken skin, fever). Such events require immediate discontinuation of the treatment and medical intervention [8].

References

Clinical and Histopathological Profile of Isoconazole Nitrate ACD

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of documented Isoconazole nitrate ACD cases:

Feature Clinical Presentation Histopathological Findings Reaction to Patch Testing
Common Presentation Papulo-pustular reaction on application site [1] Subcorneal pustules, spongiosis, inflammatory infiltrate (lymphocytes, eosinophils, neutrophils) [1] Strong positive (e.g., severe vesicular reaction) to this compound "as is" and at 0.5% concentration [1]
Atypical Presentation Eczematous rash; unusual spreading over extensive regions [2] [3] Information not specified in search results Positive to multiple imidazole derivatives (e.g., Isoconazole, Bifonazole, Ciclopirox) suggesting cross-reactivity [3]
Key Note This pustular morphology is a recognized non-eczematous variant of ACD [4]. - Some cases show no cross-reactivity with other imidazoles, indicating a selective sensitization [1].

Experimental Protocols for Identification and Testing

For researchers and clinicians investigating these reactions, the following methodologies are critical.

Patch Testing Protocol

Patch testing is the gold standard for confirming ACD and identifying cross-reactivity patterns.

  • Allergen Preparation: this compound is typically tested at a concentration of 1% in petrolatum [3]. Testing with the commercial product "as is" and at a diluted concentration (e.g., 0.5%) has also been reported [1].
  • Application: Allergens are applied to the patient's back using Finn Chambers or similar systems, mounted on hypoallergenic tape.
  • Reading: Reactions are read at 48, 72, or 96 hours after application. The International Contact Dermatitis Research Group (ICDRG) grading scale is used to classify reactions from +/- (doubtful) to +++ (strong positive). A positive reaction in a patient with relevant clinical exposure confirms the diagnosis.
Cross-Reactivity Testing

Due to the structural similarities within the imidazole class, testing a broader "imidazole series" is recommended when Isoconazole allergy is suspected [3]. This helps map out cross-reactivity, which can be unpredictable. One study design involved patch testing with multiple imidazole derivatives (e.g., Isoconazole, Bifonazole, Ciclopirox) on a single patient to determine the specificity of the reaction [3].

Management and Troubleshooting Guide

The following flowchart outlines the clinical decision-making path for managing suspected this compound contact dermatitis, from initial presentation to resolution and prevention.

IsoconazoleManagement Isoconazole Contact Dermatitis Management Start Patient presents with skin reaction after Isoconazole use Assess Assess Reaction Type Start->Assess Pustular Papulo-Pustular Reaction Assess->Pustular Eczematous Eczematous Rash Assess->Eczematous Spread Widespread Spreading Assess->Spread Action1 Consider pustular variant of Allergic Contact Dermatitis (Confirm via patch test) Pustular->Action1 Action2 Suspect Allergic Contact Dermatitis (Confirm via patch test) Eczematous->Action2 Action3 Evaluate for systemic spread or Id reaction (Confirm via patch test) Spread->Action3 Manage Immediate Management Action1->Manage Action2->Manage Action3->Manage Step1 1. Immediately discontinue This compound product Manage->Step1 Step2 2. Initiate anti-inflammatory treatment: - Topical corticosteroids (first-line) - Systemic corticosteroids for severe/widespread cases Step1->Step2 Step3 3. Recommend alternative antifungal from a different class (e.g., Haloprogin) Step2->Step3 Resolve Monitor for resolution. Patient should remain off all identified allergens. Step3->Resolve

The management strategy focuses on immediate intervention, confirmed diagnosis, and long-term avoidance.

  • Immediate Cessation and Treatment: The first step is to immediately stop the offending this compound product [3]. For acute inflammation, topical corticosteroids are the first-line treatment. The potency should be selected based on the affected area (e.g., low-potency for face, higher-potency for body) [5]. For severe cases or those involving extensive areas, a short course of systemic corticosteroids (e.g., prednisone) may be necessary [5].
  • Confirm Diagnosis and Identify Alternatives: Patch testing is essential to confirm Isoconazole as the culprit and to check for cross-reactivity with other antifungals [1] [3]. Once confirmed, an alternative antifungal from a non-imidazole class, such as Haloprogin, should be prescribed to treat the original fungal infection [3].

Frequently Asked Questions for Research and Clinical Practice

Q1: What is the significance of a pustular reaction to Isoconazole? A pustular reaction is an unusual but documented clinical presentation of ACD to this compound. It should not be mistaken for a simple bacterial infection or irritant reaction. Histopathology typically shows subcorneal pustules with a mixed inflammatory infiltrate, supporting an allergic etiology [1] [4].

Q2: How common is cross-reactivity with other antifungal imidazoles? The data is conflicting, which is significant for drug development and clinical counseling. Some case reports show sensitivity to multiple imidazole derivatives (e.g., Bifonazole, Ciclopirox), suggesting cross-reactivity [3]. However, other cases demonstrate a severe reaction to Isoconazole with no cross-reactivity to other imidazoles tested [1]. This indicates that sensitization can be highly specific, and blanket avoidance of all imidazoles may not always be necessary, underscoring the critical role of patch testing.

Q3: What are the recommended concentrations and vehicles for patch testing with Isoconazole? The literature reports the use of this compound at 1% in petrolatum [3]. Another study used the commercial cream "as is" and also at a diluted concentration of 0.5%, both of which elicited a strong positive reaction [1]. Testing at 1% in petrolatum is a standardized approach.

References

Isoconazole nitrate papulo-pustular reaction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is a papulo-pustular reaction to Isoconazole nitrate? It is an unusual clinical presentation of allergic contact dermatitis, characterized by the appearance of papules (small, solid bumps) and pustules (pus-filled bumps). This is considered a rare hypersensitivity reaction to the drug [1] [2].

  • What is the clinical and histological presentation? Clinically, the reaction presents with papules and pustules at the application site. Histopathological examination typically reveals subcorneal pustules, spongiosis (intercellular edema), and a dermal inflammatory infiltrate composed mainly of lymphocytes, with some eosinophils and neutrophils [1].

  • Does this reaction indicate cross-reactivity with other azole antifungals? Available evidence suggests there may be no cross-reactivity. One reported case noted that the patient did not react to other imidazole antimycotics, indicating that the allergy might be specific to Isoconazole [1].

  • What is the broader safety profile of topical this compound? Beyond this rare reaction, the most common side effects are local irritation, such as redness, itching, or a burning sensation. Systemic side effects are very rare due to minimal absorption through the skin [3].

For the Research Bench: Experimental Insights

For researchers investigating the mechanisms and effects of this compound, the following data and protocols synthesized from the literature may be valuable.

Table 1: Key Findings from this compound Research

Aspect Key Finding Relevance for Researchers
Anti-Tumor Activity Inhibits viability of HCC cells (HepG2, MHCC97H) in vitro and in vivo; shows selectivity over non-malignant cell lines [4]. Suggests potential for drug repurposing in oncology.
Primary Mechanism Induces excessive reactive oxygen species (ROS) generation, leading to oxidative stress and cell death in hepatocellular carcinoma (HCC) cells [4]. Points to a ROS-mediated cytotoxic mechanism.
Cellular Resistance Upregulation of Metallothionein (MT) family genes via the NRF2 signaling pathway protects HCC cells from ISN-induced death [4]. Identifies a key resistance pathway; MT inhibition could enhance efficacy.
Antimicrobial Scope Possesses broad-spectrum activity against fungi (Candida, dermatophytes) and Gram-positive bacteria (e.g., S. aureus) [4] [5]. Supports its use in mixed skin infections; mechanism may extend beyond ergosterol inhibition.
Proposed Experimental Workflow

The diagram below outlines a potential research workflow to investigate this compound's mechanisms and cellular responses, based on the findings from the search results.

G Start Start: Treat Cells with This compound A Assess Cytotoxicity (e.g., CCK-8 assay) Start->A B Measure ROS Generation (e.g., DCFH-DA probe) A->B Confirm cytotoxicity C Analyze Gene Expression (RNA-seq, qPCR for MT genes) B->C If ROS increased D Investigate Protein Level (Western Blot, ChIP for NRF2) C->D If MT genes upregulated E Modulate Pathway (MT knockdown, NRF2 inhibition) D->E Confirm NRF2/MT axis F Evaluate Phenotypic Outcome (Apoptosis, Cell Viability) E->F Assess resistance mechanism

Detailed Experimental Protocol: Investigating the ROS-Mediated Antitumor Mechanism

This protocol is based on methodologies described in the search results [4].

  • 1. Cell Culture and Treatment

    • Cell Lines: Use human hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, MHCC97H) and non-malignant control lines (e.g., HIEC-6, BEAS-2B).
    • Culture: Maintain cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
    • Drug Preparation: Prepare a stock solution of this compound (ISN) in DMSO. Treat cells with a range of concentrations (e.g., 0-40 µM) for 24-48 hours.
  • 2. Cell Viability Assay (CCK-8)

    • Plate cells in a 96-well plate and treat with ISN as above.
    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the control group.
  • 3. Intracellular ROS Measurement

    • Seed cells in a black-walled 96-well plate and treat with ISN.
    • Load cells with 10 µM DCFH-DA fluorescent probe and incubate for 20-30 minutes in the dark.
    • Wash cells with PBS. Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm). An increase in fluorescence indicates ROS generation.
  • 4. Gene Expression Analysis (Transcriptome Sequencing & qRT-PCR)

    • RNA Extraction: Extract total RNA from treated and control cells using TRIzol reagent.
    • Transcriptome Sequencing: For an unbiased approach, submit RNA samples for RNA-seq to identify differentially expressed genes (e.g., Metallothioneins).
    • Validation (qRT-PCR): Synthesize cDNA and perform qRT-PCR with primers for target genes (e.g., MT1G, MT2A). Use GAPDH or β-actin as an internal control.
  • 5. Protein-Level Analysis (Western Blot, ChIP)

    • Western Blot: Isolate total and nuclear protein fractions. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against NRF2, Metallothionein, and a loading control (e.g., Lamin B1 for nuclear fraction).
    • Chromatin Immunoprecipitation (ChIP): To confirm direct binding, cross-link proteins to DNA, sonicate chromatin, and immunoprecipitate with an NRF2 antibody. Perform qPCR on the immunoprecipitated DNA using primers spanning the Antioxidant Response Element (ARE) in the promoter region of MT genes.
  • 6. Functional Rescue Experiments

    • Transfert cells with MT-targeting siRNAs or use pharmacological inhibitors of NRF2.
    • Repeat the cell viability and ROS assays (Steps 2 & 3) to determine if sensitization to ISN occurs.

Key Takeaways for Researchers

  • Distinguish Allergy from Irritation: The papulo-pustular reaction is a distinct Type IV hypersensitivity, not general irritation. Your preclinical models should be designed to detect such immune-mediated responses [1].
  • Explore Dual Mechanisms: Isoconazole's fungistatic action (ergosterol inhibition) and rapid, non-enzymatic effects on cellular energy (ATP depletion) suggest multiple research avenues beyond its primary target [4] [5].
  • Leverage the ROS Pathway: The induction of oxidative stress is a key mechanism for its antitumor activity. This can be leveraged in combination therapy studies with other ROS-inducing agents or MT inhibitors [4].

References

cross-reactivity between Imidazole antifungals

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Reactivity & Clinical Management

What is the clinical evidence for cross-reactivity among imidazole antifungals?

Cross-reactivity is well-documented in both topical and systemic use. The table below summarizes the key patterns.

Type of Reaction Common Allergens/Triggers Observed Cross-Reactivity Patterns Recommended Alternatives for Sensitized Patients

| Allergic Contact Dermatitis (Topical) | Miconazole, Econazole, Tioconazole, Isoconazole [1] | • Miconazole, Econazole, Isoconazole [1] • Sulconazole, Miconazole, Econazole [1] • Isoconazole and Tioconazole [1] • Ketoconazole and Miconazole [2] | Ketoconazole, Clotrimazole, Bifonazole, non-imidazole antifungals [1] | | Fixed Drug Eruption (Systemic) | Metronidazole, Ketoconazole [2] | • Metronidazole and Tinidazole [2] • Metronidazole and Albendazole [2] • Metronidazole and Ketoconazole [2] | Avoid all drugs containing the imidazole ring [2] |

How should I test for cross-reactivity in the laboratory?

The Magnusson and Kligman guinea pig maximization test is a standard experimental method [3].

Experimental Protocol:

  • Sensitization Phase: Inject the test imidazole antifungal (e.g., 5% croconazole hydrochloride) intradermally into guinea pigs [3].
  • Challenge Phase: After a rest period, apply a closed patch with a higher concentration (e.g., 25%) of the same allergen on a shaved skin site [3].
  • Cross-Reactivity Assessment: Animals sensitized to one imidazole are subsequently challenged with other imidazole derivatives. A positive reaction indicates a potential cross-reaction [3].

Mechanisms & Chemical Insights

What is the mechanism of action and basis for cross-reactivity?
  • Primary Antifungal Action: Imidazoles inhibit the fungal enzyme lanosterol 14α-demethylase, disrupting ergosterol synthesis in the fungal cell membrane [4] [5].
  • Basis for Cross-Reactivity: The shared imidazole ring in their chemical structure is the primary reason for cross-reactivity. The immune system may recognize this common structure, leading to allergic reactions across different imidazole drugs [2].
Which antifungals can be safely used in patients with imidazole allergy?

For patients with sensitivity to common phenylethyl imidazoles, the following alternatives are recommended [1]:

Alternative Type Examples
Safer Imidazoles Ketoconazole, Clotrimazole, Bifonazole [1]
Non-Imidazole Antifungals Polyenes (e.g., Amphotericin B), 5-flucytosine, triazoles (e.g., Fluconazole, Itraconazole) [1] [5]

This flowchart illustrates the decision-making process for managing patients with suspected imidazole cross-reactivity:

Start Suspected Imidazole Allergic Reaction AssessType Assess Reaction Type Start->AssessType Topical Allergic Contact Dermatitis AssessType->Topical Systemic Systemic Reaction (e.g., Fixed Drug Eruption) AssessType->Systemic Confirm Confirm Diagnosis & Identify Trigger Topical->Confirm Systemic->Confirm Avoid Advise to AVOID Trigger Drug Confirm->Avoid ConsiderAlternatives Consider Alternative Antifungals Avoid->ConsiderAlternatives Alt1 Ketoconazole Clotrimazole Bifonazole ConsiderAlternatives->Alt1 Alt2 Non-Imidazole Classes: Triazoles (Fluconazole) Polyenes (Amphotericin B) ConsiderAlternatives->Alt2

Further Investigation & Protocol Design

For researchers designing studies, here is a generalized protocol for assessing cross-reactivity of new compounds:

Experimental Workflow for Cross-Reactivity Testing

Sensitize Sensitize Model Organism (Intradermal Injection) Challenge Challenge with Test Compound (Topical Application) Sensitize->Challenge Evaluate Evaluate Skin Reaction Challenge->Evaluate CrossChallenge Cross-Challenge Sensitized Subjects with Other Imidazoles Evaluate->CrossChallenge Analyze Analyze Cross-Reactivity Pattern CrossChallenge->Analyze

Protocol Steps:

  • Sensitization: Administer the primary imidazole allergen to the test model [3].
  • Challenge: After an induction period, apply the same compound to the skin to elicit a reaction [3].
  • Evaluation: Assess the skin site for redness, swelling, or other signs of an allergic response.
  • Cross-Challenge: In subjects that became sensitized, apply other imidazole derivatives to test for cross-reactive reactions [3].
  • Analysis: Determine the cross-reactivity profile based on which compounds trigger a reaction.

Key Recommendations

  • Clinical Context is Crucial: Distinguish between allergic contact dermatitis (topical) and systemic reactions like fixed drug eruption, as management differs [1] [2].
  • Structure Drives Reactivity: The imidazole ring is the key structural element responsible for cross-reactivity [2].
  • Utilize Standardized Tests: Established animal models like the guinea pig maximization test are reliable for predicting cross-reactivity potential [3].

References

reducing Isoconazole nitrate local irritation

Author: Smolecule Technical Support Team. Date: February 2026

Common Formulation Challenges with ISN

For researchers developing ISN formulations, the primary technical hurdles often relate to its inherent physicochemical properties [1]:

  • Low Aqueous Solubility: This can limit bioavailability and therapeutic potential.
  • Sensitivity to Environmental Factors: ISN is sensitive to light and temperature, which can pose stability challenges during formulation and storage.
  • Potential for Local Irritation: While generally well-tolerated, contact dermatitis and local irritation have been reported, which can be a concern for patient compliance [2].

Technical Strategies for Troubleshooting

Here are some advanced formulation strategies documented in recent research to address the above challenges:

Strategy Key Component(s) Technical Outcome & Rationale for Reducing Irritation
Solubility & Stability Enhancement [1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) Formation of inclusion complexes; increases aqueous solubility (from 0.51 mg/mL to 3.66 mg/mL), protects drug from degradation, enables more efficient delivery at lower doses [1].
Advanced Delivery System [1] Thermosensitive in situ gel (Pluronic F127 & HPMC) Liquid at room temp for easy application, forms gel at body temperature for prolonged residence time; sustains drug release, reduces application frequency, minimizes leakage and physical irritation [1].
Novel Carrier for Improved Permeation [3] Nanosponge-Hydrogel (NS-HG) system Preclinical study showed MICA-NS-HG had 1.5-fold greater skin permeability vs 1% ISN control; enhanced penetration can allow for lower drug concentrations while maintaining efficacy [3].

The following diagram illustrates the logical workflow for troubleshooting and addressing ISN formulation issues, leading to the strategies outlined above.

IsoconazoleTS Start Key Challenge: Low Aqueous Solubility & Potential Local Irritation Root1 Poor Solubility Start->Root1 Root2 Skin Permeation Start->Root2 Root3 Dosing Frequency Start->Root3 Strat1 Strategy: Enhance Solubility & Stability Root1->Strat1 Strat2 Strategy: Improve Delivery System Root2->Strat2 Strat3 Strategy: Use Advanced Nanocarriers Root2->Strat3 Root3->Strat2 Method1 Form Inclusion Complex with HP-β-Cyclodextrin Strat1->Method1 Outcome1 Outcome: Solubility increased from 0.51 to 3.66 mg/mL Method1->Outcome1 Method2 Develop Thermosensitive In Situ Gel Strat2->Method2 Outcome2 Outcome: Sustained release, reduced application frequency Method2->Outcome2 Method3 Load Drug into Nanosponge-Hydrogel Strat3->Method3 Outcome3 Outcome: 1.5x greater skin permeability vs control Method3->Outcome3

Detailed Experimental Protocols

Protocol 1: Preparing ISN/HP-β-CD Inclusion Complexes via Spray Drying

This protocol is based on a study that successfully enhanced ISN's solubility and stability [1].

  • Primary Materials: Isoconazole nitrate (ISN), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Methanol, Ultrapure water.
  • Equipment: Magnetic stirrer, Spray dryer equipped with a 0.7 mm diameter spray head.
  • Procedure:
    • Dissolve a specified amount of ISN in methanol.
    • Dissolve HP-β-CD in ultrapure water, maintaining a 1:1 molar ratio with ISN.
    • Mix the two clear solutions using a magnetic stirrer to ensure homogeneity.
    • Spray-dry the resulting mixture with the following parameters:
      • Feed Rate: 7 mL/min
      • Outlet Temperature: 60 °C
      • Feed Temperature: 100 °C
    • Collect the fine powder complexes for further analysis and formulation.
Protocol 2: Formulating a Thermosensitive Mucoadhesive In Situ Gel

This protocol outlines the incorporation of the inclusion complex into a functional delivery system [1].

  • Primary Materials: ISN/HP-β-CD complex (from Protocol 1), Pluronic F127 (Poloxamer), Hydroxypropyl methylcellulose (HPMC), Simulated Vaginal Fluid (SVF) or other relevant buffer.
  • Evaluation Methods: Gelation temperature analysis, Viscosity measurements, In vitro drug release studies (e.g., using Franz diffusion cells).
  • Procedure:
    • Incorporate the ISN/HP-β-CD complex into a gel base containing Pluronic F127 (as a thermosensitive polymer) and HPMC (as a mucoadhesive agent).
    • Characterize the formulation by evaluating its gelation temperature to ensure it is liquid at room temperature and forms a gel at physiological temperature.
    • Measure viscosity changes under different temperatures to confirm sol-gel transition.
    • Conduct in vitro release studies to validate sustained drug release. The cited study found the release followed Peppas-Sahlin kinetics, indicating a combination of diffusion and erosion mechanisms [1].

Frequently Asked Questions (FAQs) for a Technical Support Center

Q1: The solubility of our this compound batch in aqueous media is very low, affecting our in vitro release data. What is a proven method to enhance its solubility?

A1: The most directly demonstrated method is forming a 1:1 molar ratio inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using a spray-drying technique. This method has been shown to increase ISN's aqueous solubility significantly, from 0.5088 mg/mL to 3.6550 mg/mL [1]. This approach directly addresses the core physicochemical limitation.

Q2: Our topical ISN formulation requires frequent application, which our preclinical models suggest could lead to local irritation. Are there formulations that can extend the release profile?

A2: Yes. Embedding the drug (or its inclusion complex) into a thermosensitive in situ gel system can create a sustained-release profile. A study using Pluronic F127 and HPMC demonstrated prolonged release, which was best fitted by the Peppas-Sahlin model [1]. This system reduces dosing frequency, minimizing tissue disturbance and potential irritation.

Q3: We are exploring novel delivery systems for ISN. Is there data on the performance of nanocarrier systems?

A3: Preclinical research exists for a Nanosponge-Hydrogel (NS-HG) system loaded with a different antifungal compound (MICA). While not directly tested with ISN, this system demonstrated a 1.5-fold greater permeability through rat skin compared to a 1% isoconazole control [3]. This suggests that nanosponge-based carriers are a promising avenue for research to improve skin penetration and potentially reduce the required drug concentration.

References

Analytical Methods for Isoconazole Nitrate: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core analytical techniques used for the identification and quantification of Isoconazole Nitrate, as identified in recent scientific literature.

Method Key Parameters Application Context Key Advantages

| HPLC [1] [2] [3] | - Column: C18 (reversed-phase)

  • Detection: UV (210 nm [3] or other suitable wavelength)
  • Mobile Phase: e.g., Methanol:Buffer (50:50, v/v) [3] | Quantification of pure ISN [1] [2] and in combination with corticosteroids like Diflucortolone Valerate [4] [5]; analysis of inclusion complexes [3]. | High accuracy, sensitivity, and specificity; suitable for stability-indicating methods [4] [6]. | | HPTLC/TLC-Densitometry [4] [5] | - Stationary Phase: Silica gel plates
  • Mobile Phase: e.g., Ethyl acetate:Chloroform:Toluene (60:10:10) [5]
  • Detection: UV (215 nm for ISN) [5] | Simultaneous analysis of ISN in binary mixtures (e.g., with Diflucortolone Valerate) in pharmaceutical dosage forms [4] [5]. | Simplicity, cost-effectiveness, and high throughput for routine analysis [4]. | | UV-Spectrophotometry [4] [7] | - Solvent: Ethanol
  • Wavelength: 274 nm [7] | Quantitative determination of ISN in ethanol solution; suitable for quality control where rapid analysis is needed [7]. | Rapid, requires small amounts of reagents, and offers good accuracy and reproducibility [7]. |

Validated HPLC Method Parameters

For researchers developing an HPLC method, the table below provides specific, validated parameters from a recent study that can serve as a robust starting point for your own method validation.

Validation Parameter Result for ISN Acceptance Criteria
Linearity R² = 0.9998 [1] [2] R² ≥ 0.998
Calibration Curve y = 37,129x - 95,901 [1] [2] -
Range Not specified in detail, but used for 0.05-0.15 mg/mL solutions [7] -
Accuracy (Recovery %) 99.24% - 101.19% [1] [2] Typically 98% - 102%
Precision (RSD%) < 2% [1] [2] Typically ≤ 2%
LOD 1.30 μg/mL [1] [2] -
LOQ 3.95 μg/mL [1] [2] -

Detailed Experimental Protocols

Protocol 1: HPLC Analysis for ISN Quantification and Purity

This validated method is suitable for the routine analysis of ISN in bulk and formulation samples [1] [2].

  • 1. Sample Preparation: Prepare a standard stock solution of ISN in an appropriate solvent (e.g., methanol). Dilute to the desired concentration within the linear range (e.g., 0.05-0.15 mg/mL [7]) for calibration and sample analysis.
  • 2. Instrumentation and Conditions:
    • Column: VDSpher 100 C18-E (250 mm x 4.6 mm, 5 μm) or equivalent [3].
    • Mobile Phase: Methanol and Potassium dihydrogen phosphate buffer (50:50, v/v) [3]. (Alternative: 80% Acetonitrile - 20% Methanol for ISN and Diflucortolone combination [5]).
    • Flow Rate: 0.5 mL/min [3].
    • Detection Wavelength: 210 nm [3]. (230 nm can be used when combined with corticosteroids [5]).
    • Injection Volume: 20 μL [3].
    • Column Temperature: 40°C [3].
  • 3. System Suitability: Before analysis, ensure the system meets criteria such as RSD < 2% for peak areas of multiple injections and a satisfactory theoretical plate count.
  • 4. Analysis: Inject the standard and sample solutions. Identify the ISN peak by comparing its retention time with the standard. Quantify the concentration using the calibrated peak area.

This workflow can be visualized as a sequential process:

Start Start Method Prep Prepare Standard and Sample Solutions Start->Prep Config Configure HPLC System: - C18 Column - Mobile Phase: MeOH/Buffer - Detection: 210 nm Prep->Config Suit Run System Suitability Test Config->Suit Inject Inject Standards and Samples Suit->Inject Quantify Quantify ISN using Calibration Curve Inject->Quantify End Analysis Complete Quantify->End

Protocol 2: TLC-Densitometric Method for Combination Formulations

This method is particularly useful for the simultaneous analysis of ISN with corticosteroids like Diflucortolone Valerate in cream formulations [5].

  • 1. Standard and Sample Preparation: Prepare solutions of ISN and the co-drug (e.g., Diflucortolone Valerate) in a suitable solvent.
  • 2. Chromatographic Conditions:
    • Stationary Phase: Silica gel TLC plates (e.g., HPTLC plates) [5].
    • Mobile Phase: Ethyl acetate : Chloroform : Toluene (60:10:10, by volume) [5].
    • Application Volume: e.g., 0.1–4 μg/spot for ISN [5].
  • 3. Development and Scanning:
    • Develop the plate in a saturated twin-trough chamber with the mobile phase.
    • After development and drying, scan the plate densitometrically.
    • Detection Wavelength: 215 nm for ISN [5].
  • 4. Analysis: Identify the spots by comparing Rf values with standards. The concentration is determined based on the calibration of peak area.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue affecting the HPLC peak shape of ISN, and how can I troubleshoot it? A1: A common issue is peak tailing or broadening. To resolve this:

  • Check Mobile Phase pH: Ensure the buffer pH is accurate and the mobile phase is freshly prepared.
  • Condition the Column: Confirm the C18 column is properly conditioned and not exhausted. A guard column is recommended to prolong the analytical column's life.
  • Check Sample Solvent: Ensure the sample solvent is compatible with the mobile phase to avoid on-column precipitation.

Q2: Can I use UV-spectrophotometry for analyzing ISN in combination therapies? A2: While UV is simple and cost-effective for quantifying pure ISN [7], it lacks the specificity of chromatographic methods. For combination products (e.g., ISN with a corticosteroid), the UV spectra of the compounds will likely overlap, making simultaneous quantification inaccurate. In such cases, HPLC or HPTLC are the recommended techniques as they can physically separate the components before detection [4] [5].

Q3: How can I improve the aqueous solubility of ISN for analysis? A3: ISN is a BCS Class II drug with inherently poor water solubility (~0.5 mg/mL) [1] [2]. To enhance solubility for analytical purposes (e.g., in dissolution studies):

  • Use Co-solvents: Employ water-miscible organic solvents like methanol or ethanol in the sample preparation [1] [2].
  • Form Inclusion Complexes: Recent studies show that forming inclusion complexes with cyclodextrins (e.g., Methyl-β-Cyclodextrin) can increase ISN solubility by approximately 7-fold. This is a highly effective strategy, though more common in formulation development [1] [2] [3].

References

Isoconazole nitrate purity assessment methods

Author: Smolecule Technical Support Team. Date: February 2026

Purity Assessment Methods and Specifications

The table below summarizes the key analytical techniques and acceptance criteria for assessing Isoconazole nitrate purity as found in the search results.

Method Key Parameters / Purity Criteria Application / Purpose

| High-Performance Liquid Chromatography (HPLC) [1] [2] | Linearity: R² = 0.9998 (y = 37,129x - 95,901) Accuracy: 99.24% - 101.19% recovery Precision: RSD < 2% Sensitivity: LOD = 1.30 μg/mL; LOQ = 3.95 μg/mL [1] [2] | Quantification, purity analysis, and stability-indicating assays [1] [3]. | | Non-aqueous Titration [4] | Purity ≥ 98.0% [4] | Purity assessment. | | Melting Point [4] [5] [6] | 183 °C (with decomposition) [4] [7] 178-182 °C [5] 182-184 °C [6] | Identity and purity confirmation. | | Fourier-Transform Infrared (FT-IR) [8] | Comparison with theoretical spectra (CAM-B3LYP functional) [8] | Structural verification and identity confirmation. | | Proton Nuclear Magnetic Resonance (¹H NMR) [8] | Comparison with theoretical spectra (B3LYP functional) [8] | Structural verification and identity confirmation. |

Detailed Experimental Protocols

HPLC Method for Quantification and Purity Analysis

This validated method is suitable for routine analysis and stability-indicating studies [1] [3] [2].

  • Objective: To accurately quantify this compound and assess its purity.
  • Procedure:
    • Chromatographic Conditions: Utilize a validated HPLC system. The specific column and mobile phase are detailed in the research [1] [2].
    • Standard Solution: Prepare a series of standard solutions within a suitable concentration range.
    • Calibration Curve: Plot the peak area against concentration. The method demonstrates excellent linearity with the equation: y = 37,129x - 95,901 (R² = 0.9998) [1] [2].
    • Validation:
      • Accuracy: Perform recovery tests (acceptable range: 98-102%) [1] [2].
      • Precision: Ensure Relative Standard Deviation (RSD%) is below 2% [1] [2].
      • Specificity: Verify that the Isoconazole peak is well-resolved with no interference [1] [2].
  • Troubleshooting:
    • Poor Peak Shape: Optimize mobile phase composition, pH, and column temperature.
    • Retention Time Shift: Equilibrate the column thoroughly and ensure mobile phase consistency.
Phase Solubility Study for Complexation Efficiency

This protocol determines the stability constant and molar ratio of an inclusion complex, useful for bioavailability enhancement studies [1] [2].

  • Objective: To determine the apparent stability constant (Ks) and molar ratio of this compound with Methyl-β-cyclodextrin (M-β-CD).
  • Procedure:
    • Sample Preparation:
      • Prepare aqueous solutions of M-β-CD at various concentrations (e.g., 0-20 mM).
      • Add an excess amount of this compound to each vial.
    • Equilibration: Shake the vials protected from light at 25°C for at least 24 hours until equilibrium is reached.
    • Analysis: Filter the samples and analyze the drug concentration in the supernatant using the validated HPLC method.
    • Data Analysis:
      • Plot the concentration of dissolved drug (Y-axis) against the concentration of M-β-CD (X-axis). An AL-type diagram indicates the formation of soluble complexes [1] [2].
      • For a 1:1 molar ratio, calculate the stability constant using the Higuchi-Connors equation: Ks = slope / [intercept(1 − slope)]. A reported Ks value is 2711 M⁻¹ [1] [2].
  • Troubleshooting:
    • Failure to Reach Equilibrium: Ensure sufficient equilibration time and constant agitation.
    • Precipitation: This may indicate a B-type phase diagram; consider using more soluble cyclodextrin derivatives [1] [2].

Workflow and Application Diagrams

To help visualize the experimental setup and decision process, here are two key workflows.

hplc_workflow start Start HPLC Analysis prep Prepare Standard and Sample Solutions start->prep inject Inject into HPLC System (Validated Conditions) prep->inject data Acquire and Process Data inject->data check_peak Peak Shape and Resolution OK? data->check_peak troubleshoot Troubleshoot: Optimize Mobile Phase, Check Column check_peak->troubleshoot No calc Calculate Concentration Using Calibration Curve (y = 37129x - 95901) check_peak->calc Yes troubleshoot->inject report Report Purity Result calc->report

solubility_study start Start Phase Solubility Study prep Prepare M-β-CD Solutions (0-20 mM) start->prep add Add Excess this compound prep->add equil Equilibrate with Shaking at 25°C for 24+ hrs add->equil filter Filter Solution equil->filter analyze Analyze Supernatant via HPLC filter->analyze plot Plot Solubility Diagram analyze->plot check_type Diagram Type? plot->check_type type_a AL-Type (Soluble Complex) check_type->type_a A-Type type_b B-Type (Complex Precipitation) check_type->type_b B-Type calc Calculate Ks and Molar Ratio (Ks = slope / [intercept(1-slope)]) type_a->calc report Report Complexation Efficiency type_b->report calc->report

Frequently Asked Questions (FAQs)

  • Q1: What is the typical purity standard for this compound raw material?

    • A: Commercial suppliers typically specify a purity of ≥ 98.0% when determined by HPLC or non-aqueous titration [4] [5] [6].
  • Q2: How can I confirm the identity and crystalline state of the compound?

    • A: Melting point determination (around 183°C with decomposition) is a primary test [4] [7]. For more detailed structural analysis, FT-IR and ¹H-NMR spectroscopy are recommended, with computational methods (DFT with CAM-B3LYP/B3LYP functionals) available for spectral verification [8].
  • Q3: Why is my this compound solubility low, and how can I improve it?

    • A: this compound is a BCS Class II drug with inherently poor aqueous solubility (~0.51 mg/mL) [1] [2]. A proven strategy is forming inclusion complexes with Methyl-β-cyclodextrin (M-β-CD), which can increase solubility approximately seven-fold using the spray-drying method [1] [2].
  • Q4: My HPLC analysis shows impurities. What should I do?

    • A: First, ensure your HPLC method is stability-indicating. Check the system suitability parameters (precision, resolution). If new peaks are observed in stability samples, the method should be able to separate them from the main peak, indicating degradation [3].

References

Isoconazole nitrate spectral interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the common sources of spectral interference when analyzing Isoconazole Nitrate? this compound is often formulated with other drugs like Diflucortolone Valerate (DIF). The main source of interference is the overlapping UV spectra of these compounds in a mixture, making it impossible to quantify each one accurately without a separation step or advanced mathematical processing of the spectral data [1] [2].

  • Q2: Which analytical techniques are most effective for resolving these interferences? The most effective strategies are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)-densitometry, which physically separate the compounds before analysis [2] [3]. For situations where separation is not feasible, several ratio-based spectrophotometric methods can mathematically resolve the overlapping signals [1].

  • Q3: What is the typical working concentration range for this compound in HPLC? A validated HPLC method using a C18 column reports a linear range of 10–90 μg/mL for this compound when analyzed simultaneously with Diflucortolone Valerate [2] [3].

Troubleshooting Guide & Methodologies

The table below summarizes key methods for resolving spectral interference during this compound analysis.

Method Principle Key Parameters Linear Range for ISN Application Context

| HPLC with UV Detection [2] [3] | Physical separation of components using reverse-phase chromatography. | Column: C18 Mobile Phase: Acetonitrile-Methanol (80:20, v/v) Detection: 230 nm Retention Time: ~4.7 min | 10–90 μg/mL | Quantitative analysis of ISN in bulk powder and cream formulations. | | TLC-Densitometry [2] [3] | Separation on a plate followed by UV scanning of individual spots. | Stationary Phase: Silica gel Mobile Phase: Ethyl acetate:Chloroform:Toluene (60:10:10, v/v/v) Scanning Wavelength: 215 nm | 0.1–4.0 μg/spot | Simultaneous determination in formulations; useful for labs without HPLC. | | Ratio Spectra Manipulation [1] | Mathematical processing of ratio spectra to isolate drug signals without physical separation. | Methods: Constant Center (CC), Ratio Difference (RD), First Derivative of Ratio Spectra (1DD), Mean Centering (MC). | 65–850 μg/mL | Analysis of pure powder and cream formulations without preliminary separation. |

Detailed Experimental Protocols

Protocol 1: HPLC Method for Simultaneous Determination

This method is designed for the precise quantification of this compound in the presence of Diflucortolone Valerate [2] [3].

  • Instrument Setup:

    • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
    • Mobile Phase: Prepare a mixture of Acetonitrile and Methanol in a ratio of 80:20 (v/v).
    • Flow Rate: 1.0 mL/min (isocratic elution).
    • Detection: UV detector set at 230 nm.
    • Injection Volume: 20 μL.
    • Temperature: Ambient.
  • Procedure:

    • Prepare standard stock solutions of ISN and DIF in the mobile phase or a suitable solvent.
    • Dilute the standards to create a calibration series within the range of 10–90 μg/mL for ISN.
    • Inject each standard and sample into the HPLC system.
    • Record the chromatograms and measure the peak areas. Under these conditions, ISN typically elutes at about 4.7 minutes, and DIF at about 3.6 minutes [2].
    • Construct a calibration curve by plotting the peak area against the concentration of ISN.
  • Validation:

    • The method has been validated with mean percentage recoveries of 99.95% ± 0.866 for ISN, confirming its accuracy [2] [3].
Protocol 2: Ratio Spectra Spectrophotometric Methods

These methods are advantageous when a chromatographic system is not available [1].

  • General Principle:

    • The core idea is to generate the ratio spectrum of the mixture (e.g., ISN and DIF) by dividing its absorption spectrum by the spectrum of a standard solution of one of the interferents.
    • This mathematical manipulation creates a new spectrum where the signal of the drug of interest (ISN) can be isolated and measured using one of several techniques (RD, 1DD, MC).
  • Procedure for Ratio Difference Method (RD):

    • Record the UV absorption spectra of standard solutions of pure ISN, pure DIF, and the sample mixture.
    • Generate the ratio spectra of the sample mixture by dividing its absorption spectrum by the spectrum of a standard DIF solution (as a divisor).
    • Measure the amplitudes of the resulting ratio spectrum at two carefully selected wavelengths (λ1 and λ2). The difference between these two amplitudes is proportional to the concentration of ISN in the mixture, with the DIF signal being cancelled out.
  • Validation:

    • These methods have shown excellent recoveries. For instance, the Ratio Difference method reported a mean recovery of 99.68% ± 0.721 for ISN in pure powder form [1].

Experimental Workflow for Spectral Interference Resolution

The following diagram illustrates the decision-making process for selecting the appropriate method to resolve spectral interference with this compound.

Start Start: Spectral Interference in this compound Analysis Decision1 Is HPLC/TLC equipment available for physical separation? Start->Decision1 PathA Path A: Chromatographic Separation Decision1->PathA Yes PathB Path B: Mathematical Resolution Decision1->PathB No HPLC HPLC Method with C18 Column Mobile Phase: ACN-MeOH (80:20) Detection: 230 nm PathA->HPLC TLC TLC-Densitometry Mobile Phase: EtOAc:CHCl3:Toluene (60:10:10) Scanning: 215 nm PathA->TLC Spectro Spectrophotometric Ratio Methods PathB->Spectro End Accurate Quantification of this compound HPLC->End TLC->End SubDecision Which ratio method to apply? Spectro->SubDecision RD Ratio Difference (RD) SubDecision->RD DD First Derivative of Ratio Spectra (1DD) SubDecision->DD MC Mean Centering (MC) SubDecision->MC RD->End DD->End MC->End

Key Technical Considerations

  • Forced Degradation Studies: If you are developing a stability-indicating method, note that this compound is known to be unstable under alkaline hydrolysis conditions, both in bulk and cream formulations. This should be a key focus during stress testing [4].
  • Sample Preparation: For cream formulations, an appropriate sample preparation step is crucial to extract the active ingredients completely and eliminate interference from the base before injection into the HPLC or TLC system [1] [2].

References

Isoconazole nitrate vs Miconazole efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Characteristics at a Glance

The table below summarizes the core efficacy data and characteristics of both drugs from the search results.

Parameter Isoconazole Nitrate Miconazole
Drug Class Imidazole antifungal [1] [2] Imidazole antifungal [3]
Approval Status Not US-approved; approved in other regions [1] Widely approved [3]
Mechanism of Action Inhibits fungal ergosterol synthesis via 17-alpha-hydroxylase inhibition; also induces ROS for antibacterial effect [1] [4] Inhibits fungal ergosterol synthesis [3]
Antifungal Spectrum Broad-spectrum: dermatophytes, Candida, Aspergillus [2] Broad-spectrum: C. albicans, C. tropicalis, C. glabrata, C. krusei [3]
Antibacterial Activity Robust; effective against Gram-positive bacteria (e.g., Staph. aureus, MRSA) [4] Not highlighted in available data

| Key Efficacy Data | - Otomycosis: 97.7% symptom improvement after 2 applications [2]

  • Tinea Inguinalis: Similar mycological cure as its combination with a steroid [5] | - Oral Candidiasis: 51.2% clinical cure rate after 28 days [3]
  • Cutaneous Dermatophytosis: 44.6% complete clinical cure vs. 62.3% for sertaconazole [6] | | Typical Treatment Regimen | Varies by indication; once-daily application shown effective for otomycosis [2] | Varies by indication; once-daily for oral candidiasis, twice-daily for cutaneous infections [3] [6] |

Mechanisms of Action and Experimental Data

A deeper look into their mechanisms and supporting experimental data reveals further distinctions.

This compound
  • Primary Antifungal Action: Like other azoles, it primarily works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane [1].
  • Antibacterial Action: A key differentiator is its ability to generate Reactive Oxygen Species (ROS) inside bacterial cells, leading to a rapid bacteriostatic and bactericidal effect against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [4]. This makes it particularly suitable for treating inflamed dermatomycoses with bacterial superinfections.
Miconazole
  • Primary Antifungal Action: It functions as a fungicidal azole by inhibiting ergosterol synthesis. Its broad-spectrum activity covers the most frequent Candida species [3].

Experimental Protocols from the Literature

For researchers looking to replicate or understand the foundational studies, here are the methodologies from key trials.

Protocol: Efficacy in Otomycosis (this compound)

This study evaluated topical 1% this compound cream [2].

  • Patient Selection: 43 patients with unilateral otomycosis, confirmed by clinical examination and mycological culture.
  • Intervention: Application of a single dose of 1% this compound cream into the affected ear canal by a physician after cleaning.
  • Assessment: Patient symptoms (pruritus, otalgia, etc.) were evaluated before treatment and after the first and second applications. Mycological cure was assessed at the end of the study.
Protocol: Oral Candidiasis (Miconazole Nitrate)

This was a multicenter, randomized trial comparing Miconazole mucoadhesive tablets to oral Itraconazole capsules [3].

  • Patient Selection: 343 patients with oral candidiasis, diagnosed clinically and via lab tests (smear/culture).
  • Intervention:
    • Treatment Group: One 10 mg Miconazole mucoadhesive tablet applied topically to the canine fossa once daily for 14 days.
    • Control Group: One 100 mg Itraconazole capsule taken orally once daily for 14 days.
  • Outcome Measures:
    • Primary: Clinical cure (absence of signs and symptoms).
    • Secondary: Mycological cure (negative smear and culture).
    • Assessments were conducted on days 7, 14 (end of treatment), and 28 (follow-up).

Visualizing the Mechanism of Action

The following diagram illustrates the key mechanistic difference of this compound, which combines a classic antifungal action with a complementary antibacterial pathway.

G cluster_Antifungal Primary Antifungal Mechanism cluster_Antibacterial Antibacterial Mechanism (Isoconazole) Start Fungal/Bacterial Challenge ISO This compound Application Start->ISO A1 Inhibition of Ergosterol Synthesis ISO->A1 Common to Azoles B1 Induction of Reactive Oxygen Species (ROS) ISO->B1 Differentiating Feature A2 Damaged Fungal Cell Membrane A1->A2 A3 Fungal Cell Death A2->A3 B2 Oxidative Damage in Bacterial Cell B1->B2 B3 Bacterial Cell Death B2->B3

Conclusion for Research and Development

  • This compound presents a compelling profile due to its dual antifungal and antibacterial activity, which could be highly beneficial for mixed infections. Its potential for effective treatment with a simple regimen may also improve patient compliance [2] [4].
  • Miconazole remains a well-established and effective fungicidal agent, with proven efficacy across a range of superficial fungal infections. Its availability in various formulations, like mucoadhesive tablets for oral candidiasis, demonstrates its versatility [3].

A direct, head-to-head clinical comparison between these two specific agents in cutaneous dermatophytosis was not found in the search results, representing a potential gap that further research could address.

References

Comparative Overview: Isoconazole Nitrate vs. Clotrimazole

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and key differences between these two antifungal agents.

Feature Isoconazole Nitrate Clotrimazole
Drug Class Imidazole derivative [1] [2] [3] Imidazole derivative [4] [2]
Primary Mechanism Inhibits ergosterol synthesis by blocking lanosterol 14α-demethylase [2] [5] Inhibits ergosterol synthesis, damaging the fungal cell membrane [4] [2]
Spectrum of Activity Broad-spectrum antifungal (dermatophytes, Candida, Aspergillus); also has gram-positive antibacterial activity [1] [6] [2] Broad-spectrum antifungal (dermatophytes, Candida) [4]
Key Clinical Indications Dermatomycoses (tinea corporis, pedis, cruris), otomycosis, vaginal candidiasis [1] [6] [2] Oropharyngeal candidiasis, vulvovaginal candidiasis, dermatomycoses (tinea pedis, corporis, versicolor) [4]
Anti-inflammatory Effect Yes, and this effect is enhanced in combination with corticosteroid diflucortolone valerate [1] [5] Not a primary feature; a separate combination product with betamethasone exists [4]
Typical Treatment Duration Varies; at least 2 weeks for dermatomycoses [2] Varies; often 1 to 4 weeks for cutaneous infections [4]

Detailed Efficacy and Experimental Data

For a research-focused audience, the following experimental data and clinical outcomes provide a deeper insight into their comparative performance.

Clinical Cure Rates in Dermatomycoses

A 1992 clinical trial directly compared the two drugs in treating foot and nail infections caused by fungi including dermatophytes, Hendersonula toruloidea, and Scytalidium hyalinum [7].

  • Methodology: 40 coal miners with culturally proven infections were treated with 1% cream of either this compound or clotrimazole for 4 weeks. Clinical cure rates for symptoms were assessed [7].
  • Results: The isoconazole-treated group showed higher cure rates for symptoms like itching (89% vs. 76%) and inflammation (88% vs. 71%). The clinical and mycological cure rate 6 weeks post-treatment was 80% for isoconazole and 70% for clotrimazole, though this difference was not statistically significant. Neither drug cured toenail infections [7].
Onset of Action and Patient Compliance

This compound, particularly in combination with the corticosteroid diflucortolone valerate (Travocort), demonstrates a faster onset of action compared to isoconazole monotherapy [1].

  • This combination leads to faster relief of itch and other inflammatory symptoms and an earlier mycological cure rate [1].
  • The rapid improvement in symptoms is linked to higher patient satisfaction and improved treatment adherence [1].
Efficacy in Otomycosis

A 2021 study investigated the off-label use of topical 1% this compound cream for otomycosis (fungal ear infection), an area where clotrimazole is commonly used [6].

  • Methodology: 43 patients with unilateral otomycosis were treated. The efficacy of a single topical application was evaluated based on symptom reduction (itching, pain, fullness) [6].
  • Results: A single dose of this compound greatly reduced patient complaints. After a second dose, itching was greatly reduced and pain complaints resolved completely in all patients, demonstrating high efficacy and ease of use [6].

Mechanism of Action and Formulation Development

Understanding the pharmacological pathways and advancements in drug delivery is crucial for development professionals.

Antifungal Mechanism Pathway

Both drugs share a primary mechanism of action common to azole antifungals, which can be visualized as follows:

G AzoleDrug Isoconazole or Clotrimazole (Topical Application) Enzyme Inhibition of Lanosterol 14α-Demethylase (CYP450 Enzyme) AzoleDrug->Enzyme ErgosterolSynth Disruption of Ergosterol Biosynthesis Enzyme->ErgosterolSynth ToxicIntermediates Accumulation of Toxic Sterol Intermediates Enzyme->ToxicIntermediates Membrane Fungal Cell Membrane Damage (Increased Permeability, Loss of Integrity) ErgosterolSynth->Membrane ToxicIntermediates->Membrane CellDeath Fungal Cell Death (Inhibition of Growth/Division) Membrane->CellDeath

Advanced Formulation Strategies

Recent research focuses on overcoming the poor aqueous solubility of this compound, a common challenge for topical agents.

  • Innovation: A 2025 study developed a vaginal in-situ gel containing this compound/hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes [8].
  • Methodology: The inclusion complex was prepared using a spray-drying technique. It was incorporated into a thermosensitive gel using Pluronic F127 and HPMC, and characterized for solubility, antimicrobial activity, and drug release kinetics [8].
  • Key Findings:
    • Solubility Enhancement: The complex increased isoconazole's solubility from 0.51 mg/mL to 3.66 mg/mL [8].
    • Efficacy: The formulation showed superior antifungal activity against C. albicans, C. glabrata, and C. krusei compared to isoconazole alone [8].
    • Drug Release: It provided sustained drug release, following Peppas-Sahlin kinetics, which could improve therapeutic efficacy and patient compliance by extending the duration of action [8].

Key Insights for Professionals

  • Spectrum and Speed: this compound's broad-spectrum activity that includes gram-positive bacteria and its potential for faster symptomatic relief—especially in combination formulations—are its most distinctive advantages [1] [2].
  • Formulation is Key: The solubility and bioavailability of both drugs, particularly isoconazole, are active areas of research. Advanced delivery systems like cyclodextrin complexes and in-situ gels represent promising strategies to enhance their clinical performance [8].
  • Clinical Equivalence: For many common superficial fungal infections like vaginal candidiasis and dermatomycoses, the two drugs demonstrate similar effectiveness, with cure rates often not showing statistically significant differences in direct comparisons [7] [9].

References

Isoconazole nitrate vs Bifonazole spectral properties

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Optimal Spectral Analysis Methods

The table below summarizes the key experimental findings and the most accurate computational methods for analyzing each spectral type for Isoconazole and Bifonazole.

Spectral Type Isoconazole (Optimal Method) Bifonazole (Optimal Method) Key Experimental Findings
FT-IR CAM-B3LYP functional [1] [2] B3LYP functional [1] [2] Calculated spectra showed good accordance with experimental IR data for both compounds [1] [2].
UV-vis B3LYP functional [1] [2] wB97XD functional [1] [2] A striking difference was observed between the UV spectra of the two drugs; the best compatibility with experimental data was achieved with the specified functionals [1] [2].
¹H NMR B3LYP functional [1] [2] B3LYP functional [1] [2] The DFT formalism, particularly the B3LYP functional, gave an accurate description of the chemical shifts for both azoles [1] [2].

Experimental and Computational Protocols

The comparative data was generated through a consistent methodology, detailed below.

  • Sample Preparation: The study used commercial samples of isoconazole and bifonazole. The experimental FT-IR, UV-vis, and ¹H NMR spectra were obtained for these samples [1] [2].
  • Computational Modeling: The experimental data was compared with theoretical calculations using Density Functional Theory (DFT). This involved [1] [2]:
    • Geometry Optimization: The initial 3D structures of the molecules were optimized using various functionals (like B3LYP and CAM-B3LYP) and basis sets (including 6-31G(d,p) and 6-311++G(d,p)) to find their most stable conformations.
    • Spectral Calculation: Using the optimized geometries, theoretical IR, UV-vis, and NMR spectra were calculated. Different functionals were tested to identify which one yielded results that best matched the experimental data.
    • Solvent Influence: The Conductor-like Polarizable Continuum Model (CPCM) was used in calculations to account for the influence of the solvent on the spectral properties.

This workflow for the spectral analysis and validation process is summarized in the following diagram:

Start Start Spectral Analysis Prep Sample Preparation (Commercial Isoconazole & Bifonazole) Start->Prep Exp Experimental Spectral Acquisition Prep->Exp Comp Computational Modeling (DFT) Exp->Comp Opt Geometry Optimization Test multiple functionals/basis sets Comp->Opt Calc Theoretical Spectral Calculation Test multiple functionals Opt->Calc Compare Compare Experimental vs. Theoretical Data Calc->Compare Result Identify Optimal Functional for Each Drug/Spectral Type Compare->Result

Insights for Research and Development

The findings from this study offer practical guidance for scientists working in analytical and pharmaceutical development:

  • Method Selection is Crucial: The study demonstrates that there is no single "best" functional for all azole antifungals or all spectral types. The optimal DFT functional (e.g., CAM-B3LYP vs. B3LYP for Isoconazole's IR spectrum) depends on the specific molecule and the spectroscopic method being used [1] [2].
  • Rationalizing Spectral Differences: The research successfully used Time-Dependent DFT (TD-DFT) and Natural Bond Orbital (NBO) methods to provide a quantum-chemical explanation for the significant differences observed in the UV-vis spectra of isoconazole and bifonazole, moving beyond mere empirical observation [1] [2].
  • Relevance to Drug Development: Understanding these spectral properties and having validated computational models is fundamental for tasks like confirming the identity and purity of active pharmaceutical ingredients (APIs), which is a critical step in quality control during drug manufacturing [1].

Additional Context on the Antifungal Agents

While the core spectral data is robust, here is some supplementary information about these compounds:

  • Isoconazole: An imidazole-class antifungal drug, also reported to inhibit some Gram-positive bacteria. It is often used in topical preparations for skin and vaginal infections, sometimes in combination with the corticosteroid diflucortolone [3].
  • Bifonazole: Also a topical imidazole antifungal with a broad spectrum of activity against dermatophytes, yeasts, and some Gram-positive bacteria. It is known for its once-daily application regimen, which can improve patient compliance [4] [5].

References

Isoconazole nitrate and Diflucortolone valerate combination efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Comparative Data

The combination therapy of Isoconazole nitrate (1%) and Diflucortolone valerate (0.1%) is particularly effective for inflammatory superficial mycoses. The table below summarizes its performance against other common treatments.

Treatment Condition Studied Clinical Cure Rate Mycological Cure Rate Key Efficacy Findings
This compound + Diflucortolone Valerate Tinea Inguinalis (Jock Itch) [1] [2] ~66.3% [3] Similar to monotherapy [1] [2] Superior resolution of erythema and pruritus; faster symptomatic relief [1] [2].
This compound (Monotherapy) Tinea Inguinalis (Jock Itch) [1] [2] ~64.7% [3] Similar to combination therapy [1] [2] Effective against the fungus, but slower for symptom relief [1].
Clotrimazole (Monotherapy) Tinea Corporis (Ringworm) [3] ~64.7% [3] Information Missing No significant difference in clinical efficacy vs. ISN+DFV combination; cost-effective alternative [3].
Azole + Steroid Combinations (General) Tinea Cruris & Corporis [4] Higher than azole monotherapy [4] Similar to azole monotherapy [4] Provides higher clinical cure rates at end of treatment due to anti-inflammatory effect [4].

Experimental Protocols from Key Studies

To ensure reproducibility, here are the methodologies from two pivotal studies that evaluated the this compound and Diflucortolone valerate combination.

Multicenter Retrospective Study (Tinea Inguinalis)
  • Objective: To compare the mycological and clinical efficacy and tolerability of this compound monotherapy versus its combination with diflucortolone valerate in adult patients with tinea inguinalis [1] [2].
  • Patients: 58 adult patients with mycologically proven, inflammatory tinea inguinalis [1] [2].
  • Treatment Groups:
    • Group 1 (Monotherapy): Applied 1% this compound cream twice daily for three weeks [2].
    • Group 2 (Combination): Applied a cream containing 1% this compound and 0.1% diflucortolone valerate twice daily for the first week, followed by 1% this compound alone for two weeks [2].
  • Assessment:
    • Clinical Exams: Conducted at baseline (T0), week 1 (T1), week 2 (T2), and week 3 (T3). Signs and symptoms (e.g., erythema, pruritus) were scored on a 4-point scale [1] [2].
    • Mycological Exams: Performed at T0 and T3 using potassium hydroxide (KOH) testing and/or culture [1] [2].
Randomized Controlled Trial (Tinea Corporis)
  • Objective: To compare the clinical efficacy of 1% topical clotrimazole cream versus the combination of 1% this compound and 0.1% diflucortolone valerate cream in tinea corporis patients [3].
  • Patients: 380 patients from a dermatology unit [3].
  • Treatment Groups:
    • Group A: Applied 1% clotrimazole cream twice daily for two weeks [3].
    • Group B: Applied the 1% this compound / 0.1% diflucortolone valerate cream twice daily for two weeks [3].
  • Assessment:
    • Primary Outcome: Clinical cure, defined as the complete resolution of clinical signs (e.g., annular plaque, scaling) after two weeks of treatment [3].

Analytical Methodologies for Quantification

For drug development and quality control, precise analytical methods are required to simultaneously quantify both active ingredients in the formulation. The table below compares common techniques.

Method Principle Application Example Advantages & Limitations
High-Performance Liquid Chromatography (HPLC) Separates compounds based on interaction with stationary and mobile phases. Simultaneous quantification of ISN and DFV in cream [5]. High sensitivity & accuracy; requires organic solvents and costly instrumentation [5].
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a plate followed by densitometric measurement. Analysis of Mometasone furoate, Miconazole nitrate, and Nadifloxacin in cream [5]. Cost-effective & simple; less sensitive than HPLC [5].
Capillary Zone Electrophoresis (CZE) Separates ions based on electrophoretic mobility in a capillary. Simultaneous determination of Miconazole nitrate and Hydrocortisone acetate [5]. Eco-friendly; simple procedure; rarely used for this combination [5].

Mechanism of Action & Pharmacological Basis

The combination's superior clinical efficacy, particularly for rapid symptom relief, stems from the complementary actions of its two components. The following diagram illustrates how these mechanisms work together at the skin level.

G Start Topical Application of ISN + DFV Combination ISN This compound (ISN) Start->ISN DFV Diflucortolone Valerate (DFV) Start->DFV Fungus Fungal Infection Fungus->ISN Symptom Inflammation & Pruritus Symptom->DFV Mech1 • Disrupts ergosterol synthesis • Damages fungal cell membrane • Broad-spectrum antimycotic • Anti-gram-positive bacterial activity ISN->Mech1 Primary Action Mech2 • Potent anti-inflammatory effect • Vasoconstriction • Reduces immune cell activity • Inhibits cytokine release DFV->Mech2 Primary Action Result1 Mycological Cure Mech1->Result1 Result2 Rapid Symptomatic Relief (Reduced erythema & itching) Mech2->Result2 Reservoir Hair Follicle & Stratum Corneum Drug Reservoir Result1->Reservoir Sustained Effect Result2->Reservoir

Key pharmacological insights supporting this mechanism include:

  • Follicular Penetration & Reservoir Effect: A key study using differential tape stripping demonstrated that this compound effectively penetrates and is stored in the stratum corneum and hair follicles [6]. Drug concentrations above the minimum inhibitory concentration (MIC) were maintained in these skin compartments for up to two weeks after the last application, preventing reinfection from this microbial reservoir [6].
  • Synergistic Rationale: The corticosteroid (DFV) provides rapid relief from inflammation and itching, improving patient comfort and compliance. Meanwhile, the antifungal (ISN) ensures eradication of the pathogen, with its sustained presence in the skin layers enhancing long-term cure rates [1] [2] [6].

Conclusion for Professionals

For researchers, future work could focus on:

  • Developing and validating more eco-friendly analytical methods (e.g., CZE) for this combination.
  • Conducting head-to-head trials against other modern antifungal-steroid combinations.
  • Further exploring the long-term impact of the drug reservoir effect on relapse rates.

References

Comparative Antifungal Efficacy of Isoconazole Nitrate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the in vitro and clinical performance of Isoconazole nitrate against various fungal pathogens and in comparison to other antifungal agents.

Comparison Aspect Pathogen / Condition Key Findings & Quantitative Data Source / Context
In Vitro Antifungal Activity Candida albicans, C. glabrata, C. krusei ISN/HP-β-CD in-situ gel showed superior antimicrobial activity compared to ISN alone. [1] Laboratory study (2025)
Clinical Efficacy vs. Nystatin Otomycosis After two weeks, 72.5% of ISN patients showed "marked improvement" vs. 53.9% with Nystatin (p=0.021). [2] Clinical Trial (2021)
Clinical Efficacy vs. Clotrimazole Tinea Corporis No significant difference in clinical efficacy was found between ISN and clotrimazole; both were effective. [3] Clinical Trial (2018)
Monotherapy vs. Combination Therapy Tinea Inguinalis Combination of ISN + corticosteroid was superior to ISN alone for resolving erythema and pruritus. [4] Multicenter Retrospective Study (2012)
Permeability Comparison Skin Permeability A novel MICA hydrogel showed 1.5-fold greater permeability through rat skin compared to 1% Isoconazole. [5] Preclinical Study (2025)

Detailed Experimental Data and Protocols

For research reproducibility, here are the methodologies from key studies cited above.

In Vitro Antifungal and Formulation Study [1]
  • Objective: To enhance the solubility and efficacy of this compound (ISN) via a novel vaginal in-situ gel.
  • Methods:
    • Complexation: ISN and Hydroxypropyl-β-cyclodextrin (HP-β-CD) were combined in a 1:1 molar ratio in methanol and water, then spray-dried.
    • Formulation: The ISN/HP-β-CD complex was incorporated into a thermosensitive in-situ gel using Pluronic F127 and HPMC.
    • Solubility Test: Phase-solubility studies were conducted, and solubility was measured via HPLC.
    • Antifungal Assay: Antimicrobial activity was evaluated against C. albicans, C. glabrata, and C. krusei.
  • Key Result: The inclusion complex increased ISN's solubility from 0.5088 mg/mL to 3.6550 mg/mL, and the resulting gel demonstrated sustained drug release and superior antifungal activity.
Clinical Trial: ISN vs. Nystatin for Otomycosis [2]
  • Objective: To compare the efficacy of this compound versus Nystatin in treating otomycosis.
  • Study Design: Quasi-experimental study.
  • Participants: 204 patients were randomly allocated into two groups (n=102 each).
  • Intervention:
    • Group A: Applied this compound cream to the external auditory meatus.
    • Group B: Applied Nystatin.
  • Outcome Measurement: Patients were examined after two weeks, and clinical improvement was categorized as "marked," "moderate," or "minor."
  • Key Result: this compound was statistically significantly more effective (p=0.021).
Study on Combination Therapy [4]
  • Objective: To compare this compound monotherapy versus its combination with Diflucortolone valerate (a corticosteroid) for tinea inguinalis.
  • Study Design: Multicenter, retrospective study.
  • Participants: 58 adult patients.
  • Intervention & Duration: Treatment duration was three weeks.
  • Assessment: Signs and symptoms (e.g., erythema, pruritus) were scored on a 4-point scale at baseline, week 1, week 2, and week 3.
  • Key Result: The combination therapy provided significantly faster and better resolution of inflammatory symptoms like erythema and pruritus, while mycological cure rates were similar.

Mechanism of Action of this compound

The antifungal activity of this compound, an imidazole derivative, is primarily mediated by the disruption of ergosterol synthesis in fungal cell membranes. [6] [7] [8] The mechanism is outlined in the following pathway diagram:

G Start This compound Step1 Inhibits Lanosterol 14α-Demethylase (Cytochrome P450 enzyme) Start->Step1 Step2 Blocks conversion of Lanosterol to Ergosterol Step1->Step2 Step3 Accumulation of Toxic Sterols (e.g., Lanosterol) Step2->Step3 Step4 Depletion of Ergosterol in Fungal Cell Membrane Step2->Step4 Effect1 Disrupted Membrane Integrity and Increased Permeability Step3->Effect1 Step4->Effect1 Effect2 Inhibition of Cell Growth and Division Effect1->Effect2 Effect3 Impairment of Fungal Virulence and Cell Death Effect2->Effect3

In addition to its core antifungal mechanism, this compound also exhibits anti-inflammatory properties and demonstrates activity against Gram-positive bacteria, which can be beneficial in mixed infections. [8]

Key Insights for Research and Development

  • Addressing Solubility Limitations: Recent research focuses on overcoming ISN's low aqueous solubility. The successful use of HP-β-CD inclusion complexes and advanced delivery systems like in-situ gels presents a promising strategy to enhance bioavailability and efficacy. [1]
  • Strategic Use of Combinations: Evidence confirms that combining ISN with a corticosteroid provides faster symptomatic relief for inflammatory mycoses without compromising mycological cure rates, offering a strategic advantage for patient compliance and satisfaction. [4] [8] [3]
  • Broad-Spectrum Utility: ISN's broad-spectrum activity against dermatophytes, Candida spp., and some Gram-positive bacteria makes it a versatile agent, particularly for superficially infected sites like the skin and external ear. [9] [8] [2]

The experimental data and clinical evidence position this compound as a potent broad-spectrum antifungal. Its efficacy can be further optimized through innovative formulations and strategic combination therapy.

References

Isoconazole nitrate cross-sensitivity with other Imidazoles

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Reactivity Patterns of Imidazole Antifungals

Cross-reactivity between imidazole antifungals occurs because they share similar chemical structures. The table below summarizes the key cross-sensitivity patterns identified in the literature for isoconazole nitrate.

Imidazole Antifungal Reported Cross-Reactivity with Isoconazole Key References / Notes
Miconazole Yes (statistically significant association) [1] [2]
Econazole Yes (statistically significant association) [3] [2]
Tioconazole Yes [3] [2]
Sulconazole Associated via cross-reaction with Miconazole/Econazole [2]
Clotrimazole No clear cross-sensitivity identified Considered a safer alternative for patients sensitized to phenylethyl imidazoles [2]
Ketoconazole No clear cross-sensitivity identified Recommended alternative for patients with known sensitivity [2]
Bifonazole No clear cross-sensitivity identified Recommended alternative for patients with known sensitivity [2]

One review proposed the term "ortho-chloro cross-sensitivity" for a specific pattern where a patient sensitive to miconazole (which has chlorine atoms at the 2,4-positions of one benzene ring and 2,6-positions of the other) also reacted to isoconazole, tioconazole, and oxiconazole, all of which share this structural feature [1].

Structural Basis and Proposed Mechanism

The cross-reactivity patterns are likely due to the shared phenethyl-imidazole core structure present in many of these antifungals [4] [2]. The specific arrangement of chlorine atoms on the benzene rings of the molecule appears to be a key determinant for T-cell recognition and subsequent allergic contact dermatitis.

The following diagram illustrates the structural relationships and primary cross-reactivity patterns among selected imidazole antifungals.

G Imidazole Cross-Reactivity Relationships Core Phenethyl-Imidazole Core Structure OrthoChloro Ortho-Chloro Substitution Pattern Core->OrthoChloro Group2 Suggested Alternatives Core->Group2 Group1 Primary Cross-Reactivity Group OrthoChloro->Group1 Miconazole Miconazole Group1->Miconazole Econazole Econazole Group1->Econazole Isoconazole Isoconazole Group1->Isoconazole Tioconazole Tioconazole Group1->Tioconazole Clotrimazole Clotrimazole Group2->Clotrimazole Ketoconazole Ketoconazole Group2->Ketoconazole Bifonazole Bifonazole Group2->Bifonazole Sulconazole Sulconazole Miconazole->Sulconazole

Clinical and Research Implications

For researchers and clinicians, the key implications are:

  • Patient Management: Patients with confirmed contact allergy to isoconazole, miconazole, or econazole should be treated with caution when prescribing other imidazoles. Ketoconazole, clotrimazole, or bifonazole are suggested to have a lower risk of cross-reaction and may be safer alternatives [2]. Non-imidazole antifungals (e.g., terbinafine, nystatin) are also viable options [3] [2].
  • Allergy Diagnosis: Patch testing remains the primary method for diagnosis. One review noted that allergic reactions may have been underreported in the past due to issues with selecting the correct vehicle for patch testing [2].

Experimental Protocol for Patch Testing

The diagnosis of imidazole allergy and determination of cross-reactivity primarily rely on patch testing. Here is a typical protocol based on reported methodologies [1] [2]:

  • Test Preparation: Imidazole antifungal agents are typically prepared at 1% to 5% concentration in petrolatum (pet.) or, in some cases, ethanol. For example, isoconazole and miconazole have been tested at 1% pet., while clotrimazole has been tested at 1% to 5% pet.
  • Application: The prepared substances are applied to the patient's upper back using Finn Chambers mounted on Scanpor tape.
  • Reading: Patch tests are read according to International Contact Dermatitis Research Group (ICDRG) guidelines. Readings are typically taken at 48 hours (D2) after application and again at 72 or 96 hours (D3 or D4). The delayed reading is crucial, as some reactions may be late.
  • Interpretation: A positive reaction (e.g., erythema, infiltration, vesicles) at the site of application indicates delayed-type hypersensitivity (Type IV allergy) to that specific agent. Cross-reactivity is confirmed when a patient shows positive reactions to two or more structurally related imidazoles.

Knowledge Gaps and Research Outlook

Current understanding of imidazole cross-reactivity has limitations. The most comprehensive data on cross-reactivity patterns is from a 1995 review [2], indicating a need for contemporary studies with larger patient cohorts. There is also a lack of standardized, commercially available patch test panels for imidazoles, and quantitative data on the prevalence of these cross-reactions remains limited.

Future research using in vitro T-cell reactivity assays could provide deeper insight into the immune recognition of these compounds beyond clinical patch testing [5].

References

Isoconazole nitrate vs Terbinafine dermatophyte treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles and Mechanism of Action

The table below summarizes the fundamental characteristics and mechanisms of the two drugs.

Feature Isoconazole Nitrate Terbinafine Hydrochloride
Drug Class Imidazole antifungal [1] Allylamine antifungal [2] [3]
Primary Mechanism Inhibits ergosterol synthesis (fungistatic) [1] Inhibits squalene epoxidase, leading to ergosterol deficiency and toxic squalene accumulation (fungicidal) [2] [3] [4]
Spectrum of Activity Broad-spectrum: dermatophytes, Candida species, Malassezia furfur, some Gram-positive bacteria [1] [5] Primarily dermatophytes (e.g., Trichophyton spp., Microsporum canis, Epidermophyton floccosum); also active against Candida and Malassezia [2]
Common Formulations 1% cream [1] 1% cream; 250 mg oral tablets [2] [3]

The following diagram illustrates the distinct antifungal mechanisms of Isoconazole and Terbinafine within the fungal ergosterol biosynthesis pathway.

G Squalene Squalene SqualeneEpoxide SqualeneEpoxide Squalene->SqualeneEpoxide Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Subsequent Steps Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha Demethylase Terbinafine Terbinafine Terbinafine->Squalene Inhibits Isoconazole Isoconazole Isoconazole->Lanosterol Inhibits

Efficacy Data from Clinical Comparisons

While direct comparisons are scarce, clinical trials comparing Terbinafine and other azoles, including Isoconazole, provide useful efficacy context.

Isoconazole vs. Terbinafine

A single double-blind study on tinea nigra plantaris found no significant clinical differences, with complete regression of lesions by day 30 for both treatments [6].

Terbinafine vs. Other Azoles (Sertaconazole)

Multiple studies show Terbinafine's performance against other azole antifungals like Sertaconazole, providing insight into its relative efficacy [7] [8] [9].

Table: Summary of Clinical Trial Outcomes for Terbinafine vs. Sertaconazole

Study Design & Condition Intervention A Intervention B Key Efficacy Findings

| Localized Tinea Corporis/Cruris [7] 3-week treatment, twice-daily application | Terbinafine 1% cream (n=15) | Sertaconazole 2% cream (n=15) | Complete cure (clinical & mycological) at 3 weeks: 100% for both groups. Cure at 2 weeks: 80% (Terbinafine) vs. 73.33% (Sertaconazole); difference not statistically significant. | | Localized Tinea Lesions [8] 2-week treatment, once-daily application | Sertaconazole 2% cream (n=88) | Terbinafine 1% cream (n=91) | Clinical cure at 2 weeks: 77.27% (Sertaconazole) vs. 73.63% (Terbinafine); difference not statistically significant (P=0.606). Final cure at 4 weeks: 93.18% (Sertaconazole) vs. 89.01% (Terbinafine). | | Dermatophytoses [9] 4-week (Sertaconazole) vs. 2-week (Terbinafine) treatment | Sertaconazole 2% cream (n=20) | Terbinafine 1% cream (n=22) | Resolution of pruritus: 85% (Sertaconazole) vs. 54.6% (Terbinafine); statistically significant (P<0.05). Reduction in total symptom score: 97.1% (Sertaconazole) vs. 91.2% (Terbinafine). Mycological cure: 100% for both at follow-up. |

Experimental Protocol Overview

For researchers designing comparative studies, the methodology from clinical trials provides a robust framework.

Typical Clinical Trial Design for Topical Antifungals [7] [8] [9]:

  • Design: Randomized, parallel-group study (can be single-blind or observer-blind).
  • Participants: Patients with clinically and mycologically confirmed (via KOH mount and/or culture) dermatophyte infections like tinea corporis or cruris.
  • Intervention: Application of the assigned topical medication (e.g., Isoconazole 1% cream, Terbinafine 1% cream) to the affected area once or twice daily for a set period (e.g., 2 to 4 weeks).
  • Assessment Points: Baseline, during treatment, end of treatment, and post-treatment follow-up.
  • Primary Efficacy Endpoints:
    • Clinical Cure: Complete absence of signs (erythema, scaling) and symptoms (pruritus).
    • Mycological Cure: Negative KOH mount and fungal culture.
    • Composite Cure: Achievement of both clinical and mycological cure.
  • Safety Assessment: Monitoring and recording of local adverse events like erythema, swelling, stinging, or contact dermatitis.

Key Considerations for Research and Development

  • Mechanistic Implications: Terbinafine's fungicidal action due to intracellular squalene accumulation may contribute to lower relapse rates, a critical factor in treatment success [4] [10]. Isoconazole's broad spectrum and antibacterial activity could be advantageous in mixed infections [1] [5].
  • Pharmacokinetics: Terbinafine's lipophilicity enables extensive distribution and retention in skin, nails, and adipose tissue, supporting once-daily dosing and sustained effect [2] [4].
  • Safety and Tolerability: Both drugs exhibit excellent topical tolerability. The main safety considerations apply to oral Terbinafine, which requires monitoring for hepatotoxicity and taste disturbances [3].

References

Isoconazole nitrate vs other azole antifungals

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Spectrum

Most azole antifungals share a primary mechanism but differ in their spectrum and secondary activities. The table below outlines the core characteristics of several azoles.

Antifungal Agent Azole Class Primary Mechanism of Action Key Spectrum of Activity Notable Secondary Properties
Isoconazole Nitrate [1] [2] [3] Imidazole Inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis [1]. Dermatophytes, yeasts, molds, some Gram-positive bacteria (e.g., Corynebacterium minutissimum) [1] [2]. Demonstrated anti-inflammatory properties; often formulated with corticosteroid (e.g., Diflucortolone valerate) [1] [3].
Fluconazole [4] [5] Triazole Inhibits ergosterol synthesis via CYP51 (Erg11) inhibition [4] [5]. Systemic Candida infections, cryptococcal meningitis [6] [4]. Suitable for systemic use; primarily fungistatic against Candida [6] [5].
Itraconazole [7] [4] Triazole Inhibits ergosterol synthesis via CYP51 (Erg11) inhibition [4]. Wide range: dermatophytes, Aspergillus, Blastomyces, Coccidioides [6] [7]. Used for both systemic mycoses and, in pulsed regimens, for superficial fungal infections [7].
Voriconazole [8] [9] [5] Triazole Inhibits ergosterol synthesis via CYP51 (Erg11) inhibition [5]. First-line for invasive aspergillosis; other molds and yeasts [8] [9]. Requires therapeutic drug monitoring due to variable pharmacokinetics and drug interactions [8].
Bifonazole [7] [2] Imidazole Inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis [2]. Dermatophytes, yeasts, some Gram-positive bacteria [2]. Once-daily topical application improves patient compliance [2].

The shared core mechanism of azole antifungals is the inhibition of a critical enzyme in the ergosterol biosynthesis pathway, as illustrated below.

G Lanosterol Lanosterol Erg11/Cyp51\n(Lanosterol 14α-demethylase) Erg11/Cyp51 (Lanosterol 14α-demethylase) Lanosterol->Erg11/Cyp51\n(Lanosterol 14α-demethylase) 14α-methylsterols 14α-methylsterols Ergosterol Ergosterol Erg11/Cyp51\n(Lanosterol 14α-demethylase)->14α-methylsterols Blocked Erg11/Cyp51\n(Lanosterol 14α-demethylase)->Ergosterol Azole Antifungals\n(e.g., Isoconazole) Azole Antifungals (e.g., Isoconazole) Azole Antifungals\n(e.g., Isoconazole)->Erg11/Cyp51\n(Lanosterol 14α-demethylase) Inhibits

This disruption leads to the accumulation of toxic methylated sterols and the depletion of ergosterol, compromising fungal cell membrane integrity and function [1] [5].

Experimental Data and Clinical Efficacy

For superficial infections, the efficacy of topical azoles is often compared in clinical settings. The table below summarizes key experimental and clinical findings.

Antifungal Agent Clinical Context / Experiment Comparative Efficacy & Findings Reference / Model
This compound Chronic Candida Vulvovaginitis 90% clinical cure rate when combined with oral Itraconazole vs. 70% with local Isoconazole alone [10]. Clinical study (n=200) [10].
This compound Foot & Nail Infections Demonstrated effectiveness comparable to Clotrimazole against dermatophytes and other fungi [3]. Clinical study [3].
Luliconazole Dermatophytosis (Tinea Corporis/Cruris) Effective with once-daily application; noted for potent activity [7]. Clinical trial review [7].
Terbinafine (Allylamine) Tinea Pedis Produced remission after 7 days of application; some formulations as a single application [7]. Clinical trial review [7].
Various Topical Azoles Dermatophyte Skin Infections Little difference in efficacy between older (Clotrimazole, Miconazole) and newer (Sertaconazole, Luliconazole, Isoconazole) azoles [7]. Review of clinical trials [7].

Resistance Mechanisms

The rise of antifungal resistance is a significant concern. The primary mechanisms by which pathogenic fungi develop resistance to azole drugs are summarized below.

G Azole Antifungal Azole Antifungal Fungal Cell Fungal Cell Azole Antifungal->Fungal Cell Target Drug Target Alteration/Overexpression Efflux Enhanced Drug Efflux Cellular Stress Response Cellular Stress Response Fungal Cell->Target e.g., ERG11/Cyp51 mutations Fungal Cell->Efflux e.g., Upregulation of CDR1 Fungal Cell->Cellular Stress Response e.g., Activation of stress pathways

These resistance strategies are supported by experimental evidence [4] [5]:

  • Target Alteration: Over 140 distinct amino acid substitutions in the ERG11 gene (encoding lanosterol 14α-demethylase) have been identified in clinical isolates of Candida albicans, reducing drug binding [5].
  • Enhanced Efflux: Gain-of-function mutations in transcription factors like UPC2 can lead to constitutive overexpression of ERG11. Mutations in other regulators can also lead to increased expression of efflux pumps, expelling the drug from the cell [4] [5].

Key Considerations for R&D

Based on the comparative analysis, here are the key differentiators of this compound:

  • Dual Antimicrobial Action: Its activity against certain Gram-positive bacteria makes it a candidate for mixed infections or inflamed skin conditions where bacterial co-infection is suspected [2] [3].
  • Topical Formulation and Compliance: As a topical agent, its development and research are focused on skin penetration, local tolerance, and formulation stability. Its efficacy in short-duration or low-frequency regimens can be a focus for improving patient compliance [7].
  • Combination Therapy Potential: The existence of a fixed-dose combination with a corticosteroid highlights its utility in managing inflammatory symptoms of infection. Research into other synergistic combinations is a viable direction [1] [10].

References

Isoconazole nitrate bacterial activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Activity & Mechanism of Action

The antibacterial properties of isoconazole nitrate are a key feature of its broad-spectrum profile.

  • Primary Antifungal Mechanism: Like other imidazoles, this compound primarily works by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption compromises membrane integrity, leading to cell death [1].
  • Antibacterial Action and ROS: Research indicates its antibacterial effect may be mediated by the induction of Reactive Oxygen Species (ROS). A study found that after incubation with this compound, 36% of Staphylococcus aureus cells were ROS-positive within 30 minutes, increasing to 90% within 60 minutes. This suggests that oxidative damage is a significant mechanism behind its bactericidal activity [2].
  • Additional Cellular Effects: Beyond ergosterol inhibition, this compound causes a rapid reduction in cellular adenosine triphosphate (ATP) and can induce necrosis and cell death at higher concentrations [3].

Comparative Analysis with Other Antifungals

The following table compares this compound with two other common topical antifungals based on the gathered data.

Parameter This compound Clotrimazole Terbinafine
Drug Class Imidazole [1] Imidazole [1] Allylamine [1]
Primary Mechanism Inhibits ergosterol synthesis; induces ROS in bacteria [2] [1] Inhibits ergosterol synthesis [1] Inhibits squalene epoxidase, leading to toxic squalene accumulation and ergosterol depletion [1]
Antibacterial Activity Broad-spectrum against Gram-positive bacteria [2] [3] Primarily antifungal, with a narrower antibacterial spectrum [1] Primarily antifungal, highly potent against dermatophytes [1]
Key Efficacy Data MICs lower than ampicillin for some Gram-positive bacteria (e.g., Bacillus cereus, Staphylococcus haemolyticus); effective against MRSA [2] Proven efficacy, though may require longer treatment duration [1] High cure rates with rapid onset of action; shorter treatment duration for superficial infections [1]

Experimental Data and Methodologies

The key experiments that substantiate the antibacterial claims for this compound involve standard microbiological techniques.

  • Broth Dilution for MIC: The minimal inhibitory concentration (MIC) of this compound (in solution and cream formulations) against various Gram-positive bacteria was determined using the broth-dilution method. This quantitative assay measures the lowest concentration of a drug that prevents visible microbial growth. Studies found that the MICs of isoconazole for Bacillus cereus, Staphylococcus haemolyticus, and Staphylococcus hominis were lower than those for ampicillin, a common antibiotic [2].
  • Bacterial Killing Curves: The speed of the bactericidal effect was determined by generating time-kill curves. Bacteria were exposed to this compound, and the number of viable cells was counted over time. This experiment demonstrated that incubation with this compound led to a 50% kill rate for Staphylococcus aureus and methicillin-resistant strains (MRSA) [2].
  • ROS Detection: To visualize the generation of reactive oxygen species, bacterial cells incubated with this compound were stained with a singlet oxygen detector stain, and the percentage of ROS-positive cells was quantified over time using appropriate laboratory instrumentation [2].

Diagram: Isoconazole's Dual Antimicrobial Mechanism

The following diagram illustrates the dual mechanism of action of this compound.

G cluster_fungal Antifungal Action cluster_bacterial Antibacterial Action Isoconazole Isoconazole ErgosterolSynth Ergosterol Synthesis Isoconazole->ErgosterolSynth Primary ROS Reactive Oxygen Species (ROS) Generation Isoconazole->ROS Induces FungalCell Fungal Cell MembraneDisrupt Disrupted Cell Membrane ErgosterolSynth->MembraneDisrupt Inhibits FungalDeath Fungal Cell Death MembraneDisrupt->FungalDeath BacterialCell Gram-positive Bacterial Cell OxidativeDamage Oxidative Damage ROS->OxidativeDamage Causes BacterialDeath Bacterial Cell Death OxidativeDamage->BacterialDeath

This diagram summarizes the two primary pathways through which this compound exerts its antimicrobial effects.

Summary for Research and Development

  • Key Advantages: Its broad-spectrum activity, covering both fungi and Gram-positive bacteria (including MRSA), provides a therapeutic advantage for conditions like inflamed dermatomycoses where bacterial superinfection is common [2]. The dual mechanism of action, especially the ROS-dependent antibacterial effect, is a significant differentiator from antifungals with purely static effects [2].
  • Considerations for Drug Selection: While terbinafine may show superior efficacy and a shorter treatment duration for pure dermatophyte infections like tinea pedis, this compound is a versatile choice when broader coverage is needed [1]. Its once-daily application also favors patient compliance [1].

References

Isoconazole nitrate Gram-positive bacteria efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Efficacy of Isoconazole Nitrate

The table below summarizes the key experimental findings on the antibacterial properties of this compound against various Gram-positive bacteria.

Bacterial Strain Experimental Findings / MIC Data Context & Comparison Source
General Gram-positive bacteria Broad bacteriostatic and bactericidal action; effective against pathogens in dermatomycoses. MICs well below the concentration of ISN achieved in skin and hair follicles. [1]
Methicillin-Resistant Staphylococcus aureus (MRSA) Incubation led to a 50% kill rate. The bactericidal effect was not reduced by the corticosteroid in Travocort cream. [2]
Staphylococcus aureus 36% of cells were ROS-positive after 30 min; 90% after 60 min. Suggests a ROS-dependent antibacterial mechanism. [2]
Bacillus cereus, Staphylococcus haemolyticus, Staphylococcus hominis ISN MICs were lower than those of ampicillin. Compared to the reference antibiotic ampicillin using the broth-dilution method. [2]
Corynebacterium tuberculostearicum, Streptococcus salivarius ISN MICs were similar to those of ampicillin. Compared to the reference antibiotic ampicillin using the broth-dilution method. [2]
Corynebacterium minutissimum Demonstrated activity. Listed as part of ISN's broad-spectrum activity. [3]
Various Staphylococcus & Streptococcus species Demonstrated activity. Isolated from otomycosis patients; ISN cream showed high clinical efficacy. [4]

Key Experimental Protocols

The efficacy data presented above are generated from standardized and clinically relevant methodologies. Here are the details of the key experimental protocols cited:

  • Broth-Dilution Method for MIC Determination [2]: This is a standard quantitative method. It involves preparing serial dilutions of the antimicrobial agent (e.g., ISN solution or cream formulations) in a liquid growth medium. Each tube is then inoculated with a standardized suspension of the test bacterium. After incubation, the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the agent that prevents visible growth.
  • Bacterial Killing Curves [2]: This method assesses the speed of the bactericidal effect. A bacterial culture is exposed to a specific concentration of ISN. Samples are withdrawn at predetermined time intervals (e.g., 0, 30, 60 minutes), and the number of viable bacteria is determined by plating and colony counting. The results are plotted as log10 colony-forming units (CFU) versus time to visualize the rate of killing.
  • Reactive Oxygen Species (ROS) Detection [2]: To investigate the mechanism of action, bacterial cells (e.g., S. aureus) are incubated with ISN. After exposure, the cells are stained with a singlet oxygen detector stain. The percentage of ROS-positive cells can then be quantified using analytical techniques like flow cytometry or fluorescence microscopy.
  • Differential Tape Stripping for Follicular Penetration [5]: This non-invasive method determines the concentration of a topically applied substance (like ISN) in the hair follicles. After application and penetration time, the surface stratum corneum is removed using adhesive tape strips. Subsequently, a cyanoacrylate skin surface biopsy is performed on the same area to extract the contents of the hair follicles. The amount of drug in both the tape strips (stratum corneum) and the cyanoacrylate biopsies (hair follicles) is then quantified using analytical methods like High-Performance Liquid Chromatography (HPLC).

Mechanism of Action Against Bacteria

While this compound's primary antifungal mechanism is the inhibition of ergosterol synthesis, evidence suggests its antibacterial effect may operate through a different pathway. Research indicates that its action against Gram-positive bacteria may be Reactive Oxygen Species (ROS)-dependent [2]. Incubation with ISN leads to a significant increase in ROS within bacterial cells, which can cause oxidative damage to lipids, proteins, and DNA, ultimately leading to cell death.

The diagram below illustrates this proposed antibacterial mechanism.

G ISN This compound (ISN) BacterialCell Gram-positive Bacterial Cell ISN->BacterialCell ROS Reactive Oxygen Species (ROS) Accumulation BacterialCell->ROS Induces OxidativeDamage Oxidative Damage ROS->OxidativeDamage CellDeath Bactericidal Effect (Cell Death) OxidativeDamage->CellDeath DamageTargets Lipids Proteins DNA OxidativeDamage->DamageTargets Targets

Formulation Strategies to Enhance Efficacy

A key challenge for many topical agents is ensuring sufficient delivery to the site of infection. Research has focused on improving the solubility and penetration of ISN:

  • Inclusion Complex with Methyl-β-Cyclodextrin (M-β-CD): To overcome the inherent poor aqueous solubility of ISN, inclusion complexes with M-β-CD were prepared. Spray-dried (SD) complexes showed the best performance, achieving an approximately seven-fold higher aqueous solubility compared to plain ISN. This strategy can enhance the availability of the drug at the infection site [6].
  • Penetration and Storage in Skin: Studies confirm that after topical application, ISN effectively penetrates and is stored in both the stratum corneum (the outermost skin layer) and the hair follicles, which act as a reservoir. Drug concentrations above the minimum inhibition concentration (MIC) for fungi and bacteria can be maintained in these compartments for up to two weeks after the last application, providing prolonged antimicrobial protection [5].

Experimental Workflow for Efficacy and Mechanism

The following diagram outlines a consolidated experimental workflow that can be used to comprehensively evaluate the antibacterial efficacy and mechanism of a topical agent like this compound, integrating the protocols described above.

G Start Start Evaluation MIC In Vitro MIC Determination (Broth-Dilution Method) Start->MIC Formulation Formulation Enhancement (e.g., Cyclodextrin Complexation) Start->Formulation KillingKinetics Bactericidal Kinetics (Killing Curves) MIC->KillingKinetics ClinicalTrial Clinical Efficacy Trial (Patient Symptoms & Mycological Cure) MIC->ClinicalTrial Mechanism Mechanism Investigation (ROS Detection Staining) KillingKinetics->Mechanism Penetration Skin Penetration & Storage (Differential Tape Stripping) Formulation->Penetration Penetration->ClinicalTrial

Conclusion for Research and Development

  • Unique Dual Mechanism: this compound possesses a broad-spectrum antibacterial activity that appears to be distinct from its antifungal action, potentially involving ROS generation [2].
  • Efficacy Against Challenging Pathogens: It demonstrates bactericidal activity against relevant Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) [2].
  • Superiority in Some Comparisons: Its MIC values can be lower than those of the classic antibiotic ampicillin for some bacterial species [2].
  • Enhanced Delivery Potential: Formulation strategies, particularly spray-dried inclusion complexes with M-β-CD, can significantly improve its solubility, which is a critical factor for topical bioavailability [6].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

478.978717 Da

Monoisotopic Mass

476.981667 Da

Heavy Atom Count

29

Appearance

White Solid

Melting Point

181-183°C

UNII

5AS8P3N30X

Related CAS

27523-40-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 37 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 36 of 37 companies with hazard statement code(s):;
H400 (94.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

40036-10-0
24168-96-5

Wikipedia

Isoconazole nitrate

Dates

Last modified: 08-15-2023

Explore Compound Types